5-Iodo-2-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHLIOQZTDZHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933672-32-3 | |
| Record name | 5-Iodo-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-2-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-2-methoxybenzonitrile (CAS No. 933672-32-3), a valuable substituted aryl iodide intermediate in organic synthesis. The document details the physicochemical properties, outlines a robust, field-proven synthetic protocol via electrophilic iodination, and provides a thorough characterization profile including predicted spectral data (¹H NMR, ¹³C NMR, IR, MS). Furthermore, this guide explores the synthetic utility of this compound as a versatile building block, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, exemplified by a detailed protocol for a Suzuki-Miyaura coupling. This document is intended to serve as a practical resource for researchers and professionals in drug discovery, medicinal chemistry, and materials science, enabling them to effectively synthesize, characterize, and utilize this important chemical intermediate.
Introduction
This compound is a polysubstituted aromatic compound featuring an iodo, a methoxy, and a nitrile functional group. This unique combination of functionalities makes it a highly versatile intermediate in the synthesis of complex organic molecules. The electron-donating methoxy group activates the aromatic ring, while the nitrile and iodo moieties provide reactive handles for a wide array of chemical transformations. The carbon-iodine bond, in particular, is highly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions, which are foundational in modern drug development and materials science.[1][2] This guide will provide an in-depth look at the synthesis, characterization, and synthetic applications of this key building block.
Physicochemical and Safety Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 933672-32-3 | [3][4] |
| Molecular Formula | C₈H₆INO | [3] |
| Molecular Weight | 259.04 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 122-126 °C | [4] |
| Boiling Point | 316.50 °C (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | [5] |
| SMILES | COC1=C(C=C(C=C1)I)C#N | [3] |
Safety and Handling:
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[4] Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[5] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen).[3]
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the electrophilic iodination of its precursor, 2-methoxybenzonitrile. The methoxy group is an ortho-, para-directing activator, making the position para to it (C5) susceptible to electrophilic attack. Several methods for the iodination of activated aromatic rings have been reported in the literature.[6][7][8] A reliable and scalable method utilizes N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of a strong acid, such as trifluoroacetic acid, to generate a more potent electrophilic iodine species.[6]
Proposed Synthetic Protocol: Electrophilic Iodination of 2-Methoxybenzonitrile
This protocol is based on established methods for the iodination of methoxy-substituted aromatic compounds.[6]
Reaction Scheme:
A proposed synthetic route to this compound.
Materials:
-
2-Methoxybenzonitrile
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N-iodosuccinimide (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C6 position, which is ortho to the nitrile group and meta to the iodine atom. It appears as a doublet due to coupling with the proton at C4.
-
δ ~7.6 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H): This signal is attributed to the proton at the C4 position, which is coupled to the protons at C3 and C6.
-
δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): This signal corresponds to the proton at the C3 position, which is ortho to the methoxy group and coupled to the proton at C4.
-
δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methoxy group protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Carbonyl carbon of the nitrile group (C1).
-
δ ~142 ppm: Aromatic carbon attached to the nitrile group (C2).
-
δ ~138 ppm: Aromatic carbon attached to the iodine atom (C5).
-
δ ~135 ppm: Aromatic carbon at the C4 position.
-
δ ~118 ppm: Aromatic carbon at the C6 position.
-
δ ~112 ppm: Aromatic carbon at the C3 position.
-
δ ~92 ppm: Aromatic carbon attached to the methoxy group (C2).
-
δ ~56 ppm: Methoxy carbon.
-
Infrared (IR) Spectroscopy
An IR spectrum of this compound is available on SpectraBase.[9] The characteristic absorption bands are expected as follows:
-
~2225 cm⁻¹: Sharp, strong absorption corresponding to the C≡N stretching vibration of the nitrile group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methoxy group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1020 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
-
~800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.
-
~600-500 cm⁻¹: C-I stretching vibration.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ is expected at m/z = 259. A prominent peak at m/z = 132 would correspond to the loss of the iodine atom ([M-I]⁺). Other fragmentation patterns may include the loss of a methyl group from the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₆INO [M]⁺: 258.9494; Found: (This would be experimentally determined).
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of more complex molecules, primarily through reactions that leverage the reactivity of the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are particularly well-suited for this substrate.[10][11][12] The iodine substituent serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.[13]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[14] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.
Proposed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a generalized procedure based on well-established methods for Suzuki couplings of aryl iodides.[12][15]
Reaction Scheme:
A proposed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 5-phenyl-2-methoxybenzonitrile.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via electrophilic iodination of 2-methoxybenzonitrile and the pronounced reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive intermediate for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its synthesis, characterization, and synthetic utility, offering researchers and drug development professionals the necessary information to effectively incorporate this compound into their synthetic strategies.
References
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SpectraBase. This compound. [Link]
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PubChem. This compound. [Link]
- Matyas, R., & Ctvrtnicek, J. (2019). Iodination of Organic Compounds Using the Reagent System I2/30% aq H2O2. ARKIVOC.
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
- Chaikovskii, V. K., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.
-
The Hive Chemistry Discourse. Iodination via NIS -- various conditions. [Link]
-
PubChemLite. This compound (C8H6INO). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Kappe, C. O. (2011). Flow Chemistry: Sonogashira Coupling. University of Graz.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound | 933672-32-3 | FI70394 [biosynth.com]
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- 8. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. youtube.com [youtube.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-2-methoxybenzonitrile
Abstract: 5-Iodo-2-methoxybenzonitrile is a valuable substituted benzonitrile derivative widely utilized as a key building block in the synthesis of pharmaceuticals and complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the nitrile, the methoxy, and the iodo moieties, which allow for sequential and selective chemical transformations. This guide provides a comprehensive, field-tested methodology for the synthesis of this compound via the Sandmeyer reaction, beginning from 5-Amino-2-methoxybenzonitrile. It includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, and a thorough workflow for the characterization and validation of the final product.
Strategic Overview: The Synthetic Approach
The introduction of an iodine atom onto an aromatic ring can be achieved through various methods. However, for precursors bearing an amino group, the Sandmeyer reaction is a superior and highly reliable strategy.[2][3][4] This classic transformation involves two primary stages:
-
Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[5][6]
-
Iodide Displacement: The substitution of the diazonium group with an iodide anion, typically from a potassium iodide (KI) solution.[6][7][8]
This method is preferred for its high efficiency and regioselectivity, as the position of the incoming iodide is precisely dictated by the location of the initial amino group.
Causality in Experimental Design: Why the Sandmeyer Reaction?
The choice of the Sandmeyer reaction is deliberate. The starting material, 5-Amino-2-methoxybenzonitrile, possesses an electron-donating methoxy group and an electron-withdrawing nitrile group. Direct electrophilic iodination of a similar, non-aminated ring could lead to a mixture of products due to competing directing effects. By starting with the amino-substituted analog, we leverage the amino group as a "directing handle" that, once converted to a diazonium salt, becomes an excellent leaving group (N₂ gas), allowing for clean substitution.[2]
A critical parameter is temperature. Diazonium salts are notoriously unstable at elevated temperatures and can decompose violently in a solid, isolated state.[9][10][11] Therefore, the entire diazotization process must be conducted at low temperatures (0–5 °C) to ensure the integrity of the diazonium intermediate and the overall safety of the procedure.[6][10]
Overall Synthetic Workflow
The logical flow of the synthesis, from starting material to purified product, is a multi-step process requiring careful control over reaction conditions and meticulous purification.
The Reaction Mechanism: A Radical-Nucleophilic Pathway
The Sandmeyer reaction for iodination proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] While copper catalysis is often employed for chlorination or bromination, it is generally not required for iodination because iodide itself is a strong enough nucleophile and reducing agent to initiate the process.[7][8]
-
Diazotization: The primary amine attacks the nitrosonium ion (NO⁺), generated from NaNO₂ and acid, ultimately forming the Ar-N₂⁺ diazonium salt after a series of proton transfers and dehydration.
-
Electron Transfer: An iodide anion (I⁻) acts as a reducing agent, transferring a single electron to the diazonium salt. This forms a transient aryl diazo radical and an iodine radical.
-
Dediazoniation: The aryl diazo radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to yield an aryl radical (Ar•).
-
Radical Capture: The aryl radical then reacts with an iodine radical or an iodine molecule to form the final product, this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and reactions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
-
5-Amino-2-methoxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Step-by-Step Procedure
-
Preparation of Amine Salt Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 5-Amino-2-methoxybenzonitrile (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid (2.5 eq) and water, ensuring the acid is added slowly to the water during preparation.
-
Stir the mixture until the amine is fully dissolved. Cool the resulting solution to 0–5 °C using an ice-salt bath. The temperature must be strictly maintained in this range.[9][10]
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 30 minutes. Use a dropping funnel to control the addition rate.
-
Crucial Insight: Maintain the temperature below 5 °C throughout the addition. A rise in temperature can lead to premature decomposition of the diazonium salt and the formation of hazardous nitrogen oxides.[5] After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
-
Iodide Displacement:
-
In a larger beaker (e.g., 500 mL), dissolve potassium iodide (1.5 eq) in deionized water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Expertise Note: This addition often results in foaming and the evolution of nitrogen gas.[3] A large beaker prevents overflow. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (to ~50 °C) can sometimes be applied to drive the reaction to completion, but should be done cautiously.
-
-
Workup and Isolation:
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark color of excess iodine disappears, resulting in a pale yellow or off-white suspension.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield the final product as a white to off-white solid.
-
Characterization and Data Validation
To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. This multi-faceted approach provides a self-validating system for the final product.
Expected Analytical Data
The following table summarizes the expected quantitative data for this compound.
| Analysis Technique | Parameter | Expected Value / Observation |
| Physical Appearance | State | White to off-white crystalline solid |
| Melting Point | Range | 122–126 °C[1][12][13] |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.8 ppm (d, 1H, Ar-H), ~7.6 ppm (dd, 1H, Ar-H), ~6.8 ppm (d, 1H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~160, 142, 138, 116, 115, 105, 85, 56 ppm (Approximate values for Ar-C, -CN, Ar-CI, and -OCH₃) |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ (strong, sharp, C≡N stretch), ~1260 cm⁻¹ (C-O stretch), ~2950 cm⁻¹ (C-H stretch) |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 259 (corresponding to C₈H₆INO)[1][14] |
Safety and Handling
-
Diazonium Salts: These intermediates are potentially explosive, especially when dry.[10][11] Never isolate the diazonium salt. Always use it in solution and keep the reaction temperature strictly controlled.[9][15]
-
Acids and Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with appropriate care and PPE.
-
Quenching: Always quench residual diazonium salts and excess iodine before disposal and workup.[9][15]
References
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Iodo-2-methoxybenzonitrile
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Iodo-2-methoxybenzonitrile, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure accurate identification and facilitate its application in complex synthetic pathways.
Introduction: The Significance of Spectroscopic Characterization
This compound (CAS No. 933672-32-3) is a substituted aromatic nitrile whose utility in organic synthesis is rapidly expanding. The presence of three distinct functional groups—a nitrile, a methoxy group, and an iodine atom—on the benzene ring provides multiple reaction sites for further molecular elaboration. Precise characterization of this building block is paramount for reproducible and successful synthetic outcomes. Spectroscopic techniques provide a non-destructive and highly informative fingerprint of the molecule's structure. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, offering a holistic understanding of the compound's identity and purity.
Molecular Structure and Key Spectroscopic Correlations
The structural integrity of this compound is unequivocally confirmed through the synergistic interpretation of various spectroscopic techniques. The following diagram illustrates the molecular structure and the key correlations that will be discussed in this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections provide a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.78 | dd | 1H | 8.7, 2.2 | H-4 |
| 7.69 | d | 1H | 2.2 | H-6 |
| 6.84 | d | 1H | 8.7 | H-3 |
| 3.89 | s | 3H | - | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the spectrum displays three distinct signals, which is consistent with a trisubstituted benzene ring.
-
The downfield doublet of doublets at 7.78 ppm is assigned to the proton at position 4 (H-4). It is coupled to both H-3 (ortho-coupling, J = 8.7 Hz) and H-6 (meta-coupling, J = 2.2 Hz).
-
The doublet at 7.69 ppm corresponds to the proton at position 6 (H-6), showing a smaller meta-coupling to H-4 (J = 2.2 Hz).
-
The upfield doublet at 6.84 ppm is assigned to the proton at position 3 (H-3), exhibiting a large ortho-coupling to H-4 (J = 8.7 Hz). The shielding effect of the adjacent methoxy group causes this proton to appear at a higher field.
-
The singlet at 3.89 ppm, integrating to three protons, is characteristic of the methoxy (-OCH₃) group.
Caption: Key ¹H NMR coupling interactions in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.8 | C-2 |
| 142.8 | C-4 |
| 139.9 | C-6 |
| 117.1 | C-5 |
| 116.7 | C≡N |
| 103.8 | C-1 |
| 85.9 | C-3 |
| 56.5 | -OCH₃ |
Solvent: CDCl₃, Frequency: 101 MHz
Interpretation of the ¹³C NMR Spectrum:
The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.
-
The signal at 160.8 ppm is assigned to C-2, the carbon atom attached to the electron-donating methoxy group.
-
The signals at 142.8 ppm and 139.9 ppm are assigned to the aromatic carbons C-4 and C-6, respectively.
-
The signal at 117.1 ppm corresponds to C-5, the carbon bearing the iodine atom. The heavy atom effect of iodine causes a significant upfield shift.
-
The nitrile carbon (C≡N) appears at 116.7 ppm.
-
The signal for C-1 is found at 103.8 ppm.
-
The carbon atom C-3, shielded by the methoxy group, resonates at 85.9 ppm.
-
The peak at 56.5 ppm is characteristic of the methoxy group's carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2226 | Strong | C≡N (Nitrile) |
| 1590, 1475 | Medium | C=C (Aromatic) |
| 1258 | Strong | C-O (Aryl ether) |
| 1020 | Strong | C-O (Aryl ether) |
| 810 | Strong | C-H (Aromatic, out-of-plane bending) |
Interpretation of the IR Spectrum:
-
A strong, sharp absorption band at 2226 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.
-
The absorptions in the 1590-1475 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.
-
The strong bands at 1258 cm⁻¹ and 1020 cm⁻¹ are attributed to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group), respectively.
-
The strong band at 810 cm⁻¹ suggests the presence of adjacent aromatic C-H bonds, consistent with the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectrometry data indicates the following.[2]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 259.95668 |
| [M+Na]⁺ | 281.93862 |
| [M]⁺ | 258.94885 |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at an m/z of approximately 259, corresponding to the molecular weight of this compound (C₈H₆INO). The presence of an iodine atom would result in a characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Experimental Protocols
To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended.
Sample Preparation for NMR, IR, and MS
-
Purity: The sample of this compound should be of high purity (>98%) to avoid interference from impurities in the spectra.
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
IR (FTIR-ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
MS (ESI): Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile for analysis by electrospray ionization.
Instrumentation and Data Acquisition
Caption: A typical workflow for the spectroscopic analysis of this compound.
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse sequences should be used.
-
IR: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum using an electrospray ionization source in positive ion mode.
Conclusion
The comprehensive spectroscopic data presented in this guide provides an unambiguous structural confirmation of this compound. The detailed analysis of the NMR, IR, and MS spectra serves as a reliable reference for researchers and scientists, ensuring the confident use of this versatile building block in their synthetic endeavors. Adherence to the outlined experimental protocols will enable the consistent and accurate characterization of this important chemical intermediate.
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Theses.fr. Guillaume TINTORI. [Link]
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An In-Depth Technical Guide to 5-Iodo-2-methoxybenzonitrile: A Key Building Block in Modern Synthesis
For Immediate Release
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and applications of 5-Iodo-2-methoxybenzonitrile. This versatile compound is a crucial intermediate in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients.
Core Molecular and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₆INO.[1][2][3][4] Its structure is characterized by a benzene ring functionalized with an iodine atom, a methoxy group, and a nitrile group. This unique combination of functional groups makes it a valuable and reactive building block in organic synthesis.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆INO |
| Molecular Weight | 259.04 g/mol [1][2] |
| CAS Number | 933672-32-3[1][2] |
| Appearance | White Solid[5] |
| Melting Point | 122-124 °C[1][5] |
| Boiling Point | 316.50 °C[1] |
| Purity | Min. 98.0% (GC)[5] |
The structural arrangement of the functional groups on the benzonitrile core dictates its reactivity and utility in synthetic chemistry. The iodine atom at the 5-position is a key reactive site, particularly for cross-coupling reactions, while the methoxy and nitrile groups influence the electronic properties of the aromatic ring and offer further sites for chemical modification.
Caption: 2D structure of this compound.
Spectroscopic Profile
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a strong, sharp band around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch, and bands in the 1250 cm⁻¹ and 1025 cm⁻¹ regions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether, respectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will be observed downfield (around δ 117 ppm), while the carbon bearing the iodine will be significantly shifted due to the heavy atom effect.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 259, corresponding to the molecular weight of the compound.[3] The isotopic pattern of the molecular ion will be characteristic of an iodine-containing compound.
Synthesis and Reactivity
This compound is typically synthesized from commercially available precursors. One common synthetic route involves the iodination of 2-methoxybenzonitrile. The choice of iodinating agent and reaction conditions is crucial to achieve regioselective iodination at the 5-position.
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A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methoxybenzonitrile is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring an iodine atom, a methoxy group, and a nitrile function on a benzene ring, imparts specific physicochemical properties that are crucial for its handling, reaction optimization, and biological activity assessment. This guide provides an in-depth analysis of the critical physical properties of this compound, namely its melting point and solubility, supported by detailed experimental protocols for their determination.
Core Physical Properties of this compound
The physical state and solubility of a compound are fundamental parameters that influence its reactivity, bioavailability, and formulation. For this compound, these properties are summarized below.
Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 1-2°C.[1] Impurities tend to lower and broaden the melting point range.[1] Various sources report the melting point of this compound to be in the range of 122°C to 126°C.[2][3][4]
| Property | Value | Source |
| Melting Point | 122.0 °C | Biosynth[2] |
| Melting Point | 122-124 °C | ChemicalBook[3] |
| Melting Point | 122.0 to 126.0 °C | Tokyo Chemical Industry[4] |
| Melting Point | 124 °C | TCI America (reference) |
The slight variation in the reported melting points can be attributed to differences in the purity of the samples and the analytical method used for determination.
Solubility Profile
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and solubility of this compound.
Determination of Melting Point
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[8][9]
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed and recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the block slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point reading.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the thermometer and the sample to be in thermal equilibrium, leading to an accurate determination.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Determination of Solubility
A systematic solubility testing scheme can be employed to characterize the solubility of this compound in a variety of solvents.[5][6][7][10]
Principle: A small, known amount of the solute is mixed with a known volume of a solvent, and the mixture is observed for dissolution. This process is repeated with a series of solvents of varying polarity and pH.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or cylinders
-
Solvents:
-
Water (deionized)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane)
-
Procedure:
-
Initial Test in Water:
-
Place approximately 10 mg of this compound into a small test tube.
-
Add 0.5 mL of deionized water.
-
Vigorously shake or vortex the tube for 30 seconds.
-
Observe if the solid dissolves completely. If it does, the compound is water-soluble. If not, it is water-insoluble.
-
-
Tests in Acidic and Basic Solutions (if water-insoluble):
-
In separate test tubes, repeat the procedure with 5% NaOH, 5% NaHCO₃, and 5% HCl.
-
Solubility in 5% NaOH suggests an acidic functional group.
-
Solubility in 5% NaHCO₃ suggests a strongly acidic functional group (like a carboxylic acid).
-
Solubility in 5% HCl indicates a basic functional group (like an amine).
-
-
Test in Concentrated Sulfuric Acid (if insoluble in aqueous solutions):
-
Carefully add a small amount of the compound to concentrated H₂SO₄.
-
Solubility (often with a color change) suggests the presence of a functional group that can be protonated by the strong acid, such as alkenes, alkynes, alcohols, ethers, aldehydes, ketones, or nitriles.[10]
-
-
Tests in Organic Solvents:
-
Systematically test the solubility in a range of organic solvents, from polar (e.g., ethanol, acetone) to non-polar (e.g., hexane).
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
-
Self-Validating System:
-
To confirm dissolution in acidic or basic solutions, neutralize the resulting solution. The original water-insoluble compound should precipitate out if it had initially reacted to form a soluble salt.[10] For example, if the compound dissolves in 5% NaOH, adding 5% HCl dropwise until the solution is acidic should cause the compound to reappear.
Logical Flow for Solubility Testing
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Introduction: The Electronic Landscape of 5-Iodo-2-methoxybenzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 5-Iodo-2-methoxybenzonitrile
This guide offers a comprehensive examination of the chemical reactivity of the nitrile functional group in this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of organic chemistry with practical, field-proven insights to predict and explain the molecule's behavior in key synthetic transformations. We will explore the nuanced interplay of electronic and steric effects imposed by the iodo and methoxy substituents and provide detailed protocols for the conversion of the nitrile moiety into other valuable functional groups.
This compound is a polysubstituted aromatic compound featuring a nitrile group, a methoxy group, and an iodine atom.[1] The reactivity of the nitrile group is not dictated by its intrinsic properties alone but is profoundly influenced by the electronic contributions of the other substituents on the benzene ring. Understanding this electronic interplay is critical for predicting reaction outcomes and optimizing conditions.
The key electronic effects at play are:
-
Methoxy Group (-OCH₃): Located at the C-2 (ortho) position relative to the nitrile, the methoxy group exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The +M effect, which involves the donation of a lone pair from the oxygen atom into the aromatic π-system, is dominant and increases the electron density of the ring.[2]
-
Iodine Atom (-I): Positioned at the C-5 (meta) position relative to the nitrile, the iodine atom primarily exerts an electron-withdrawing inductive effect (-I) due to its electronegativity. Its ability to donate electrons via resonance (+M) is weak and generally considered negligible compared to its inductive pull.
-
Nitrile Group (-CN): The nitrile group itself is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects, which polarizes the carbon-nitrogen triple bond and renders the carbon atom electrophilic.[3][4]
The cumulative result is a complex electronic environment. The powerful electron-donating +M effect of the ortho-methoxy group enriches the aromatic ring, which can slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. This effect is partially counteracted by the inductive withdrawal from both the methoxy group and the iodine atom. This finely balanced electronic character dictates the nitrile's susceptibility to nucleophilic attack, a common feature in its reaction chemistry.
Caption: Dominant electronic effects influencing the nitrile group in this compound.
Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation.[5] This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[3][6]
Mechanism Insight:
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[6] A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers lead to the formation of an imidic acid, which tautomerizes to the more stable amide. This amide is then further hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid.[7]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Saponification of the amide under basic conditions yields a carboxylate salt, which must be acidified in a separate workup step to produce the final carboxylic acid.[8]
The electron-donating methoxy group may slightly retard the rate of hydrolysis by reducing the nitrile carbon's electrophilicity. However, the reaction is typically driven to completion by the use of high temperatures and strong acid or base.
Protocol: Acid-Catalyzed Hydrolysis to 5-Iodo-2-methoxybenzoic Acid
This protocol is a representative procedure based on established methods for benzonitrile hydrolysis.[3][8]
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (e.g., 18 M)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: Add acid to water slowly while cooling in an ice bath.
-
Heating: Heat the mixture to reflux (typically 100-120°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice in a large beaker.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid. Caution: CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Iodo-2-methoxybenzoic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.
Reduction of the Nitrile to a Primary Amine
The reduction of nitriles is a highly effective method for synthesizing primary amines.[9] The most common and robust reagent for this transformation is lithium aluminum hydride (LiAlH₄).[3][6]
Mechanism Insight: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[3][4] The first addition breaks one of the π-bonds, forming an intermediate imine salt. This imine is still electrophilic and is immediately attacked by a second hydride ion, forming a dianion intermediate. An aqueous workup then protonates the nitrogen to yield the final primary amine.
Causality Behind Experimental Choices:
-
LiAlH₄: This reagent is chosen for its high reactivity, which is necessary to reduce the relatively stable nitrile group. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Careful Workup: The workup procedure is critical for safety and product isolation. A Fieser workup (sequential addition of water, then NaOH solution) is often employed to safely quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be easily filtered off.
The presence of electron-donating groups on the aromatic ring can slightly decrease the rate of reduction by making the nitrile carbon less electrophilic.[10]
Protocol: Reduction to (5-Iodo-2-methoxyphenyl)methanamine
This protocol is adapted from standard procedures for the LiAlH₄ reduction of aromatic nitriles.[3][9]
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Three-neck flask, dropping funnel, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: In an oven-dried three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion, monitored by TLC.
-
Quenching (Fieser Workup): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water. This procedure should produce a granular precipitate that is easy to filter.
-
-
Isolation: Stir the resulting mixture for 15-30 minutes, then filter through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Iodo-2-methoxyphenyl)methanamine.
-
Purification: The product can be purified by column chromatography or distillation under reduced pressure if necessary.
[3+2] Cycloaddition with Azide to form a Tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide source is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[11][12] Tetrazoles are important in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[13]
Mechanism Insight: This reaction is a 1,3-dipolar cycloaddition.[14] The azide ion (N₃⁻) acts as the 1,3-dipole, and the nitrile acts as the dipolarophile. The reaction involves the concerted or stepwise formation of a five-membered heterocyclic ring. The process is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or proton acids, which coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[15]
Protocol: Synthesis of 5-(5-Iodo-2-methoxyphenyl)-1H-tetrazole
This procedure is based on common catalytic methods for tetrazole synthesis from nitriles.[15]
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (approx. 1.5 eq) Caution: Highly toxic and potentially explosive.
-
Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) (as catalyst, e.g., 1.2 eq)
-
Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, sodium azide, and the catalyst (e.g., ZnCl₂) in DMF.
-
Heating: Heat the reaction mixture with stirring to a temperature between 100-130°C. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing water and acidify to pH ~2 with dilute HCl to protonate the tetrazole and dissolve zinc salts.
-
Product Precipitation/Extraction: The product may precipitate upon acidification. If so, collect it by filtration. If it remains in solution, extract it with ethyl acetate (3x volumes).
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Simplified mechanism for the Lewis acid-catalyzed synthesis of a 5-substituted tetrazole.
Reaction with Organometallic Reagents to form Ketones
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the nitrile group to produce ketones after an aqueous hydrolysis workup.[3][6][16]
Mechanism Insight: The carbanionic carbon of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile.[3] This addition forms a stable N-metallo imine salt intermediate. A second addition of the organometallic reagent is prevented because of the negative charge on the nitrogen.[7] During the subsequent aqueous workup, this imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product.[17]
Causality Behind Experimental Choices:
-
Aprotic Solvent: Organometallic reagents are strong bases and react with protic solvents. Anhydrous ethers like diethyl ether or THF are required.[18]
-
Stoichiometry: Typically, slightly more than one equivalent of the organometallic reagent is used to ensure complete conversion of the nitrile.
-
Acidic Workup: The workup is performed with aqueous acid to hydrolyze the imine intermediate to the ketone and to dissolve the magnesium or lithium salts.
Summary of Reactivity
The following table summarizes the key transformations of the nitrile group in this compound and provides a qualitative prediction of its reactivity relative to unsubstituted benzonitrile.
| Reaction Type | Product Functional Group | Reagents | Predicted Relative Rate | Rationale |
| Hydrolysis | Carboxylic Acid | H₃O⁺, heat or NaOH, heat | Slightly Slower | +M effect of ortho-methoxy group reduces the electrophilicity of the nitrile carbon. |
| Reduction | Primary Amine | LiAlH₄, then H₂O | Slightly Slower | +M effect of ortho-methoxy group reduces the electrophilicity of the nitrile carbon.[10] |
| [3+2] Cycloaddition | Tetrazole | NaN₃, Lewis Acid (e.g., ZnCl₂) | Slightly Slower | Reduced electrophilicity of the nitrile may slow the rate of azide addition. |
| Organometallic Add. | Ketone | R-MgX or R-Li, then H₃O⁺ | Slower | Reduced electrophilicity and potential steric hindrance from the ortho-methoxy group. |
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a range of valuable chemical entities, including carboxylic acids, primary amines, and tetrazoles. Its reactivity is modulated by a subtle balance of electronic effects from the ortho-methoxy and meta-iodo substituents. While the strong electron-donating resonance of the methoxy group is predicted to slightly dampen the nitrile's electrophilicity compared to simpler benzonitriles, the transformations discussed remain robust and synthetically viable. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to utilize this compound in complex synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
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An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
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Nitrile to Acid - Common Conditions. Organic Chemistry Portal.
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Conversion of nitrile to various other functional groups. ResearchGate.
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.
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Chemistry of Nitriles. LibreTexts Chemistry.
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Nitriles. LibreTexts Chemistry.
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Comparative reactivity of Benzonitrile and other aromatic nitriles. Benchchem.
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2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. ResearchGate.
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2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. PMC.
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Reactivity of Nitriles. LibreTexts Chemistry.
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.
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Organometallic Compounds. Organic Lecture Series.
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Tetrazoles via Multicomponent Reactions. PMC.
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI.
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The [3+2] Cycloaddition Reaction. University of Bristol.
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Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
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Green synthesis of 5-substituted-1H-1,2,3,4-tetrazoles and 1-sustituted-1H-1,2,3,4-tetrazoles via [3+2] cycloaddition by reusable immobilized AlCl3on ã-Al2O3. ResearchGate.
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This compound. Biosynth.
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Organometallic Synthesis and Chemistry. Mettler Toledo.
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Cycloaddition Reactions. LibreTexts Chemistry.
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Preparation and Reactivity of Nitriles. YouTube.
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LECTURE 5 Cycloaddition Reactions. University of Oxford.
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Synthesis of Amines. LibreTexts Chemistry.
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This compound. TCI AMERICA.
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Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. Benchchem.
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Catalysis (Catalysts): AP Chem Unit 5 Topic 11. YouTube.
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2-Iodo-5-Methoxybenzonitrile. ChemicalBook.
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Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. Benchchem.
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Main Group Organometallic Compounds. Michigan State University Chemistry.
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Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
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Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.
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An In-depth Technical Guide on the Role of the Iodo and Methoxy Groups in 5-Iodo-2-methoxybenzonitrile
Abstract
5-Iodo-2-methoxybenzonitrile is a highly versatile aromatic building block whose utility in modern organic synthesis is dictated by the nuanced interplay of its three key substituents: the iodo, methoxy, and cyano groups. This technical guide provides an in-depth analysis of the distinct and synergistic roles of the iodo and methoxy functionalities. We will explore how their combined electronic and steric properties govern the molecule's reactivity in critical transformations, including transition-metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and electrophilic aromatic substitution. By dissecting the underlying chemical principles and providing field-proven experimental insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to strategically leverage this powerful intermediate in the synthesis of complex molecular architectures.
Introduction
In the landscape of pharmaceutical and materials science synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design.[1] Substituted benzonitriles, in particular, are prevalent scaffolds in a variety of commercial drugs and advanced materials.[2] this compound has emerged as a particularly valuable intermediate due to the orthogonal reactivity conferred by its distinct functional groups.[3]
The primary focus of this guide is to elucidate the specific roles of the iodo and methoxy groups. The iodo group serves principally as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[4] Concurrently, the methoxy group, a strong electron-donating substituent, profoundly influences the electronic landscape of the aromatic ring, thereby directing further substitutions and modulating the overall reactivity of the molecule.[5] Understanding the synergy and occasional antagonism between these groups is paramount for predicting reaction outcomes and designing efficient, high-yield synthetic routes.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 933672-32-3 | [3][6] |
| Molecular Formula | C₈H₆INO | [3] |
| Molecular Weight | 259.04 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [7] |
| Melting Point | 122-124 °C | [8] |
| Boiling Point | 316.5 °C (Predicted) | [8] |
| Storage | 2-8°C, under inert gas | [3][8] |
Analysis of Individual and Synergistic Substituent Effects
The reactivity of this compound is not merely the sum of its parts but a result of the complex interplay between its three substituents. The cyano (-CN) group acts as a moderate electron-withdrawing group, influencing the overall electron density of the ring.
The Methoxy Group (-OCH₃): An Activating Director
The methoxy group at the C2 position is a powerful activating group for electrophilic aromatic substitution. Its influence stems from two opposing electronic effects:
-
Resonance Donation (+M Effect) : The lone pairs on the oxygen atom can delocalize into the benzene ring's π-system.[9] This resonance effect significantly increases the electron density at the ortho (C3) and para (C5) positions relative to the methoxy group, making these sites more nucleophilic and susceptible to electrophilic attack.[10] This is the dominant effect.
-
Inductive Withdrawal (-I Effect) : Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma (σ) bond.[9] However, for the methoxy group, the resonance effect far outweighs the inductive effect, leading to a net activation of the ring.[5][9]
The Iodo Group (-I): A Deactivating Director and Cross-Coupling Workhorse
The iodo group at the C5 position presents a more complex electronic profile:
-
Inductive Withdrawal (-I Effect) : Like other halogens, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution compared to unsubstituted benzene.[11]
-
Resonance Donation (+M Effect) : The lone pairs on the iodine atom can also participate in resonance, directing incoming electrophiles to the ortho and para positions. However, this effect is much weaker than that of the methoxy group.
The most crucial role of the iodo group in this compound is its function as an exceptional leaving group in transition-metal-catalyzed cross-coupling reactions .[12] The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition by palladium, copper, and other metal catalysts, which is often the rate-determining step in the catalytic cycle.[4][13] This reactivity is the gateway to a vast array of synthetic transformations, including:
-
Suzuki-Miyaura Coupling : For the formation of biaryl structures.[4]
-
Sonogashira Coupling : For creating aryl-alkyne linkages.[4]
-
Heck Coupling : For the synthesis of substituted alkenes.
-
Buchwald-Hartwig Amination : For the formation of C-N bonds.
Synergistic Effects on Reactivity
A. Electrophilic Aromatic Substitution: The powerful activating and ortho, para-directing +M effect of the C2-methoxy group dominates. It strongly activates the C3 (ortho) and C5 (para) positions. Since C5 is already occupied by iodine, incoming electrophiles are overwhelmingly directed to the C3 position . The deactivating effects of the iodo and cyano groups are overcome by the potent activation from the methoxy substituent.
B. Nucleophilic Aromatic Substitution (SNAr): While less common, the iodo group can be displaced by a strong nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[14][15] In this molecule, the strongly electron-withdrawing cyano group is para to the iodo group, which significantly activates the C5 position for SNAr. The electron-donating methoxy group at the ortho position has a slight deactivating effect for this specific reaction, but the influence of the para-cyano group is generally more pronounced.[16][17]
dot digraph "Substituent_Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fontname="Arial", fontsize=12];
substituents [ label=" Substituents | Methoxy (-OCH3) | Iodo (-I) | Cyano (-CN)", fillcolor="#F1F3F4", fontcolor="#202124" ];
effects [ label=" Electronic Effects | +M (Resonance Donation) | -I (Inductive Withdrawal) | Excellent Leaving Group", fillcolor="#F1F3F4", fontcolor="#202124" ];
reactivity [ label=" Resulting Reactivity | Directs Electrophiles to C3 | Activates C5 for Cross-Coupling | Activates C5 for SNAr", fillcolor="#F1F3F4", fontcolor="#202124" ];
// Edges substituents:f1 -> effects:f1 [label="+M >> -I", color="#34A853", fontcolor="#34A853"]; substituents:f1 -> effects:f2; substituents:f2 -> effects:f2 [label="-I > +M", color="#EA4335", fontcolor="#EA4335"]; substituents:f2 -> effects:f3 [color="#4285F4", fontcolor="#4285F4"]; substituents:f3 -> effects:f2 [label="-I, -M", color="#EA4335", fontcolor="#EA4335"];
effects:f1 -> reactivity:f1 [label="Dominant Director", color="#34A853", fontcolor="#34A853"]; effects:f3 -> reactivity:f2 [label="Primary Role", color="#4285F4", fontcolor="#4285F4"]; effects:f2:e -> reactivity:f3:w [label="Stabilizes Intermediate", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Logical flow of substituent effects to chemical reactivity.
Practical Applications in Synthesis: The Suzuki-Miyaura Coupling
The paramount role of the iodo group is its application in cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most powerful and widely used transformations in modern chemistry.[18] this compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl or vinyl groups at the C5 position. This strategy is frequently employed in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[19][20]
dot digraph "Suzuki_Workflow" { graph [splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];
// Nodes start [label="Reactants:\nthis compound\nArylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Reagents:\nPd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Dioxane/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction Vessel\nInert Atmosphere (N₂/Ar)\nHeat (e.g., 80-100 °C)", fillcolor="#FFFFFF", shape=cylinder, fontcolor="#202124"]; workup [label="Aqueous Workup\n(e.g., Extraction with EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product:\n5-Aryl-2-methoxybenzonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction [color="#4285F4"]; reagents -> reaction [color="#4285F4"]; reaction -> workup [label="Reaction Complete", color="#FBBC05", fontcolor="#5F6368"]; workup -> purify [color="#4285F4"]; purify -> product [color="#4285F4"]; }
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 5-(4-methylphenyl)-2-methoxybenzonitrile from this compound and 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to addition to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
The iodo and methoxy groups of this compound are not passive substituents; they are active directors of the molecule's synthetic destiny. The iodo group's high reactivity in cross-coupling reactions makes it the primary site for strategic bond formation, enabling the construction of complex molecular frameworks.[21] Simultaneously, the methoxy group functions as a powerful electronic modulator, activating the aromatic ring and precisely controlling the position of any subsequent electrophilic additions. This synergistic relationship, where one group facilitates bond-making while the other directs and activates, is what elevates this compound from a simple chemical to a strategic tool for innovation in drug discovery and materials science.[22] A thorough understanding of these roles allows the modern scientist to design more efficient, predictable, and powerful synthetic strategies.
References
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available from: [Link]
-
Wikipedia. Methoxy group. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
PubMed. (2005). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. Available from: [Link]
-
ResearchGate. (2008). Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air. Available from: [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]
-
ResearchGate. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Available from: [Link]
-
PubMed. (2011). Design and synthesis of CK2 inhibitors. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
PubMed. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Available from: [Link]
-
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Semantic Scholar. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Available from: [Link]
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An In-depth Technical Guide to 5-Iodo-2-methoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of 5-Iodo-2-methoxybenzonitrile
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable scaffold, offering a unique combination of reactive sites that empower chemists in the fields of pharmaceutical discovery, materials science, and fine chemical synthesis.[1][2] This guide provides an in-depth technical overview of this versatile reagent, grounded in established mechanistic principles and field-proven experimental protocols.
The intrinsic utility of this compound stems from its distinct trifecta of functional groups: the aryl iodide, the methoxy group, and the nitrile moiety. The carbon-iodine bond is a premier handle for a multitude of palladium-catalyzed cross-coupling reactions, owing to the relatively low bond dissociation energy of the C-I bond which facilitates the often rate-determining oxidative addition step.[3] The electron-donating methoxy group and the electron-withdrawing nitrile group modulate the electronic properties of the aromatic ring, influencing reactivity and providing vectors for further functionalization. This electronic push-pull an arrangement that is frequently sought after in the design of novel therapeutics and functional materials.[4]
This guide will explore the core applications of this compound as a synthetic building block, with a focus on the causality behind experimental choices and the provision of robust, self-validating protocols.
Core Reactivity and Synthetic Applications
The synthetic versatility of this compound is most prominently showcased in its application in transition metal-catalyzed cross-coupling reactions. These transformations are foundational in modern organic chemistry for their reliability and broad substrate scope.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals.[5] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The aryl iodide of this compound readily undergoes oxidative addition to a Pd(0) catalyst. The choice of base is critical as it activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[7] The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[8]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]
-
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ with PPh₃ | A common and effective catalytic system. Pd(OAc)₂ is a stable precatalyst that is reduced in situ to the active Pd(0) species. |
| Base | K₂CO₃ | A moderately strong base sufficient to activate the boronic acid for transmetalation without promoting significant side reactions.[7] |
| Solvent System | Dioxane/Water | The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction.[9] |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant decomposition. |
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11]
Mechanistic Rationale: The Sonogashira coupling proceeds through two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki coupling, oxidative addition of the aryl iodide to Pd(0) is the initial step. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) co-catalyst, facilitated by the amine base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[12][13]
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI; 0.04 mmol, 4 mol%)
-
Triethylamine (TEA; 3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic and robust catalyst system for Sonogashira couplings.[11] |
| Base | Triethylamine (TEA) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows the reaction to proceed efficiently at ambient temperature. |
Diagram: Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[14][15] This reaction allows for the coupling of amines with aryl halides.[14]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine.[14][16] A base is required to deprotonate the coordinated amine, leading to the formation of a palladium-amido complex.[16] Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[14][16] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.[17]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (10 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active and versatile catalyst system for Buchwald-Hartwig aminations, capable of coupling a wide range of substrates.[18] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine.[15] |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Elevated temperature is often required to drive the reaction to completion, particularly with less reactive amines.[15] |
Diagram: Buchwald-Hartwig Amination Logical Relationships
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Applications in the Synthesis of Bioactive Molecules and Heterocycles
The utility of this compound extends beyond simple cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification. The strategic positioning of the iodo, methoxy, and nitrile groups makes this compound an excellent precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.[19] For instance, derivatives of this compound can be envisioned as intermediates in the synthesis of compounds with potential neuropharmacological or cytotoxic activities.[20][21] The formation of five-membered iodine-nitrogen heterocycles has also been explored from related iodonium salts, indicating the potential for novel heterocyclic synthesis pathways.[22]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The ability to selectively functionalize the aryl iodide position provides a robust platform for the construction of complex molecules, including pharmaceuticals and advanced materials. The protocols and mechanistic insights provided in this guide serve as a testament to the compound's utility and are intended to empower researchers in their synthetic endeavors.
References
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Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (2023, October 28). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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jakemathis. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Postnikov, P. S., et al. (2020). Synthesis of Five-Membered Iodine-Nitrogen Heterocycles from Benzimidazole-Based Iodonium Salts. The Journal of Organic Chemistry, 85(15), 9879-9887.
- Wang, D., et al. (2018). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters, 20(5), 1275-1278.
- Nikolova, I., et al. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 27(19), 6529.
- Li, J., et al. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2019(2), M1065.
- Fallacara, A. L., et al. (2017). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Molecules, 22(7), 1083.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Bew, S. P., & Knight, D. W. (1996). A brief synthesis of β-iodofurans.
- Al-Khazraji, S. I. C. (2009). Heterocyclic compounds with their recent development. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-15.
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
- Rather, M. A., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. 3 Biotech, 14(6), 118.
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Preamble: The Strategic Importance of the Carbon-Iodine Bond in Aromatic Systems
The second round of searches has yielded significant and detailed information. I have found a comprehensive protocol for the direct iodination of benzene using nitric acid from Organic Syntheses, which is an excellent authoritative source. I also found several detailed protocols and mechanistic explanations for the Sandmeyer reaction for synthesizing aryl iodides, including the interesting detail that a copper catalyst is not required for iodination, unlike other Sandmeyer reactions. The role of potassium triiodide has also been highlighted.
However, I still need to flesh out the section on early organometallic reagents for aromatic iodination. While the searches mentioned Grignard and organolithium reagents in a general context, I need to find specific early examples of their use in forming aryl-iodine bonds. Additionally, for a truly "in-depth" guide, I should look for more information on the historical development and the key figures involved, such as Victor Meyer's contributions to iodination or related chemistry. I also need to ensure I have enough citable sources for every key claim to meet the E-E-A-T requirements.
Finally, I will need to synthesize all this information into a structured guide, write the explanatory text, create the Graphviz diagrams, and format the protocols and tables as required. The current information provides a strong foundation, but more targeted searches are needed to fill in the remaining gaps.## An In-depth Technical Guide to the Early Synthesis of Iodinated Aromatic Compounds
In the landscape of synthetic chemistry, the introduction of a halogen atom to an aromatic ring is a pivotal transformation, unlocking a gateway to a vast array of functionalizations. Among the halogens, iodine holds a unique and esteemed position. The carbon-iodine (C-I) bond, being the longest and weakest of the carbon-halogen bonds, imparts a high degree of reactivity to aryl iodides, making them exceptionally valuable precursors in modern organic synthesis. Their utility as substrates in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, has cemented their status as indispensable building blocks in the construction of complex molecules, ranging from life-saving pharmaceuticals to advanced materials. This guide provides a deep dive into the foundational research that established the core methodologies for the synthesis of these vital compounds, exploring the chemical principles and experimental rationale that paved the way for contemporary synthetic strategies.
Direct Electrophilic Aromatic Iodination: Taming a Reluctant Electrophile
The most conceptually straightforward approach to forging an aryl-iodine bond is through electrophilic aromatic substitution (EAS). However, molecular iodine (I₂) is a weak electrophile, rendering its reaction with many aromatic systems thermodynamically unfavorable. Early pioneers in this field recognized the necessity of an "activator," an oxidizing agent, to generate a more potent iodinating species.
The Oxidative Activation of Molecular Iodine
A significant breakthrough in early aromatic iodination was the discovery that the combination of I₂ with a strong oxidizing agent could effectively iodinate a range of aromatic compounds. The fundamental principle of this approach is the in-situ generation of a highly electrophilic iodine species, often represented as the iodonium ion (I⁺).
The Causality of Oxidant Choice: Nitric acid (HNO₃) was a readily available and powerful oxidizing agent for early chemists and saw frequent use.[1][2] The reaction between iodine and nitric acid is thought to produce a potent electrophile, which then attacks the electron-rich aromatic ring.[3]
Visualizing the Mechanism: Direct Iodination of Benzene
Caption: Two-step, one-pot synthesis of aryl iodides from anilines.
Field-Proven Protocol: Synthesis of an Aryl Iodide via the Sandmeyer Reaction
This protocol is a generalized procedure based on established methodologies for the Sandmeyer iodination. [4]
-
Diazotization:
-
In a flask suitable for the reaction scale, dissolve the aromatic amine (1.0 equivalent) in a mixture of deionized water and concentrated sulfuric acid (2.8 equivalents).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in deionized water dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
To the cold diazonium salt solution, add diethyl ether (optional, can aid in extraction).
-
Slowly add a solution of potassium iodide (4.0 equivalents) in deionized water dropwise.
-
-
Reaction Completion and Workup:
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours, or until the evolution of nitrogen gas ceases.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Early Forays into Organometallic Chemistry for Aromatic Iodination
While direct electrophilic iodination and the Sandmeyer reaction were the workhorses of early aromatic iodide synthesis, the burgeoning field of organometallic chemistry began to offer new possibilities. The development of Grignard reagents by Victor Grignard in 1900 and subsequent work on organolithium compounds provided powerful new nucleophiles for carbon-carbon bond formation and, in some cases, for the synthesis of halogenated aromatics.
Although not as common in the early period for direct iodination of an unfunctionalized arene, organometallic intermediates became crucial for the synthesis of more complex iodinated aromatics. For instance, an aryl Grignard reagent, formed from an aryl bromide, could be reacted with molecular iodine to yield the corresponding aryl iodide. This two-step process (halide → organometallic → iodide) offered a different strategic approach.
Table 1: Comparison of Early Aromatic Iodination Methods
| Method | Starting Material | Key Reagents | Catalyst | Key Advantages | Key Limitations |
| Direct Iodination | Aromatic Compound | I₂, HNO₃ (or other oxidant) | None | Direct, atom-economical in principle. | Harsh conditions, potential for side reactions (nitration), often requires activated arenes. |
| Sandmeyer Reaction | Aromatic Amine | NaNO₂, H₂SO₄, KI | None required for iodination | Mild conditions, high yields, good functional group tolerance. | Requires the corresponding amine, diazonium salts can be unstable. |
| Organometallic Route | Aryl Halide (e.g., Ar-Br) | Mg or Li, then I₂ | None | Access to aryl iodides from other aryl halides. | Multi-step, requires inert atmosphere for organometallic formation. |
Conclusion: A Legacy of Innovation
The early research into the synthesis of iodinated aromatic compounds laid a robust foundation upon which a vast and versatile field of chemistry has been built. The direct iodination methods, despite their often harsh conditions, demonstrated the feasibility of this transformation. The Sandmeyer reaction, with its mild conditions and broad applicability, became a cornerstone of aromatic chemistry. The nascent explorations into organometallic routes hinted at the powerful synthetic strategies that would come to dominate the 20th and 21st centuries. Understanding these foundational principles and the causality behind the experimental designs of these early methods provides invaluable context for the modern researcher, scientist, and drug development professional. The challenges overcome by these pioneering chemists continue to inform and inspire the development of ever more efficient and selective methods for the synthesis of these crucial chemical building blocks.
References
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Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Dains, F. B.; Brewster, R. Q. (1941). Iodobenzene. Organic Syntheses, Coll. Vol. 1, p.323. [Link]
-
NROChemistry. (n.d.). Sandmeyer Reaction. [Link]
-
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-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
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Mao, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2849-2878. [Link]
-
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-
YouTube. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. [Link]
-
Encyclopedia.com. (n.d.). Meyer, Victor. [Link]
-
OpenOChem Learn. (n.d.). History. [Link]
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Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. [Link]
-
Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. [Link]
-
Norman, R. O. C.; Butler, A. R. (1964). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic, 658-663. [Link]
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Methodological & Application
Application Notes and Protocols: 5-Iodo-2-methoxybenzonitrile in Suzuki-Miyaura Coupling Reactions
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Iodo-2-methoxybenzonitrile in Modern Synthesis
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its structure, featuring a strategically positioned iodo group, a methoxy substituent, and a nitrile functionality, offers a unique combination of reactivity and stability. The iodo group serves as an excellent leaving group in cross-coupling reactions, with the reactivity order for aryl halides in the crucial oxidative addition step of the Suzuki-Miyaura coupling being I > OTf > Br >> Cl.[1][2] The electron-donating methoxy group and the electron-withdrawing nitrile group modulate the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity. Substituted benzonitriles are integral scaffolds in medicinal chemistry, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the development of novel therapeutic agents.[3][4][5]
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance, mild reaction conditions, and the use of environmentally benign and low-toxicity boron reagents.[1][6] The coupling of this compound with various boronic acids or esters provides a direct route to a diverse array of substituted 2-methoxybenzonitriles, which are key intermediates in the synthesis of biologically active molecules and functional materials.[7][8][9]
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-iodine bond, forming a square-planar Pd(II) species.[1][10]
-
Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][6]
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes: Optimizing the Suzuki-Miyaura Coupling of this compound
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters. For a substrate like this compound, several factors must be considered to achieve high yields and purity.
Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is critical for an efficient reaction. While Pd(PPh₃)₄ can be used as a pre-formed Pd(0) catalyst, Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that require the addition of a ligand.[6][11] The ligand stabilizes the palladium center, prevents the formation of palladium black, and modulates its reactivity.[10] For aryl iodides, a variety of phosphine-based ligands can be effective. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[13]
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[14] The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[6]
Solvent System
The choice of solvent is also important. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[14] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The water in the solvent mixture also plays a role in the activation of the boronic acid. In some cases, phase-transfer catalysts can be added to improve the mixing of biphasic systems.
Temperature
The reaction temperature influences the rate of all steps in the catalytic cycle. While some Suzuki couplings can proceed at room temperature, heating is often required to drive the reaction to completion, typically in the range of 80-120 °C.[14] The optimal temperature will depend on the specific substrates, catalyst, and solvent system used.
Quantitative Data Summary
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions involving aryl iodides, providing a starting point for optimization with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | High |
| Aryl Iodide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Excellent |
| 5-Iodo-2'-deoxycytidine | 3-Methoxyphenyl boronic acid | SerrKap (1.0) | - | - | H₂O:EtOH | Flow | 90 |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | Ligand (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Variable |
Note: This table provides general examples. Specific conditions for this compound may vary.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
-
Round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[12]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the mixture with an organic solvent such as ethyl acetate.[12]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[14] Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.[12]
Workflow for Optimization
Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of substituted biaryl compounds. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access valuable intermediates for drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
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National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
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World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
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ResearchGate. Synthesis of biphenyl from iodobenzene. Retrieved from [Link]
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ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]
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RSC Publishing. (2024, June 24). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2016). Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. Retrieved from [Link]
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ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
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National Institutes of Health. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
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ResearchGate. Atropisomerism of biphenyl compound 2. Retrieved from [Link]
-
MDPI. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
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Application Notes & Protocols: Sonogashira Coupling of 5-Iodo-2-methoxybenzonitrile with Terminal Alkynes
Introduction: Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[3][4] Its applications are extensive, particularly in drug discovery and materials science for creating conjugated enynes and arylalkynes, which are key structural motifs in many pharmaceuticals, natural products, and advanced materials.[5][6]
This guide provides a detailed technical overview and robust experimental protocols for the palladium and copper co-catalyzed Sonogashira coupling of 5-Iodo-2-methoxybenzonitrile with various terminal alkynes. The high reactivity of the carbon-iodine bond makes aryl iodides, such as the target substrate, excellent electrophiles for this transformation, often permitting the reaction to proceed efficiently at room temperature.[5][7]
Scientist's Note on Substrate Choice: this compound is a valuable building block. The electron-withdrawing nature of the nitrile group and the electron-donating methoxy group create a unique electronic environment that can influence reactivity. Understanding these effects is crucial for optimizing reaction conditions. Generally, electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.[8]
The Catalytic Cycle: A Mechanistic Rationale
The efficacy of the Sonogashira coupling hinges on a synergistic dual catalytic cycle involving both palladium and copper.[5][9] While the precise mechanism can be complex and is still a subject of study, the generally accepted pathway provides a strong predictive framework for experimental design.[1][2]
-
Palladium Cycle (The Primary Engine):
-
Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex, initiates the cycle by inserting into the carbon-iodide bond of this compound. This forms a square planar Pd(II) intermediate.[5][10]
-
Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center. This is often the rate-determining step of the reaction.[11]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final aryl-alkyne product and regenerating the active Pd(0) catalyst, thus closing the loop.[9][10]
-
-
Copper Cycle (The Alkyne Activator):
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates to the terminal alkyne.[12]
-
Deprotonation: In the presence of an amine base, this complexation increases the acidity of the terminal alkyne's proton, facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[9][13] This species is now primed for the crucial transmetalation step with the palladium center.
-
The interplay between these two cycles is critical for the reaction's high efficiency under mild conditions.[1]
Visualizing the Mechanism: The Dual Catalytic Cycle
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne. Reagent quantities should be adjusted based on the specific alkyne used.
Reagents and Materials
| Reagent/Material | Role / Purpose | Typical Grade / Purity | Supplier Example |
| This compound | Aryl Halide (Electrophile) | >98% | Sigma-Aldrich, Combi-Blocks |
| Terminal Alkyne | Nucleophile Precursor | >97% | Acros Organics, TCI |
| PdCl₂(PPh₃)₂ | Palladium Pre-catalyst | >98% | Strem Chemicals |
| Copper(I) Iodide (CuI) | Co-catalyst | >99.5%, freshly opened | Alfa Aesar |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base & Solvent | Anhydrous, >99.5% | Fisher Scientific |
| Tetrahydrofuran (THF) or Toluene | Anhydrous Solvent | Anhydrous, <50 ppm H₂O | EMD Millipore |
| Schlenk Flask / Reaction Tube | Reaction Vessel | Oven-dried | VWR |
| Magnetic Stirrer & Stir Bar | Agitation | - | - |
| Inert Gas System (Argon/Nitrogen) | Anaerobic Atmosphere | High Purity | Airgas |
Step-by-Step Procedure
Scientist's Note on Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[14] Similarly, oxygen promotes the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[14] Therefore, maintaining a rigorously inert atmosphere using Schlenk techniques or a glovebox is absolutely critical for success.[14]
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Dry the flask thoroughly in an oven (120 °C) overnight and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Loading: To the flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq, 2 mol%), and copper(I) iodide (CuI, 0.04 eq, 4 mol%) under a positive pressure of inert gas.[15]
-
Atmosphere Exchange: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle a total of three times to ensure the reaction environment is completely free of oxygen.[1]
-
Solvent and Base Addition: Through a septum via syringe, add anhydrous solvent (e.g., THF or Toluene, ~0.2 M concentration relative to the aryl iodide) followed by the amine base (e.g., Triethylamine, 2.0-3.0 eq).[15] Stir the mixture for 5-10 minutes at room temperature. The mixture should be a pale yellow suspension.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe over 2-3 minutes.[1] Slow addition can help minimize the concentration of free alkyne and further suppress homocoupling side reactions.[14]
-
Reaction Monitoring: Stir the reaction at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC/MS every 1-2 hours until the starting aryl iodide is consumed.
-
Workup:
-
Once complete, cool the reaction mixture to room temperature (if heated) and dilute with an organic solvent such as ethyl acetate or diethyl ether.[5]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride to complex with the copper salts.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NH₄Cl and then brine.[1]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[5]
-
Troubleshooting & Optimization
Even robust protocols can encounter issues. The following table outlines common problems and evidence-based solutions.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Low Yield | 1. Inactive Catalyst (Pd or Cu).[14] 2. Insufficiently inert atmosphere.[7] 3. Impure reagents (solvents, base).[14] | 1. Use fresh, high-purity Pd catalyst and a newly opened bottle of CuI.[7] 2. Ensure thorough degassing of solvents and rigorous use of Schlenk techniques.[14] 3. Use anhydrous solvents and distill the amine base before use.[14] |
| Black Precipitate Forms (Palladium Black) | 1. Oxygen contamination leading to Pd(0) decomposition.[14] 2. High reaction temperature. 3. Inappropriate solvent choice (some reports suggest THF can promote it).[7][16] | 1. Improve inert atmosphere technique.[7] 2. Run the reaction at room temperature first; heat gently only if necessary. 3. Consider switching the solvent to Toluene or DMF. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[14] 2. High concentration of copper catalyst.[14] 3. Reaction temperature is too high. | 1. Rigorously exclude oxygen from the reaction system.[7] 2. Reduce the loading of CuI to 1-2 mol%.[14] 3. Consider a "copper-free" Sonogashira protocol if the problem persists.[7] |
| No Reaction | 1. Poor quality of aryl iodide or alkyne. 2. Incorrect choice of base for the specific alkyne. | 1. Check the purity of starting materials by NMR or GC/MS. 2. Screen alternative bases like diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ in a polar solvent like DMF.[17] |
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. BenchChem.
- Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism. YouTube.
- OChem Tutor. (2024, July 31). The Sonogashira Coupling Reaction Mechanism. YouTube.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- Kaur, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Leah4sci. (2019, January 7). Sonogashira coupling. YouTube.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Ma, D., & Liu, F. (2014, May 1). What is the best procedure for Sonogashira coupling? ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem.
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Application Notes & Protocols: 5-Iodo-2-methoxybenzonitrile as a Strategic Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3][4][5] The strategic introduction of functional groups onto aromatic scaffolds is paramount for the efficient construction of these complex molecular architectures. 5-Iodo-2-methoxybenzonitrile has emerged as a highly versatile and valuable precursor in medicinal chemistry and drug development. Its unique substitution pattern—featuring a reactive iodine atom, an electron-donating methoxy group, and a synthetically malleable nitrile group—provides a powerful handle for building diverse heterocyclic systems. This guide offers an in-depth exploration of its application, focusing on palladium-catalyzed cross-coupling reactions to forge key carbon-carbon and carbon-nitrogen bonds, which are pivotal steps in the synthesis of indoles, benzofurans, quinazolines, and other privileged scaffolds.
The Strategic Advantage of this compound
This compound (CAS No: 933672-32-3) is a white solid with a molecular weight of 259.05 g/mol and a melting point of approximately 122-124°C.[6][7] Its utility as a precursor is rooted in the distinct reactivity of its functional groups:
-
Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[8][9] This reactivity allows for bond formation under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Methoxy Group: Positioned ortho to the iodine, the electron-donating methoxy group can influence the electronic properties of the aromatic ring and modulate the reactivity of the C-I bond. Furthermore, it remains as a key structural feature in the final heterocyclic product, often playing a role in biological activity.
-
Nitrile Group: The cyano (C≡N) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form nitrogen-containing heterocycles.
This strategic combination allows for a modular and convergent approach to complex molecule synthesis, where different fragments can be coupled to the benzonitrile core before subsequent cyclization to the desired heterocycle.
Palladium-Catalyzed Cross-Coupling: The Gateway to Heterocycles
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their discoverers.[10] These reactions share a common mechanistic framework, proceeding through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[10][11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is instrumental in constructing biaryl systems, which are common motifs in pharmaceuticals and can serve as intermediates for more complex fused heterocycles.
Causality and Insights: The choice of base is critical; it activates the boronic acid for transmetalation.[12] A mixture of an organic solvent and water is often used, as water can facilitate the formation of the reactive boronate species.[12][13] Bulky, electron-rich phosphine ligands are often employed to accelerate the oxidative addition step, which can be sluggish for sterically hindered or electron-rich aryl halides.[12]
Protocol: Suzuki-Miyaura Coupling of this compound
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).[12]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and Water (4:1 v/v, 5-10 mL).[12]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Purpose |
| Precursor | This compound | Aryl iodide source |
| Coupling Partner | Arylboronic Acid/Ester | Source of the new aryl group |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Facilitates the catalytic cycle[12] |
| Base | K₃PO₄ or Cs₂CO₃ | Activates the boronic acid[12] |
| Solvent | Dioxane/Water or Toluene/Water | Dissolves reagents, aids transmetalation[13] |
| Temperature | 80-100 °C | Provides activation energy |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation[12] |
Sonogashira Coupling: A Gateway to Indoles and Benzofurans
The Sonogashira coupling reaction forges a C-C bond between an aryl halide and a terminal alkyne, catalyzed by both palladium and copper complexes.[10] This reaction is exceptionally powerful for synthesizing substituted alkynes, which are key intermediates for a variety of heterocycles via subsequent cyclization reactions.[14][15]
Application in Heterocycle Synthesis: By coupling this compound with a terminal alkyne and then inducing an intramolecular cyclization, one can construct substituted benzofurans. A similar strategy, starting with an ortho-iodoaniline derivative, is a cornerstone of modern indole synthesis.[16][17][18]
Caption: Workflow for benzofuran synthesis via Sonogashira coupling.
Protocol: One-Pot Synthesis of a 2-Substituted-6-methoxybenzofuran-4-carbonitrile
-
Coupling Step: In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%) in a suitable solvent like triethylamine (Et₃N) or DMF.[15][17]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).[17]
-
Cyclization Step: Once the coupling is complete, add a reagent to promote cyclization. For example, add a base like potassium tert-butoxide to facilitate nucleophilic attack of a hydroxyl group (if present on the alkyne) or use an electrophilic cyclization agent like Iodine (I₂).[17]
-
Work-up & Purification: After cyclization is complete, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic phase, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds for N-Heterocycles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[19][20][21] This transformation is a cornerstone of modern medicinal chemistry, enabling the synthesis of aryl amines that are precursors to a multitude of nitrogen-containing heterocycles, such as quinazolines.[22]
Causality and Insights: This reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, allowing it to coordinate to the palladium center.[21] The choice of phosphine ligand is crucial; bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are generally required to promote both the oxidative addition and the final reductive elimination steps, especially with less reactive aryl chlorides or sterically demanding amines.[20][23]
Protocol: Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).[23]
-
Reagent Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene or dioxane (3-5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash chromatography to yield the N-aryl product.
| Parameter | Recommended Condition | Purpose |
| Precursor | This compound | Aryl iodide source |
| Coupling Partner | Primary or Secondary Amine | Nitrogen source |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Ligand | Forms the active Pd(0) species[21] |
| Ligand | XPhos, SPhos, BrettPhos | Stabilizes catalyst, promotes key steps[20] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine[21] |
| Solvent | Toluene, Dioxane (anhydrous) | Anhydrous conditions are critical |
| Temperature | 80-110 °C | Overcomes activation energy |
Safety and Handling
Proper safety precautions are mandatory when working with the described reagents and protocols.
-
This compound: May cause skin, eye, and respiratory irritation.[24] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[24][25]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.[23]
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Handle in an inert atmosphere and avoid contact with skin.[23]
-
Solvents: Toluene, dioxane, and DMF are flammable and/or toxic. Use in a well-ventilated fume hood away from ignition sources.[23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[24][26]
Conclusion
This compound stands out as a strategically functionalized and highly effective building block for constructing a diverse range of heterocyclic compounds. Its predictable reactivity in cornerstone transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides chemists with a reliable and modular platform for drug discovery and development. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this precursor in the synthesis of novel, biologically active molecules.
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Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (n.d.). National Institutes of Health. [Link]
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Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. [Link]
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Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal. [Link]
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Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. (2021, May 1). Angene Chemical. [Link]
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Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed. [Link]
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Cross-coupling reaction. (n.d.). Wikipedia. [Link]
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An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (2007). Journal of the American Chemical Society. [Link]
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Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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Kundu, N. G., Pal, M., Mahanty, J. S., & De, M. (1997). Palladium-catalysed heteroannulation with acetylenic compounds: synthesis of benzofurans. ResearchGate. [Link]
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An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (n.d.). National Institutes of Health. [Link]
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A Study Of Synthesis Of Bioactive Heterocycles. (2021). IJNRD. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. (n.d.). National Institutes of Health. [Link]
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One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). National Institutes of Health. [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). National Institutes of Health. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI. [Link]
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Synthesis of an indole containing KDR kinase inhibitor by tandem Sonogashira coupling-5-endo-dig-cyclization as a key step. (n.d.). ElectronicsAndBooks. [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). Journal of Applicable Chemistry. [Link]
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Shetu, S. A. (2022). SYNTHESIS OF BIOACTIVE HETEROCYCLES. ScholarWorks @ UTRGV. [Link]
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5-Iodo-2,3-dimethoxybenzonitrile. (n.d.). PubChem. [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Institutes of Health. [Link]
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Catalyst-free synthesis of bioactive heterocycles in aqueous media. (n.d.). ResearchGate. [Link]
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Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions. (2018). ResearchGate. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). National Institutes of Health. [Link]
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Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Heterocycles in Medicinal Chemistry II. (2024). National Institutes of Health. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (n.d.). University of Toyama. [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). World Journal of Advanced Research and Reviews. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-2-methoxybenzonitrile
Introduction: The Strategic Value of 5-Iodo-2-methoxybenzonitrile in Complex Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic assembly of complex molecular architectures is paramount. This compound has emerged as a highly valuable and versatile building block for this purpose. Its structure is uniquely primed for synthetic elaboration through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group and the electron-donating methoxy group modulate the electronic properties of the aromatic ring, influencing reactivity, while the iodo-substituent provides a reactive handle for a host of powerful bond-forming transformations.
This technical guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-established mechanistic framework that generally consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[1]
dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Generalized Palladium Cross-Coupling Cycle", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} dot Caption: Generalized Palladium Cross-Coupling Cycle.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligands (Ln), base, and solvent is critical as they modulate the stability and reactivity of the palladium species throughout this cycle, directly impacting reaction efficiency, substrate scope, and selectivity.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.
Scientific Rationale
The reaction involves the coupling of an organoboron species, such as a boronic acid or ester, with an organohalide. A base is essential for the activation of the organoboron reagent, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of palladium precursor and ligand is crucial. For a substrate like this compound, a catalyst system that is both highly active and stable is required to achieve good yields.
Detailed Protocol: Synthesis of 2-Methoxy-5-phenylbenzonitrile
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methoxy-5-phenylbenzonitrile.
II. Heck-Mizoroki Reaction: Alkenylation of the Aryl Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a powerful method for C-C bond formation.[1][2] This reaction is instrumental in the synthesis of styrenic compounds and other vinylarenes.
Scientific Rationale
The Heck reaction proceeds via a variation of the general palladium catalytic cycle that involves migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to form the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst from this palladium-hydride intermediate. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations.
Detailed Protocol: Synthesis of (E)-2-Methoxy-5-styrylbenzonitrile
Reaction Scheme:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF (3 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic phase with water (3 x 15 mL) to remove DMF and the amine salt, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (E)-2-methoxy-5-styrylbenzonitrile.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the reaction of a terminal alkyne with an aryl halide.[3] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
Scientific Rationale
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting dialkynylpalladium(II) intermediate yields the arylalkyne product and regenerates the Pd(0) catalyst. Copper-free versions have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]
Detailed Protocol: Synthesis of 2-Methoxy-5-(phenylethynyl)benzonitrile
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask containing a stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 2-methoxy-5-(phenylethynyl)benzonitrile.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[5] This reaction allows for the coupling of aryl halides with a wide variety of amines.[1]
Scientific Rationale
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[6] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being essential for high catalytic activity, particularly with less reactive aryl chlorides or sterically hindered amines.
Detailed Protocol: Synthesis of 2-Methoxy-5-morpholinobenzonitrile
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)
Procedure:
-
Inside a nitrogen-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (4 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction's completion by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-methoxy-5-morpholinobenzonitrile.
V. Stille Coupling: Versatility with Organostannanes
The Stille coupling reaction is a versatile C-C bond-forming reaction between an organostannane and an organohalide.[7] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, although their toxicity is a significant drawback.[8]
Scientific Rationale
The mechanism follows the canonical cross-coupling pathway. A crucial step is the transmetalation, where the organic group is transferred from the tin atom to the palladium center. This step's rate can be influenced by the ligands on both the palladium and the tin atoms. The use of polar aprotic solvents like DMF or THF is common. Additives such as copper(I) salts can sometimes accelerate the reaction.[9]
Detailed Protocol: Synthesis of 2-Methoxy-5-(thiophen-2-yl)benzonitrile
Reaction Scheme:
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
Wash the solution with water (3 x 15 mL) and then with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.
Data Summary
The following table summarizes representative conditions for the palladium-catalyzed cross-coupling reactions of this compound. Note that yields are highly dependent on the specific coupling partner and optimization of reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range |
| Suzuki | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95% |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 60-85% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 80-98% |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-90% |
| Stille | Organostannane | Pd(PPh₃)₄ | - | DMF | 90 | 70-90% |
Conclusion and Future Directions
This compound stands as a robust and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a solid foundation for the synthesis of a diverse array of substituted benzonitrile derivatives. The electronic nature of the methoxy and nitrile substituents makes this an interesting platform for further methodological development, including the exploration of more sustainable catalyst systems (e.g., using base metals or lower palladium loadings) and the application of these reactions in flow chemistry for scalable synthesis. For professionals in drug discovery and materials science, the ability to rapidly and efficiently functionalize this core structure opens up vast possibilities for creating novel molecular entities with tailored properties.
References
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Heck reaction - Wikipedia. (URL: [Link])
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Stille Coupling - Organic Chemistry Portal. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Stille reaction - Wikipedia. (URL: [Link])
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Stille coupling via C–N bond cleavage - PMC - NIH. (URL: [Link])
-
The Stille Reaction - Organic Reactions. (URL: [Link])
-
Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC - NIH. (URL: [Link])
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
The Heck reaction (also called the Mizoroki–Heck reaction) is the chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. (URL: [Link])
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- 8. Heck Reaction [organic-chemistry.org]
- 9. Stille Coupling [organic-chemistry.org]
Application Note & Protocol: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 5-Iodo-2-methoxybenzonitrile
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of bioactive molecules and functional materials.[2][3]
This guide focuses on a specific, yet representative, substrate: 5-Iodo-2-methoxybenzonitrile . This molecule presents a unique electronic and steric profile. The iodo group serves as an excellent leaving group, primed for the initial oxidative addition step.[4] Simultaneously, the electron-withdrawing nitrile (-CN) group further activates the C-I bond, while the ortho-methoxy (-OCH₃) group introduces both steric influence and electron-donating character. Optimizing the coupling of this substrate requires a nuanced understanding of the catalytic system, with the choice of phosphine ligand being the most critical parameter for success. This document provides a detailed rationale for ligand selection, a robust experimental protocol, and troubleshooting guidance for researchers aiming to master this transformation.
The Heart of the Matter: The Ligand's Role in the Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling is dictated by the kinetics of three fundamental steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The ligand, coordinating to the palladium center, is not a passive spectator but an active controller of the catalyst's reactivity and stability at each stage.[7][8]
-
Oxidative Addition: The cycle begins with the insertion of a low-valent Pd(0) species into the aryl-iodide bond. Bulky, electron-rich ligands enhance the electron density on the palladium atom, promoting this typically rate-limiting step.[7][8][9] For an activated substrate like this compound, this step is generally facile.[4]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7][10] The ligand's steric and electronic properties influence the rate of this exchange.
-
Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Sterically bulky ligands are known to accelerate this step, preventing catalyst decomposition and promoting product formation.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Ligand Selection Strategy: From Theory to Practice
For this compound, the primary consideration is to select a ligand that not only facilitates the already rapid oxidative addition but also efficiently promotes the subsequent transmetalation and reductive elimination steps, especially given the steric influence of the ortho-methoxy group. This leads to the recommendation of bulky, electron-rich monophosphine ligands, particularly those from the Buchwald family.[2][11][12]
| Ligand | Key Features | Suitability for this compound |
| SPhos | Structure: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylProperties: Highly electron-rich and sterically demanding. The ortho-methoxy groups may offer additional stabilization to the palladium center.[13] | Excellent. A top-tier choice for achieving high reactivity and catalyst stability. Its bulk effectively promotes reductive elimination. |
| XPhos | Structure: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylProperties: Exceptionally bulky and electron-rich. Considered a highly universal ligand for a wide range of Suzuki couplings, including challenging substrates.[11] | Excellent. A reliable and powerful alternative to SPhos. Particularly useful if coupling with sterically hindered boronic acids. |
| PPh₃ | Structure: TriphenylphosphineProperties: The "classic" phosphine ligand. Less bulky and less electron-donating than Buchwald-type ligands. | Moderate. A viable starting point for simple couplings, often used with Pd(PPh₃)₄.[14] May result in lower yields or require higher temperatures compared to more advanced ligands. |
| NHCs (e.g., IPr) | Structure: N-Heterocyclic CarbenesProperties: Strong σ-donors that form highly stable palladium complexes.[9][10] Often employed with PEPPSI-type precatalysts.[4] | Good. Offers high thermal stability and functional group tolerance. Can be a good choice, though bulky phosphines are often the first line for this type of substrate. |
Primary Recommendation: For predictable, high-yield coupling of this compound, SPhos is the recommended starting ligand due to its proven efficacy and the stabilizing effect of its methoxy substituents.[13]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Boronic Acid/Ester: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Precursor: Palladium(II) acetate, Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium phosphate, K₃PO₄ (3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare the solvent mixture (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). Degas the solvent by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[5]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Inefficient base. | 1. Ensure proper inert atmosphere; use a fresh palladium source. Consider a pre-catalyst (e.g., SPhos G3).2. Incrementally increase the temperature to 100-110 °C.[15]3. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygen, which promotes oxidative homocoupling.[4] | Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.[16] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. |
| Protodeboronation | The boronic acid is hydrolyzed back to the parent arene. This can be exacerbated by high temperatures or excess water. | Use a more stable boronic ester, such as a pinacol ester (Bpin).[4] Alternatively, try slightly milder conditions or a less aqueous solvent system if possible.[16] |
| Formation of Palladium Black | Catalyst decomposition. | The ligand-to-palladium ratio is crucial. Ensure a sufficient excess of ligand (e.g., L:Pd of 2:1) is used. SPhos is generally good at preventing this. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable through the strategic selection of an appropriate ligand. While several systems can effect the transformation, the use of bulky, electron-rich biaryl monophosphines provides the most reliable and high-yielding route. Ligands such as SPhos and XPhos , paired with a Pd(OAc)₂ precursor and a phosphate base, create a highly active and stable catalytic system capable of overcoming the substrate's specific steric and electronic challenges. The provided protocol serves as a validated starting point, empowering researchers to efficiently synthesize valuable biaryl nitrile compounds for applications in drug discovery and materials science.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ACS Publications. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC - NIH. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
-
Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Scribd. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. merckmillipore.com [merckmillipore.com]
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- 13. Buchwald Ligands [sigmaaldrich.com]
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- 16. reddit.com [reddit.com]
Functionalization of the Cyano Group of 5-Iodo-2-methoxybenzonitrile: An Application and Protocol Guide
<
Introduction
5-Iodo-2-methoxybenzonitrile is a versatile building block in organic synthesis, prized for its dual reactivity. The presence of both an iodo and a cyano group on the aromatic ring allows for a wide range of selective chemical transformations. This guide provides a detailed exploration of methods to functionalize the cyano group, offering researchers, scientists, and drug development professionals a practical resource for leveraging this compound in the synthesis of complex molecules. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern each transformation.
The cyano group is a highly valuable functional group due to its ability to be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles.[1][2] This versatility makes this compound a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. This document will focus on three primary transformations of the cyano group: hydrolysis to a carboxylic acid, conversion to a tetrazole, and partial hydrolysis to an amide.
I. Hydrolysis of the Cyano Group to a Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3] This reaction can be achieved under either acidic or basic conditions. The choice of conditions often depends on the overall substitution pattern of the starting material and its compatibility with strong acids or bases.
A. Acid-Catalyzed Hydrolysis
Mechanism Insight: Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[3][4] Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide.[3] Under the reaction conditions, the amide is further hydrolyzed to the corresponding carboxylic acid.[4][5]
Experimental Workflow: Acid-Catalyzed Hydrolysis
Sources
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- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Derivatization of 5-Iodo-2-methoxybenzonitrile for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 5-Iodo-2-methoxybenzonitrile has emerged as a highly versatile and valuable building block. Its structure is primed for selective modification, featuring an aryl iodide ripe for cross-coupling reactions and a nitrile group that can be transformed or utilized for its electronic properties. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, offering detailed, field-proven protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for the rapid generation of diverse compound libraries, thereby accelerating the drug discovery pipeline.[1][2]
The Strategic Value of this compound
The utility of this compound as a starting material is rooted in its distinct functional handles, which allow for orthogonal chemical modifications.
-
The Aryl Iodide: This is the primary site for derivatization. The carbon-iodine bond is relatively weak, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. This enables the facile installation of a wide array of carbon and nitrogen-based substituents, which is critical for exploring the chemical space around the core scaffold.[3]
-
The Methoxy Group: The ortho-methoxy group provides steric and electronic influence, directing reactions and modulating the properties of the final compound. It can influence the conformation of derivatives, which is often key to biological activity.
-
The Nitrile Group: This electron-withdrawing group influences the reactivity of the aromatic ring. Furthermore, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key interaction point with biological targets.
This combination of features makes this compound an ideal starting point for building libraries of complex molecules with potential therapeutic applications.[4]
Caption: Core derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Derivatization
Palladium-catalyzed reactions are central to the derivatization of aryl halides. The following protocols are optimized for this compound, providing a robust foundation for library synthesis. An inert atmosphere is critical for all palladium-catalyzed reactions to prevent catalyst oxidation and ensure reproducibility.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an unparalleled method for creating biaryl structures by coupling the aryl iodide with an organoboron reagent.[6] These biaryl motifs are prevalent in pharmaceuticals due to their rigid structure, which can effectively orient functional groups for target binding.
Causality of Component Selection:
-
Catalyst: A pre-formed Pd(0) source like Pd(PPh₃)₄ is often reliable. Alternatively, a Pd(II) source such as Pd(OAc)₂ can be used with phosphine ligands; the Pd(II) is reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition step, which can be sluggish with sterically hindered substrates.[7]
-
Base: A base like K₃PO₄ or K₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[6][7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is often necessary to dissolve the inorganic base and can facilitate the formation of the reactive boronate.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pre-formed Pd(0) catalyst, reliable for many substrates.[7] |
| Base | K₃PO₄ (3.0 equiv.) | Stronger base, effective for activating boronic acids.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solvency for organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers.[9] |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl-alkynes.[10] These structures are valuable intermediates that can be further elaborated or used to construct more complex heterocyclic systems, such as benzofurans.[11]
Causality of Component Selection:
-
Dual Catalysis: This reaction uniquely employs a palladium catalyst and a copper(I) co-catalyst (typically CuI).[12] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily participates in the transmetalation step with the palladium center.[13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI produced during the reaction and to act as a solvent.
-
Homocoupling Prevention: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by running the reaction under strictly anaerobic conditions and at the lowest effective temperature.[14]
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of this compound
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).
-
Solvent and Reagent Addition: Add degassed triethylamine (TEA) as the solvent and base. Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | A robust Pd(II) precatalyst for Sonogashira reactions.[15] |
| Cu Co-catalyst | CuI (4-6 mol%) | Facilitates the formation of the reactive copper acetylide.[13] |
| Base/Solvent | Triethylamine (TEA) | Acts as both base and solvent, common in Sonogashira protocols. |
| Temperature | 25-60 °C | Mild conditions are often sufficient and minimize side reactions.[14] |
Buchwald-Hartwig Amination for C-N Bond Formation
For installing nitrogen-based functionalities, the Buchwald-Hartwig amination is the premier method.[16] It allows for the coupling of the aryl iodide with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is essential for modulating the ADME properties of drug candidates.[5][17]
Causality of Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art. They promote both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step for C-N bond formation.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Sources
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- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
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- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 5-Iodo-2-methoxybenzonitrile in Materials Science
Introduction: Unlocking the Potential of a Versatile Building Block
5-Iodo-2-methoxybenzonitrile is a highly functionalized aromatic compound poised for significant applications in the realm of materials science. Its unique trifunctional nature—featuring an iodo group for versatile cross-coupling, a methoxy group for modulating electronic properties and solubility, and a nitrile group for enhancing electron affinity and providing a site for further chemical modification—makes it an attractive building block for the synthesis of advanced organic materials. This guide provides an in-depth exploration of its potential applications, complete with detailed experimental protocols, for researchers and scientists in materials science and drug development. While direct literature on the extensive materials science applications of this specific molecule is emerging, the protocols herein are built upon well-established, analogous cross-coupling reactions, providing a robust starting point for innovation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 933672-32-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆INO | [1][2] |
| Molecular Weight | 259.04 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 122.0-126.0 °C | [1][3][5] |
| Boiling Point | 316.50 °C | [1] |
| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. |
Core Applications in Materials Synthesis: A World of Possibilities
The true potential of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic materials synthesis, enabling the precise construction of complex molecular architectures with tailored electronic and photophysical properties.
Synthesis of Conjugated Polymers for Organic Electronics
The creation of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) represents a primary application area for this compound. The methoxy and nitrile functionalities can be strategically employed to tune the HOMO/LUMO energy levels of the resulting polymers, thereby influencing their charge transport and emissive properties.
The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. By reacting this compound with a suitable bis(boronic acid) or bis(boronic ester) comonomer, a variety of conjugated polymers can be synthesized.
Protocol 1: Synthesis of a Poly(phenylene-alt-fluorene) Derivative
This protocol outlines the synthesis of an alternating copolymer of a fluorene derivative and this compound, a promising candidate for an emissive or electron-transporting layer in OLEDs.
Materials:
-
This compound
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene
-
Degassed deionized water
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (20 mL) and the 2M aqueous potassium carbonate solution (10 mL) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into methanol (200 mL).
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings, known for its reliability with a broad range of substrates.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic ester for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, allowing for the dissolution of both the organic substrates and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high polymer yields.
Workflow Diagram for Suzuki Polymerization
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling of 5-Iodo-2-methoxybenzonitrile
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for the coupling of 5-iodo-2-methoxybenzonitrile with terminal alkynes. As Senior Application Scientists, we have structured this guide to address common challenges and explain the rationale behind optimizing this powerful C-C bond-forming reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve problems.
Question: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?
Answer: Low to non-existent yield is a common issue that can typically be traced back to one of three areas: catalyst integrity, reagent quality, or reaction conditions. A systematic check is the most effective approach.
-
Catalyst and Reagent Integrity :
-
Palladium Catalyst Activity : The active Pd(0) catalyst is sensitive to air and can decompose, often appearing as a black precipitate (palladium black).[1] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh or has been stored meticulously under an inert atmosphere.[2] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in-situ reduction to the active Pd(0) species, which can be accomplished by an amine or phosphine ligand in the reaction mixture.[3]
-
Copper Co-catalyst Freshness : Copper(I) iodide (CuI) is susceptible to oxidation over time. For best results, use a freshly opened bottle or a recently purchased batch.[1][2]
-
Reagent Purity : Impurities in your this compound, alkyne, solvent, or base can poison the catalyst.[1] Ensure all reagents are of high purity; purification of starting materials may be necessary.
-
Base Quality : The amine base is critical for deprotonating the alkyne and must be anhydrous. Oxidized or wet amine bases are a common cause of reaction failure.[1] Consider distilling the amine (e.g., triethylamine, diisopropylamine) before use.
-
-
Reaction Conditions :
-
Inert Atmosphere : The Sonogashira reaction is highly sensitive to oxygen, which can cause both catalyst decomposition and the unwanted homocoupling of the alkyne (Glaser coupling).[1][4] It is critical to thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain the reaction under a positive pressure of an inert gas.[1][2]
-
Solvent Choice : The solvent must be able to dissolve all reaction components. While common solvents include THF, DMF, and toluene, be aware that some solvents can negatively impact the reaction.[1] For instance, DMF has been reported to slow down certain Sonogashira reactions.[5]
-
Question: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my alkyne. How can I prevent this?
Answer: The formation of a symmetrical diyne byproduct is known as Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira couplings.[4][6] This occurs when two terminal alkyne molecules react with each other, consuming your starting material and reducing the yield of the desired cross-coupled product.
The primary cause is the presence of oxygen, which promotes this oxidative dimerization catalyzed by the copper(I) species.[4] Here’s how to minimize it:
-
Strictly Anaerobic Conditions : This is the most critical factor. Ensure your reaction is performed under a rigorously inert atmosphere. This includes thoroughly degassing the solvent and using proper air-free techniques like Schlenk lines or a glovebox.[1][4]
-
Reduce Copper Catalyst Loading : High concentrations of the copper catalyst can exacerbate homocoupling.[4] Minimizing the amount of CuI can help reduce the rate of this side reaction.
-
Adopt a Copper-Free Protocol : To completely avoid Glaser coupling, a copper-free Sonogashira reaction is the best solution.[3][7][8] These protocols may require different ligands (e.g., bulky, electron-rich phosphines like P(t-Bu)₃) or conditions to proceed efficiently but are highly effective at preventing homocoupling.[9]
-
Use a Hydrogen Atmosphere : Some studies have shown that performing the reaction under a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can reduce homocoupling to negligible levels (around 2%).[6][10]
Question: A black precipitate formed in my reaction flask. What is it, and is my reaction salvageable?
Answer: The black precipitate is almost certainly "palladium black," which is agglomerated, inactive Pd(0) metal.[1] Its formation indicates the decomposition of your soluble palladium catalyst. This can be caused by:
-
Presence of Oxygen : As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[1]
-
Impurities : Impurities in reagents or solvents can poison and destabilize the catalyst.[1]
-
Excessively High Temperatures : While aryl iodides like this compound typically react at room temperature, excessive heat can accelerate catalyst decomposition.[1][3]
-
Solvent Effects : Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black under certain conditions.[2][11]
If a significant amount of palladium black has formed early in the reaction, the catalytic cycle has likely been arrested. It is often best to restart the reaction, paying careful attention to reagent purity and ensuring a strictly inert atmosphere.
Troubleshooting Summary Table
| Issue | Common Causes | Recommended Solutions |
| Low/No Yield | Inactive Pd catalyst; Oxidized CuI; Impure reagents; Wet/oxidized base; Presence of oxygen.[1][2] | Use fresh catalysts and high-purity, anhydrous reagents. Ensure a rigorously inert atmosphere via degassing and Schlenk techniques.[1] |
| Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst.[4] | Implement strict anaerobic conditions. Reduce CuI loading or switch to a copper-free protocol.[3][4][7] |
| Catalyst Decomposition | Oxygen exposure; High temperatures; Impurities in the reaction mixture.[1] | Maintain a strict inert atmosphere. Use high-purity reagents and solvents. Avoid excessive heating.[1] |
| Reaction Stalls | Catalyst deactivation; Insufficient base; Low temperature for a challenging substrate. | Add a fresh portion of catalyst. Ensure the base is in sufficient excess (2-3 eq.). Consider gentle heating if RT is ineffective. |
Frequently Asked Questions (FAQs)
What is the catalytic cycle for the Sonogashira reaction?
The reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[12] The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the product. The copper cycle involves the formation of a copper(I) acetylide intermediate, which facilitates the transfer of the alkyne group to the palladium center.[12][13]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Why is this compound a good substrate?
Aryl iodides are the most reactive halides for Sonogashira coupling, with a reactivity order of I > OTf > Br >> Cl.[2][3][14] This high reactivity allows the coupling to proceed under mild conditions, often at room temperature, which helps to minimize side reactions.[3][12] The electron-donating methoxy group can slightly decrease the rate of oxidative addition compared to an electron-withdrawing group, but the high reactivity of the C-I bond generally ensures an efficient reaction.[15]
What is the optimal choice of base and solvent?
An amine base, typically in excess, is required to deprotonate the alkyne.[3] Triethylamine (TEA) and diisopropylamine (DIPA) are commonly used.[1] The solvent should be anhydrous and capable of dissolving all components.[1] Tetrahydrofuran (THF) is a common choice, but toluene or DMF can also be used. The optimal combination often needs to be determined empirically for a specific substrate pairing.[16]
How do I monitor the reaction's progress?
Thin-layer chromatography (TLC) is the most common method. You should see the consumption of your starting materials (this compound and the alkyne) and the appearance of a new, typically less polar, product spot. Staining with potassium permanganate can be helpful for visualizing the alkyne and the product. For more quantitative analysis, GC-MS or LC-MS can be used on aliquots taken from the reaction mixture.
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-Catalyzed Coupling
This protocol is a robust starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed THF or Toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[2] Most reactions with aryl iodides are complete within 3-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the palladium black and other insoluble salts, washing the pad with additional solvent.[14]
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to minimize or eliminate the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
(AllylPdCl)₂ (1 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%)
-
Diisopropylethylamine (DIPEA) or another suitable amine base (3.0 eq)
-
Anhydrous, degassed DMF or THF
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, prepare the active catalyst by stirring (AllylPdCl)₂ and P(t-Bu)₃ in the reaction solvent for 10-15 minutes at room temperature.
-
To this catalyst solution, add the this compound, the amine base, and finally the terminal alkyne.[9]
-
Stir the reaction at room temperature and monitor by TLC.
-
Workup is similar to the standard protocol. After dilution and filtration through Celite®, wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Reaction Condition Comparison
| Parameter | Standard Protocol (Cu-Catalyzed) | Optimized Protocol (Cu-Free) | Rationale for Optimization |
| Co-catalyst | CuI (2-5 mol%) | None | Eliminates the primary catalyst for alkyne homocoupling.[3][7] |
| Pd Source/Ligand | PdCl₂(PPh₃)₂ | (AllylPdCl)₂ / P(t-Bu)₃ | Bulky, electron-rich ligands like P(t-Bu)₃ promote the catalytic cycle in the absence of copper.[9][17] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | DIPEA is a non-nucleophilic, sterically hindered base often effective in copper-free systems. |
| Key Advantage | Generally robust and well-established. | Significantly reduced/eliminated homocoupling byproduct.[4] | Higher purity crude product, simpler purification, and conservation of the alkyne starting material. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Sonogashira coupling.
References
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2012). UC Pd. A New Form of Pd/C for Sonogashira Couplings. Organic Letters, 14(18), 4758–4761. Retrieved from [Link]
-
Liang, Y., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(14), 2315–2318. Retrieved from [Link]
-
ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2024). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]
-
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
University of Eastern Finland. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with Substituted Benzonitriles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Heck reactions, specifically those involving substituted benzonitriles. Low conversion rates in these reactions can be a significant impediment to synthetic progress. This resource provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to help you overcome these hurdles and achieve your desired reaction outcomes.
Introduction: The Challenge of Substituted Benzonitriles in Heck Reactions
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] However, the electronic properties of the substrates can significantly influence the reaction's efficiency.[2] Benzonitriles, particularly those with additional substitutions, present a unique set of challenges. The electron-withdrawing nature of the nitrile group can deactivate the aryl halide, making the crucial oxidative addition step of the catalytic cycle more difficult.[3][4] Furthermore, steric hindrance from substituents, especially in the ortho position, can impede the approach of the palladium catalyst.[5]
This guide will walk you through a logical, step-by-step process to diagnose and resolve issues leading to low conversion in your Heck reactions involving substituted benzonitriles.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with a substituted benzonitrile showing low or no conversion?
A1: Low conversion in Heck reactions with substituted benzonitriles can stem from several factors, primarily related to the electronic and steric properties of your starting material. The electron-withdrawing nitrile group slows down the rate-determining oxidative addition step.[3][4] Additionally, substituents on the benzonitrile ring can introduce steric hindrance, further inhibiting the catalyst's access to the reaction site. Other common culprits include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), or issues with reagent purity.
Q2: My palladium catalyst is turning into a black precipitate (palladium black). What's happening and how can I fix it?
A2: The formation of palladium black signifies the aggregation and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity.[6] This is a common form of catalyst deactivation. It can be caused by several factors:
-
High Temperatures: Excessive heat can promote the agglomeration of palladium nanoparticles.[6]
-
Inadequate Ligand Stabilization: The ligand's role is to stabilize the active Pd(0) species.[3] If the ligand is not robust enough or is used in an insufficient amount, the palladium can precipitate.
-
Reaction Environment: The choice of solvent and base can influence catalyst stability.
To prevent this, consider using more robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which can better stabilize the palladium center.[5][7] Optimizing the reaction temperature and ensuring all reagents are pure and dry can also mitigate this issue.
Q3: Can the position of the substituent on the benzonitrile ring affect the reaction?
A3: Absolutely. The position of the substituent has a profound impact:
-
Ortho Substituents: These often introduce significant steric hindrance, which can dramatically decrease the reaction rate by impeding the oxidative addition step.[5] Overcoming this may require more reactive catalysts, higher temperatures, or specialized ligands designed to operate in sterically demanding environments.
-
Meta and Para Substituents: The effect of these substituents is primarily electronic. Electron-donating groups can help to increase the electron density of the aromatic ring, potentially facilitating oxidative addition. Conversely, additional electron-withdrawing groups will further decrease reactivity.
In-Depth Troubleshooting Guide
Problem 1: Low Conversion Attributed to Poor Catalyst Activity or Deactivation
The heart of the Heck reaction is the palladium catalyst. If you're observing low conversion, the first area to investigate is the catalytic system.
Causality: The catalytic cycle of the Heck reaction relies on the palladium center cycling between Pd(0) and Pd(II) oxidation states.[1][3] For electron-deficient aryl halides like substituted benzonitriles, the initial oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[4] If the catalyst is not sufficiently active or if it deactivates during the reaction, the overall conversion will be poor.
Troubleshooting Workflow:
Caption: Troubleshooting Catalyst-Related Issues.
Detailed Protocols:
-
Ligand Modification:
-
Rationale: The ligand plays a crucial role in stabilizing the active Pd(0) catalyst and modulating its reactivity.[3] For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[5][7] These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step.
-
Protocol:
-
Screen a panel of bulky, electron-rich phosphine ligands and NHC ligands.
-
Start with a Pd:ligand ratio of 1:2 and adjust as needed.
-
Maintain all other reaction parameters (solvent, base, temperature) constant during the initial screen to isolate the effect of the ligand.
-
-
-
Catalyst Loading and Pre-catalyst Choice:
-
Rationale: While higher catalyst loading can sometimes improve conversion, it's often more effective to switch to a more active pre-catalyst. Palladacycles and pre-formed Pd-NHC complexes are often more stable and efficient than catalysts generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.[7][8]
-
Protocol:
-
Incrementally increase the catalyst loading from your initial concentration (e.g., from 1 mol% to 3 mol%).
-
If increasing the loading does not significantly improve the yield, evaluate different palladium pre-catalysts such as a Herrmann-Beller palladacycle or a commercially available PEPPSI™-type catalyst.
-
-
| Parameter | Standard Condition | Recommended Modification for Benzonitriles | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Palladacycles, Pd-NHC complexes | Increased stability and activity.[7][8] |
| Ligand | PPh₃ | P(tBu)₃, XPhos, SPhos, IPr | Bulky, electron-rich ligands facilitate oxidative addition.[5][7] |
| Catalyst Loading | 0.5-2 mol% | 1-5 mol% | Compensates for slower reaction rates. |
Problem 2: Suboptimal Reaction Conditions (Base and Solvent)
The choice of base and solvent is critical for a successful Heck reaction, as they influence both the catalyst's stability and the reaction's kinetics.
Causality: The base is required to neutralize the hydrogen halide produced during the catalytic cycle, regenerating the active Pd(0) catalyst.[9] The solvent must solubilize all reaction components and, in some cases, can influence the reaction pathway. For polar substrates like benzonitriles, polar aprotic solvents are generally preferred.
Troubleshooting Workflow:
Caption: Optimizing Base and Solvent Conditions.
Detailed Protocols:
-
Solvent Screening:
-
Rationale: The polarity of the solvent can significantly impact the reaction rate.[10] For reactions involving polar substrates like benzonitriles, polar aprotic solvents such as DMF, DMAc, or NMP are often superior to less polar solvents like toluene or dioxane.
-
Protocol:
-
Set up parallel reactions using your standard conditions but varying the solvent.
-
Use high-purity, anhydrous solvents to avoid introducing water, which can negatively affect the reaction.
-
Monitor the reactions by TLC or LC-MS to determine the optimal solvent.
-
-
-
Base Optimization:
-
Rationale: The strength and nature of the base can influence the rate of catalyst regeneration. A systematic screen of both inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA, DBU) bases is recommended.
-
Protocol:
-
Using the best solvent identified, screen a variety of bases.
-
Ensure the base is finely powdered (if solid) to maximize its surface area and reactivity.
-
Use at least 1.5-2 equivalents of the base.
-
-
-
The Role of Additives (Jeffery Conditions):
-
Rationale: The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., tetrabutylammonium bromide, TBAB), can significantly accelerate the reaction, especially when using inorganic bases.[5] This is known as the Jeffery conditions. These salts can help to solubilize the base and stabilize the catalytic species.
-
Protocol:
-
To your optimized solvent and base combination, add 1 equivalent of TBAB.
-
Compare the reaction rate and final conversion to the reaction without the additive.
-
-
| Parameter | Common Choices | Recommended for Benzonitriles | Rationale |
| Solvent | Toluene, Dioxane | DMF, DMAc, NMP | Better solubilization of polar substrates and reagents.[10] |
| Base | Et₃N, K₂CO₃ | Cs₂CO₃, K₃PO₄, DBU | A stronger base may be required for efficient catalyst turnover. |
| Additive | None | TBAB | Can accelerate the reaction under Jeffery conditions.[5] |
Concluding Remarks
Troubleshooting low conversion in Heck reactions with substituted benzonitriles requires a systematic and logical approach. By carefully considering the electronic and steric nature of your substrate, you can make informed decisions about the selection of the catalyst, ligand, solvent, and base. This guide provides a framework for this optimization process, grounded in the fundamental principles of the Heck reaction. Remember that each substrate is unique, and a combination of the strategies outlined above may be necessary to achieve a high-yielding and robust reaction.
References
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
- Kantam, M. L., Srinivas, P., Yadav, J., Likhar, P. R., & Bhargava, S. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882–4885.
-
Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. Retrieved from [Link]
- Bhanushali, M. J., & Bhor, M. D. (2015). Heck Reaction—State of the Art. Molecules, 20(8), 14596–14635.
- Ahmad, S., Singh, A. K., & Singh, V. K. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2598–2605.
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Base, Solvent and Catalyst for Heck Rection of Iodobenzene with n-Buthyl Acrylate. Retrieved from [Link]
- Zou, Y. (2014). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University.
- Sigman, M. S., & Werner, E. W. (2012). The Mizoroki–Heck Reaction. In Science of Synthesis: Cross-Coupling Reactions. Thieme.
- Li, J., & G. A. (2011). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 133(41), 16410–16413.
-
ResearchGate. (2021, March 1). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
- Miao, C., & Yang, C. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
- Padwa, A. (Ed.). (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 47: Alkenes. Georg Thieme Verlag.
-
Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]
-
R Discovery. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Gøgsig, T. M., Kleimark, J., Lill, S. O. N., Korsager, S., Lindhardt, A. T., Norrby, P.-O., & Skrydstrup, T. (2012). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. Journal of the American Chemical Society, 134(1), 443–452.
- G. F. C. (2008). The Mizoroki–Heck reaction.
- ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
-
PubMed. (2015, March 27). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Retrieved from [Link]
-
National Institutes of Health. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
Sources
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- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
Preventing hydrodehalogenation of 5-Iodo-2-methoxybenzonitrile in cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions for a common and often challenging issue in cross-coupling reactions: the hydrodehalogenation of 5-iodo-2-methoxybenzonitrile. Our goal is to equip you with the scientific rationale and practical steps to minimize this unwanted side reaction and maximize the yield of your desired coupled product.
Troubleshooting Guide: Minimizing Hydrodehalogenation
Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is a frequent competing pathway in palladium-catalyzed cross-coupling reactions, leading to the formation of 2-methoxybenzonitrile as a significant byproduct.[1] This guide addresses common experimental observations and provides actionable solutions.
Issue 1: My primary side product is 2-methoxybenzonitrile. How can I prevent this?
Root Cause Analysis: The formation of 2-methoxybenzonitrile arises from a competing catalytic cycle known as hydrodehalogenation. This pathway becomes significant when the desired cross-coupling is slow or when reaction conditions inadvertently favor the generation and reaction of palladium hydride (Pd-H) species.[2][3][4] The electron-donating methoxy group on your substrate can make the initial oxidative addition step more challenging, potentially allowing side reactions to become more competitive.
Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is arguably the most crucial factor.
-
Increase Ligand Steric Bulk: Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step, which is the final, product-forming step in the desired catalytic cycle.[5][6] This acceleration can help the cross-coupling pathway outcompete the hydrodehalogenation pathway. Consider switching from less bulky ligands like PPh₃ to more sterically demanding Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[7][8][9]
-
Use Bidentate Ligands: Chelating bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can stabilize the palladium center and often favor the desired reductive elimination over side reactions like β-hydride elimination, which can be a precursor to hydrodehalogenation.[3]
-
-
Re-evaluate Your Base: The base plays a multifaceted role, and its choice can tip the balance between cross-coupling and hydrodehalogenation.[1]
-
Avoid Strong, Bulky Bases Where Possible: Very strong and non-coordinating bases like potassium tert-butoxide (KOtBu) can sometimes accelerate hydrodehalogenation.[1]
-
Consider Weaker Inorganic Bases: Bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective in Suzuki and Sonogashira couplings and may be less prone to promoting the hydrodehalogenation pathway.[8] The presence of water with these bases can also be beneficial for the transmetalation step in Suzuki couplings.[10]
-
-
Optimize Reaction Temperature: Temperature is a key factor influencing reaction rates.[11][12][13][14]
-
Start with Milder Conditions: A general starting point for many cross-coupling reactions is 60-80 °C.[15] Excessively high temperatures can lead to catalyst decomposition and promote side reactions.[16]
-
Systematic Temperature Screening: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, if hydrodehalogenation increases with temperature, it indicates that the side reaction has a higher activation energy, and a more active catalyst system at a lower temperature is needed.
-
-
Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[17] Catalyst decomposition to palladium black not only reduces the concentration of the active catalyst but can also create species that promote side reactions.
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[18]
-
Issue 2: The reaction is sluggish, and increasing the temperature only increases the amount of the hydrodehalogenated byproduct.
Root Cause Analysis: This classic scenario suggests that the oxidative addition of this compound to the Pd(0) center is the rate-limiting step and that the hydrodehalogenation pathway is more sensitive to temperature increases. The electron-rich nature of the substrate slows this initial step.
Solutions:
-
Enhance Catalyst Activity with Ligand Choice:
-
Switch to Electron-Rich Ligands: Electron-rich phosphine ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[5][6][19] This is a key strategy for activating electron-rich aryl halides.
-
Employ N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and highly active palladium complexes that are effective for challenging substrates.[7][20]
-
-
Catalyst Precursor and Activation:
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more efficient than using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that needs to be reduced in situ.[5]
-
Consider Precatalysts: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) are designed for rapid and clean generation of the active Pd(0) species, which can improve reaction efficiency and reproducibility.[5][10]
-
Issue 3: I am observing catalyst decomposition (formation of palladium black).
Root Cause Analysis: The formation of palladium black indicates the agglomeration and precipitation of the active Pd(0) catalyst.[17] This can be caused by the presence of oxygen, high temperatures, impurities, or a ligand that does not sufficiently stabilize the catalytic species.
Solutions:
-
Improve Inert Atmosphere Technique: As mentioned, meticulous degassing and maintaining a positive pressure of an inert gas are crucial.[17][18]
-
Check Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required.[17]
-
Use Stabilizing Ligands: Bulky phosphine ligands or bidentate ligands like dppf can help prevent the palladium nanoparticles from aggregating.[9]
-
Consider "Ligandless" Conditions with Stabilizers: For some reactions, particularly Heck couplings, Jeffery conditions, which use tetraalkylammonium salts (e.g., n-Bu₄NCl), can stabilize the palladium catalyst and prevent decomposition.[21]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrodehalogenation in a palladium-catalyzed cross-coupling?
A1: While several pathways can operate, a common mechanism involves the oxidative addition of the aryl iodide to Pd(0) to form an Ar-Pd(II)-I complex.[1][3] If a source of hydride is present, a palladium hydride species (LₙPd-H) can be formed. This hydride can then either be transferred to the Ar-Pd(II)-I complex or the aryl group can be transferred to the palladium hydride, followed by reductive elimination of the arene (Ar-H) and regeneration of the Pd(0) catalyst.[3] Potential hydride sources include solvent impurities (like water or alcohols), the amine base, or formate salts used as reductants in certain coupling variants.[1][22]
Q2: How do the methoxy and nitrile groups on my substrate affect the reaction?
A2: The this compound substrate has competing electronic effects.
-
Methoxy Group (-OCH₃): This is a strong electron-donating group, which increases the electron density on the aromatic ring. This makes the oxidative addition of the C-I bond to the electron-rich Pd(0) center slower.
-
Nitrile Group (-CN): This is a strong electron-withdrawing group. While its effect is somewhat attenuated by its meta-position relative to the iodine, it can still influence the overall electronics. More importantly, the nitrogen lone pair of the nitrile can potentially coordinate to the palladium center, which could inhibit catalysis.
Q3: Which cross-coupling reaction is best suited for this substrate to avoid hydrodehalogenation?
A3: While substrate-dependent, the Suzuki-Miyaura coupling is often a robust choice. The conditions (typically using carbonate or phosphate bases in the presence of water) are generally mild and less prone to generating the hydride species that lead to hydrodehalogenation compared to, for example, some variants of the Heck or Sonogashira reaction that might use stronger amine bases or higher temperatures.[10][23]
Q4: Can I use a copper catalyst instead of palladium to avoid this issue?
A4: While copper-catalyzed couplings (like the Ullmann reaction) are an important class of reactions, they typically require much higher reaction temperatures and are often less functional group tolerant than palladium-catalyzed reactions. For Sonogashira couplings, copper is often used as a co-catalyst, but copper-free variants have been developed specifically to avoid issues like alkyne homocoupling, which can be a problem with copper.[17][19] Switching to a completely different metal system would require substantial re-optimization. A bimetallic palladium-copper nanocatalyst has been reported to suppress hydrodehalogenation in Buchwald-Hartwig aminations by promoting an alternative pathway for the desired C-N coupling.[2][4]
Visualization of Competing Pathways
The following diagram illustrates the desired cross-coupling cycle versus the undesired hydrodehalogenation pathway.
Caption: Competing catalytic cycles in cross-coupling reactions.
Recommended Starting Protocol (Suzuki-Miyaura Coupling)
This protocol provides a robust starting point designed to favor the cross-coupling of this compound while minimizing hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
Dioxane/Water (4:1 v/v), rigorously degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Via syringe, add the degassed dioxane/water solvent mixture.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously. Monitor the progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Ligand and Base Effects
The following table summarizes general trends for ligand and base selection in suppressing hydrodehalogenation (HDH).
| Parameter | Selection | Rationale | Expected Outcome |
| Ligand | Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) | Accelerates reductive elimination, making the desired coupling faster than HDH.[5][6] | Lower % HDH, Higher Product Yield |
| Bidentate Ligands (e.g., dppf) | Stabilizes Pd(0) intermediate, potentially disfavoring pathways leading to Pd-H formation. | Lower % HDH, Good Product Yield | |
| Standard Ligands (e.g., PPh₃) | Can be slow for this substrate, allowing the competing HDH reaction to occur. | Higher % HDH, Lower Product Yield | |
| Base | Inorganic bases (e.g., K₃PO₄, K₂CO₃) | Generally less prone to acting as a hydride source compared to some organic bases. | Lower % HDH |
| Strong, non-coordinating bases (e.g., KOtBu) | Can accelerate HDH, especially in alcohol solvents or with water present.[1] | Potentially Higher % HDH |
Troubleshooting Workflow
Use this decision tree to guide your optimization strategy when hydrodehalogenation is observed.
Caption: A decision-making workflow for troubleshooting hydrodehalogenation.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11575–11577. [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl halides [Figure]. Retrieved from [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099–4107. [Link]
-
Corbera, J., Sameera, W. M. C., & Bertran, J. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9749–9756. [Link]
-
Zhu, Y., Wu, Z., Sun, H., & Ding, J. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3164–3169. [Link]
-
Santana, C. G., & Krische, M. J. (2021). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 143(33), 12959–12964. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Atashgahi, S., Lu, Y., Ames, C. H., van der Zaan, B. M., Leys, D., Smidt, H., & Stams, A. J. M. (2022). Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. FEMS Microbiology Ecology, 98(9), fiac084. [Link]
-
Vantourout, J. C., Richardson, A. D., & Blackmond, D. G. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 3925. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. OAK Open Access Archive. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]
-
The Nobel Prize Organisation. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Rossi, R. A., Postigo, A., & Finet, J.-P. (2017). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Accounts of Chemical Research, 50(10), 2499–2510. [Link]
-
Ohtaka, A., & Sakamoto, R. (2016). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs, 14(11), 195. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2025). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
- Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
-
Montgomery, T. P., & Sigman, M. S. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 7(8), 5173–5181. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemRxiv. (2023, May 16). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State BHAS Reactions. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2021, March 6). Sonogashira coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions [Figure]. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]
-
KU Leuven. (2025, April 8). Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Altitude and Ambient Temperature Effects on the Reactivity of Oxidation Catalysts in the Presence of H2. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reduction temperature and reaction temperature on... [Figure]. Retrieved from [Link]
-
MDPI. (n.d.). Review on the Influence of Temperature upon Hydrogen Effects in Structural Alloys. Retrieved from [Link]
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Catalyst deactivation with electron-rich substrates like 5-Iodo-2-methoxybenzonitrile
Welcome to the Technical Support Center for catalyst deactivation, with a special focus on challenges encountered when working with electron-rich substrates such as 5-Iodo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues in their catalytic reactions.
I. Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding catalyst deactivation in the context of electron-rich substrates.
Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. What's the likely cause?
A1: When a reaction with an electron-rich aryl iodide like this compound fails, the primary suspect is often the deactivation of the palladium catalyst. The high electron density on the aromatic ring, exacerbated by the methoxy group's donating effect, can impede the crucial oxidative addition step of the catalytic cycle.[1] This can lead to the accumulation of inactive Pd(0) species or the formation of palladium black.[2]
Q2: I'm observing significant formation of palladium black in my reaction. What does this indicate?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition and deactivation.[2] This occurs when the active, soluble palladium complexes aggregate into inactive, insoluble metallic palladium.[3][4] This is often a result of ligand degradation, excessively high temperatures, or the presence of impurities.[2]
Q3: Why are electron-rich substrates like this compound particularly challenging for palladium-catalyzed reactions?
A3: The electron-donating groups on the substrate, such as the methoxy group in your case, increase the electron density on the aryl halide. This can make the oxidative addition of the aryl halide to the Pd(0) center less favorable, which is often the rate-determining step in the catalytic cycle.[5][6][7]
Q4: Could the iodide in this compound be inhibiting the catalyst?
A4: Yes, while aryl iodides are generally more reactive than bromides or chlorides, the iodide anion formed during the reaction can sometimes have an inhibitory effect.[7] It can coordinate to the palladium center, potentially leading to the precipitation of inactive palladium complexes and disrupting the catalytic cycle.[7]
Q5: Are there specific ligands that are better suited for reactions with electron-rich aryl halides?
A5: Absolutely. For challenging substrates, bulky, electron-rich phosphine ligands are often essential.[2][8][9] Ligands such as Buchwald's biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the formation of the active, monoligated palladium species, which can accelerate the oxidative addition and subsequent steps in the catalytic cycle.[2][6][8]
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low or No Product Yield
When faced with a low-yielding or failed reaction, a systematic approach is crucial. The following workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[2] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents have been rigorously degassed.
-
Reagent Quality: Verify the purity of your this compound and the coupling partner. Impurities can act as catalyst poisons.[10][11][12] Ensure bases are freshly opened or properly stored to avoid hydration.
-
Catalyst System Evaluation:
-
Precatalyst vs. In Situ Generation: Using a pre-formed palladium-ligand complex (precatalyst) can often provide more reproducible results than generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.[2]
-
Ligand Choice: For electron-rich substrates, consider switching to a more electron-rich and sterically hindered ligand. Refer to the table below for suggestions.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's often more effective to optimize the ligand and reaction conditions first.
-
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of palladium black signals a critical failure in catalyst stability.
Caption: Addressing catalyst decomposition pathways.
Mitigation Strategies:
-
Ligand Stability: If you suspect ligand degradation, switch to a more robust ligand. N-heterocyclic carbene (NHC) ligands are often more thermally stable than some phosphine ligands.[2][8]
-
Temperature Control: High temperatures can accelerate the decomposition of the catalyst.[2][10] Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Solubility: If reagents or the catalyst complex have poor solubility, localized high concentrations can lead to aggregation. Consider a different solvent system or the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to maintain catalyst solubility and stability.[2]
III. Experimental Protocols & Data
Recommended Ligand Screening for this compound
When encountering difficulties with electron-rich substrates, a systematic screening of ligands is a highly effective strategy.
| Ligand | Class | Key Characteristics | Typical Loading (mol%) |
| SPhos | Biarylphosphine | Bulky and electron-rich, promotes monoligation. | 1.5 - 3 |
| XPhos | Biarylphosphine | Very bulky, effective for challenging couplings. | 1.5 - 3 |
| RuPhos | Biarylphosphine | Electron-rich, good for a broad range of substrates. | 1.5 - 3 |
| IPr | NHC | Thermally stable, strong sigma-donor. | 2 - 4 |
General Protocol for a Buchwald-Hartwig Amination Screening Reaction
This protocol provides a starting point for optimizing the amination of this compound.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%) in a degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Add the catalyst solution to the reaction vial via syringe. Place the vial in a preheated aluminum block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
IV. Catalyst Deactivation and Reactivation Mechanisms
Understanding the underlying mechanisms of catalyst deactivation is key to developing robust reaction protocols.
Common Deactivation Pathways
Caption: Potential deactivation pathways for palladium catalysts.
With electron-rich substrates, the slow oxidative addition can allow competing deactivation pathways to dominate.[5][6] The active monoligated L-Pd(0) species can be trapped by excess ligand to form a less reactive bis-ligated species or can decompose and aggregate into inactive palladium black.[2]
Catalyst Reactivation
In some cases, a deactivated catalyst can be at least partially restored.
-
Heterogeneous Catalysts: For supported palladium catalysts that have been deactivated, oxidative treatments can sometimes be employed to remove fouling agents or poisons.[13][14] For instance, treatment with an oxidizing agent like hypochlorite followed by a hydrogen peroxide wash has been reported for reactivating alumina-supported palladium catalysts.[13]
-
Homogeneous Catalysts: Reactivation of homogeneous catalysts in situ is more challenging. However, understanding the deactivation mechanism can lead to improved protocols. For instance, if deactivation is due to the formation of inactive Pd(0) species, the addition of a mild oxidant like benzoquinone has been shown to reoxidize Pd(0) to the active Pd(II) state in certain systems.[3][15][16]
V. References
-
Reactivation of alumina supported palladium catalysts. Google Patents.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed. [Link]
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Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Semantic Scholar. [Link]
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Catalyst deactivation mechanisms and how to prevent them. AZoM. [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. DCL International. [Link]
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Mechanism of palladium-catalyzed C–H activation of methoxy groups... ResearchGate. [Link]
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Mechanisms of catalyst deactivation. SciSpace. [Link]
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Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Publications. [Link]
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Palladium‐Catalyzed Ethylene Methoxycarbonylation Using Bidentate Phosphines: How the Stereochemistry of the Ligand Affects the Catalyst's Activity. ResearchGate. [Link]
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Catalyst Deactivation: Mechanism & Causes. StudySmarter. [Link]
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Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
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Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. American Chemical Society. [Link]
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Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. National Institutes of Health. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate. [Link]
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Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
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Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. ACS Publications. [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
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Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
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Technical Support Center: Purification Strategies for Products from 5-Iodo-2-methoxybenzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for purifying reaction products derived from 5-Iodo-2-methoxybenzonitrile. Given its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, robust purification strategies are critical for obtaining high-purity materials essential for downstream applications.
Introduction: The Purification Challenge
This compound is a valuable starting material for introducing a 2-methoxy-5-cyanophenyl moiety into complex molecules.[1][2][3] It readily participates in a variety of powerful C-C and C-N bond-forming reactions. However, the very nature of these reactions, which often employ metal catalysts, complex ligands, and strong bases, introduces a unique set of purification challenges. The primary goal of any purification strategy is not only to isolate the desired product but also to effectively remove unreacted starting materials, reaction byproducts, and, most critically, residual metal catalysts which can be detrimental to subsequent synthetic steps and biological assays.
This guide is structured to address the most common issues encountered during the purification of products from key reactions involving this substrate.
Common Reaction Classes and Potential Impurities
Understanding the potential impurities is the first step toward designing an effective purification strategy. The most common transformations involving this compound are palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron compound.[4][5]
-
Common Impurities: Unreacted this compound, homo-coupled boronic acid byproduct, de-iodinated starting material (2-methoxybenzonitrile), residual palladium catalyst, and inorganic salts from the base.
-
-
Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.[6][7][8]
-
Common Impurities: Unreacted this compound, homo-coupled alkyne (Glaser coupling), residual palladium and copper catalysts, ligand-derived impurities, and amine salts.
-
-
Buchwald-Hartwig Amination: Forms a C-N bond with an amine.[9][10][11]
-
Common Impurities: Unreacted this compound, unreacted amine, residual palladium catalyst, oxidized phosphine ligands, and strong base residues.
-
General Purification Workflow
A systematic approach is crucial for efficient and successful purification. The following diagram outlines a general workflow that can be adapted based on the specific reaction and product properties.
Caption: General experimental workflow for product purification.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Q1: My crude product is a dark grey or black solid/oil after the work-up. How do I remove the color and the residual palladium catalyst?
A1: This coloration is a classic sign of residual palladium, often in a colloidal or finely divided metallic form.[12] Simple filtration is often insufficient for homogeneous catalysts. Here are the recommended strategies, from simplest to most rigorous:
-
Filtration through Celite®: This is the first and easiest method to try. It is most effective for heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated.[13][14] Dilute your crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, DCM) and pass it through a short plug of Celite® (2-3 cm thick) in a fritted funnel or pipette. Wash the plug thoroughly with the same solvent.
-
Activated Carbon Treatment: Activated carbon is a cost-effective but non-specific adsorbent.[14][15] It can effectively remove palladium but may also adsorb your product, leading to yield loss.
-
Protocol: Dissolve the crude product in a solvent. Add activated carbon (5-10% by weight relative to the crude product). Stir the mixture for 1-18 hours at room temperature or with gentle warming (40-50 °C). Filter through Celite® to remove the carbon.[14] Always run a small-scale test first to assess product loss.
-
-
Palladium Scavenger Resins: This is the most effective and selective method.[16] These are silica or polymer-based resins functionalized with groups (like thiols or amines) that have a high affinity for palladium.[14]
-
Protocol: Dissolve the crude product in a suitable solvent. Add the scavenger resin (consult manufacturer for recommended equivalents). Stir the suspension, typically for 4-16 hours. Filter off the resin and wash it with fresh solvent.[14] This method is highly efficient at reducing palladium levels to ppm concentrations.
-
Q2: My TLC shows the product and unreacted this compound have very similar Rf values. How can I achieve good separation with column chromatography?
A2: This is a common challenge when the product has a polarity similar to the starting material. The key is to optimize the mobile phase (eluent).
-
Systematic Solvent Screening: Do not rely on a single solvent system. Use TLC to test a range of solvent mixtures. Start with a non-polar solvent like Hexanes or Heptane and gradually increase the polarity by adding Ethyl Acetate, Dichloromethane, or Ether.[17]
-
Use of Toluene: Sometimes, replacing Hexane with Toluene in the eluent can improve the separation of aromatic compounds due to π-π interactions with the silica gel.
-
Fine-Tune the Polarity: If you find a solvent system that gives some separation (e.g., 80:20 Hexanes:EtOAc), try fine-tuning it (e.g., 85:15 or 90:10) to maximize the difference in Rf values (ΔRf).
-
Flash Chromatography: If gravity column chromatography is insufficient, use flash chromatography. The applied pressure leads to a more efficient separation with better resolution.[17]
Q3: After purification, my ¹H NMR spectrum shows broad, greasy peaks in the aromatic region, characteristic of phosphine ligand byproducts (e.g., triphenylphosphine oxide). How can I remove these?
A3: Phosphine oxides are common byproducts from ligands like triphenylphosphine. They can often be removed by physical or chemical means.
-
Acid Wash: If your product is stable to acid and does not contain a basic functional group, an acid wash can be effective. Dissolve the crude product in a non-polar organic solvent (like Ether or EtOAc) and wash it with dilute HCl (e.g., 1M). The phosphine oxides, being weakly basic, may partition into the aqueous layer.
-
Chromatography: Phosphine oxides are typically more polar than the coupled products. Careful column chromatography, often with a shallow solvent gradient, can effectively separate them.
-
Recrystallization/Trituration: If your product is a solid, recrystallization is an excellent option. Alternatively, triturating the crude solid with a solvent in which the product is poorly soluble but the phosphine oxide is soluble (e.g., cold Ether or a Hexane/Ether mixture) can wash away the impurity.
Q4: I performed a Sonogashira coupling and now have copper salts that are difficult to remove. What is the best work-up procedure?
A4: Copper salts, particularly copper(I) acetylides, can be problematic. The standard work-up for a Sonogashira reaction is designed to address this.[6]
-
Ammonium Hydroxide/Chloride Wash: After the reaction, dilute the mixture with an organic solvent and wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute ammonium hydroxide. The ammonia complexes with the copper ions, facilitating their removal into the aqueous layer.[6]
-
Filtration: After the wash, filter the organic layer through a pad of Celite to remove any remaining insoluble copper salts or palladium residues before concentrating.[6]
Detailed Experimental Protocols
Protocol 1: General Post-Coupling Aqueous Work-up
This protocol is a starting point for most palladium-catalyzed reactions.
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 volumes).
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2x) to remove inorganic salts and water-soluble components.
-
Saturated aqueous brine (1x) to break up emulsions and further remove water.[4]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This technique is the workhorse for purifying products that are oils or solids that are difficult to recrystallize.[18]
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., Hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent or DCM ("wet loading"). Apply the sample to the top of the packed column.
-
Elution: Begin eluting with the predetermined solvent system (from TLC analysis).[17] Collect fractions sequentially.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.[17][18]
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Workflow for purification by column chromatography.
Protocol 3: Purification by Recrystallization
This is the preferred method for purifying solid products, as it can yield material of very high purity.
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purity Assessment Methods
Confirming the purity of the final product is a critical final step.
| Method | Information Provided | Common Use Case |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Standard for all organic compounds. |
| LC-MS | Purity assessment (by UV trace) and confirmation of molecular weight. | Quick check of purity and product identity. |
| HPLC | High-resolution purity assessment, quantification of impurities. | Required for high-purity applications (e.g., pharma).[19][20] |
| ICP-MS | Quantification of trace metal contamination (e.g., Palladium). | Essential for pharmaceutical intermediates to ensure Pd levels are below regulatory limits.[14] |
References
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ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Discussion]. Available at: [Link]
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ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Discussion]. Available at: [Link]
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SpinChem. Palladium catalyst recovery using scavenger resin. [Application Note]. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
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SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
-
SIELC Technologies. Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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ResearchGate. (2017). How can I purify impure benzonitrile? [Online Discussion]. Available at: [Link]
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PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Reagent Guide]. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
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Magritek. Column Chromatography. [Application Note]. Available at: [Link]
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Syracuse University. Flow Chemistry: Sonogashira Coupling. [Lab Protocol]. Available at: [Link]
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Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Journal Article]. Available at: [Link]
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ChemUniverse. This compound. [Product Page]. Available at: [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Journal Article]. Available at: [Link]
- Google Patents. (1989). EP0334188A2 - Process for producing aromatic nitrile.
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Journal Article]. Available at: [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Journal Article]. Available at: [Link]
- Google Patents. (1990). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
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ResearchGate. (2018). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Journal Article]. Available at: [Link]
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IndiaMART. This compound. [Product Listing]. Available at: [Link]
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
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PubChem. This compound. [Database Entry]. Available at: [Link]
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Impact of steric hindrance from the methoxy group in 5-Iodo-2-methoxybenzonitrile
Welcome to the technical support center for 5-Iodo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges and frequently asked questions, with a focus on the significant impact of the steric hindrance imparted by the ortho-methoxy group on the reactivity and handling of this compound.
Section 1: Reaction Troubleshooting
This section addresses common issues encountered during chemical transformations involving this compound, particularly in widely used cross-coupling reactions.
FAQ 1: Why am I observing low yields in my Suzuki-Miyaura coupling reactions with this compound?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are frequently attributed to the steric hindrance posed by the methoxy group at the ortho position to the iodine. This steric bulk can impede the crucial oxidative addition step in the catalytic cycle.[1] The methoxy group, while being an ortho, para director, can sterically hinder the approach of the bulky palladium catalyst to the carbon-iodine bond.[2][3]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote oxidative addition with sterically hindered aryl halides. Ligands such as SPhos, XPhos, or RuPhos have demonstrated success in similar challenging couplings.[4][5] A balance of steric bulk and electron-donating properties in the ligand is key to facilitating the reaction.[6]
-
Catalyst System: Consider using pre-formed palladium catalysts, such as XPhos Pd G3 or SPhos Pd G3. These can exhibit higher activity and stability compared to catalysts generated in situ.
-
Base and Solvent: The choice of base and solvent can significantly influence the reaction rate. Stronger, non-coordinating bases like cesium carbonate or potassium phosphate are often more effective than sodium or potassium carbonate. Aprotic polar solvents such as dioxane or THF are commonly used, but a thorough screening of conditions may be necessary.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition step. However, be mindful of potential side reactions or decomposition at elevated temperatures.
Visualizing the Challenge: Steric Hindrance in Suzuki Coupling
Sources
Improving regioselectivity in Heck reactions involving 5-Iodo-2-methoxybenzonitrile
Topic: Improving Regioselectivity in Heck Reactions Involving 5-Iodo-2-methoxybenzonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist: This guide is designed to provide you with an in-depth understanding and practical solutions for controlling the regioselectivity of the Mizoroki-Heck reaction, specifically when working with the substituted aryl halide, this compound. We will move beyond simple protocols to explore the mechanistic underpinnings that govern the reaction's outcome, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles that dictate the regiochemical outcome of the Heck reaction. The key event is the migratory insertion (carbopalladation) step, where the aryl group is transferred from the palladium catalyst to one of the two carbons of the alkene double bond.[1][2] The choice between these two carbons is the heart of the regioselectivity challenge.
Q1: What are the primary factors controlling regioselectivity in a Heck reaction?
Regioselectivity is primarily determined by a balance between steric and electronic factors, which are influenced by the specific mechanistic pathway the reaction follows.[1][3][4] There are two main pathways:
-
The Neutral Pathway: This pathway is typically dominant for reactions involving aryl halides (Ar-I, Ar-Br, Ar-Cl) and monodentate phosphine ligands (e.g., PPh₃).[1][5] In this mechanism, the regiochemical outcome is governed mainly by steric effects . The bulky aryl group preferentially adds to the less sterically hindered carbon of the alkene, leading to the linear (β) product .[4]
-
The Cationic Pathway: This pathway is favored when using aryl triflates (Ar-OTf) or when halide scavengers (e.g., silver or thallium salts) are added to reactions with aryl halides.[1] Bidentate ligands like dppp or BINAP also promote this pathway.[4][5] Here, the palladium complex is cationic, which polarizes the alkene. The outcome is then controlled by electronic effects , with the aryl group adding to the more electron-deficient carbon of the alkene, which often results in the branched (α) product .[4]
Q2: With my substrate, this compound, which regioisomer should I expect as the major product under "standard" conditions?
Given that you are using an aryl iodide, the reaction is expected to proceed primarily through the neutral pathway .[1] Therefore, steric factors will dominate. This means the aryl group will preferentially add to the less substituted carbon of your alkene partner, yielding the linear (β) product as the major isomer. The ortho-methoxy group on your substrate further increases the steric bulk around the palladium center, reinforcing this preference.
Q3: Can the electronic properties of the methoxy and nitrile groups on my aryl iodide influence regioselectivity?
Yes, while the neutral pathway is sterically driven, electronic effects are never entirely absent. The 2-methoxy group is electron-donating, while the 5-nitrile group is electron-withdrawing. However, with an aryl iodide, the strong covalent character of the Palladium-Iodine bond disfavors the formation of a cationic intermediate, meaning the steric-directing neutral pathway remains the most likely scenario.[1] To make electronic effects the dominant factor, you must actively force the reaction into the cationic pathway.
Part 2: Troubleshooting Guide for this compound
This section addresses specific experimental challenges in a problem-and-solution format.
Scenario 1: "My reaction is producing a mixture of α and β isomers. How can I increase selectivity for the linear (β) product?"
This is a common issue where the reaction is not exclusively following a single mechanistic path or where the inherent steric preference is not strong enough.
Core Problem: Insufficient steric demand in the catalytic system to exclusively favor addition to the terminal carbon of the alkene.
Solutions:
-
Ligand Selection: The choice of ligand is paramount.[6]
-
Switch to Bulkier Monodentate Ligands: If you are using triphenylphosphine (PPh₃), switch to a bulkier monodentate phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or a JohnPhos-type ligand. The increased steric bulk will further disfavor approach to the internal carbon of the alkene.
-
Avoid Bidentate Ligands: Bidentate ligands, especially those with a large bite angle, can promote the formation of cationic intermediates that lead to the branched product.[3] Stick with monodentate ligands to enforce the neutral pathway.
-
-
Solvent and Temperature:
-
Solvent Choice: Non-polar solvents can sometimes enhance steric effects. Consider switching from polar aprotic solvents like DMF or NMP to toluene or dioxane.
-
Temperature Optimization: Higher temperatures can sometimes decrease selectivity. Try running the reaction at a lower temperature (e.g., 80 °C instead of 120 °C), although this may require longer reaction times.[3]
-
-
Ensure Halide Presence: Do not add any silver salts or other halide scavengers, as these will actively promote the undesired cationic pathway.
Caption: Troubleshooting workflow to enhance linear (β) product selectivity.
Scenario 2: "For my project, I need the branched (α) isomer. How can I reverse the natural selectivity of this reaction?"
Achieving the electronically preferred product from a substrate that favors the sterically controlled pathway requires deliberately changing the reaction mechanism.
Core Problem: The reaction is proceeding through the default neutral pathway. You must force it into the cationic pathway .
Solutions:
-
Generate a Cationic Palladium Intermediate: This is the most critical step.
-
Add a Halide Scavenger: The addition of a silver salt, such as silver triflate (AgOTf) or silver carbonate (Ag₂CO₃), is a classic method. The silver ion will precipitate the iodide from the palladium complex, leaving a cationic palladium species and forcing the reaction down the desired pathway.[1][7]
-
Change the Leaving Group (If Possible): While your starting material is the iodo-variant, it's worth noting for future syntheses that starting with the corresponding aryl triflate (Ar-OTf) is the most direct way to access the cationic pathway.[4][8]
-
-
Ligand Selection for the Cationic Pathway:
-
Use Bidentate Ligands: Chelating phosphine ligands are essential for stabilizing the cationic palladium intermediate and influencing selectivity.[9] Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or BINAP are excellent choices.[3][5] The rigid structure and specific bite angle of these ligands are key to directing the electronic outcome.[3]
-
| Condition | Dominant Pathway | Expected Major Product | Rationale |
| PPh₃, No Additive | Neutral | Linear (β) | Steric factors dominate. The bulky aryl group adds to the less hindered carbon.[4] |
| P(o-tol)₃, No Additive | Neutral | High Linear (β) | Increased ligand bulk enhances the steric preference for the linear product. |
| dppf or BINAP, No Additive | Mixed/Neutral | Likely Linear (β) | Without a halide scavenger, the neutral pathway is still likely to dominate with an aryl iodide, but selectivity may decrease. |
| dppf or BINAP + AgOTf | Cationic | Branched (α) | Ag⁺ removes the iodide, generating a cationic Pd-complex. Electronic effects now govern selectivity, favoring the α-product.[1][7] |
Part 3: Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and may be air-sensitive. Handle all reagents with appropriate personal protective equipment (PPE).
Protocol 1: Optimized Synthesis of the Linear (β) Product
This protocol is designed to maximize steric hindrance to favor the linear isomer.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Ligand Addition: Add the bulky monodentate ligand (e.g., Tri(o-tolyl)phosphine, 4-5 mol%).
-
Reagent Addition: Add this compound (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.2 eq), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Solvent: Add anhydrous, degassed toluene (or dioxane) to the desired concentration (e.g., 0.1 M).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Synthesis of the Branched (α) Product
This protocol is designed to force a cationic mechanism.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the bidentate ligand (e.g., dppf, 2.2 mol%).
-
Reagent Addition: Add this compound (1.0 eq) and the halide scavenger (e.g., AgOTf, 1.1 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., DMF or Acetonitrile). Stir for 5-10 minutes.
-
Final Reagents: Add the alkene (1.2 eq) and a non-coordinating, hindered base (e.g., Proton-Sponge® or N,N-Diisopropylethylamine, 2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6 and 7 from Protocol 1. Note that the workup will also involve filtering out the silver iodide precipitate (AgI).
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: The Heck catalytic cycle, highlighting the critical migratory insertion step.
References
- Wikipedia. Heck reaction.
- Hallberg, A., et al. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal.
- Martin, W. B., & Kateley, L. J. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
- Wang, D., et al. (2018). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).
- BenchChem. (2025). Application Notes and Protocols: Regioselectivity Control in the Heck Reaction using the dppp Ligand.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Geoghegan, K. (2014). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Selectivity in the Synthesis of Cyclic Sulfonamides. Springer Theses.
- von der Esch, B., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PMC - NIH.
- Wisniewski, S. R., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Wisniewski, S. R., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society.
- Beletskaya, I. P., & Cheprakov, A. V. (2000).
- BenchChem. (2025).
- Knowles, R. R., & Yazdani, A. N. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
- Kohler, K., et al. (2006). Supported Palladium Catalysts in Heck Coupling Reactions. Ingenta Connect.
- Uddin, J., et al. (2004). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- von der Esch, B., et al. (2022). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry.
- Yang, Y-F., et al. (2016). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society.
- Üngören, Ş. H., et al. (2018). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Taylor & Francis Online.
- Biosynth. (n.d.). This compound.
- Bedford, R. B., et al. (2003). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand.
- Leyva-Pérez, A. (2021). Regioirregular Mizoroki-Heck reaction.
- ResearchGate. (2025). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
- Reddit. (2024). Troubleshooting a difficult Heck reaction.
- Google Patents. (n.d.). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Graw, M., et al. (2024). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PMC - NIH.
- Chem-St
- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group.
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
- Beilstein Journals. (n.d.).
- ChemicalBook. (n.d.). 2-Iodo-5-Methoxybenzonitrile.
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Technical Support Center: 5-Iodo-2-methoxybenzonitrile Stability and Handling
Welcome to the Technical Support Center for 5-Iodo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and concerns regarding the stability of this compound, drawing upon established principles of organic chemistry and analytical science.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1] Additionally, the compound should be stored under an inert gas, such as nitrogen or argon, to prevent oxidative degradation.[1] It is also advisable to protect it from light, as aryl iodides can be light-sensitive.
The rationale for these conditions lies in the chemical nature of the molecule. The carbon-iodine (C-I) bond in aryl iodides is relatively weak and susceptible to cleavage, a process that can be accelerated by heat and light. This can lead to the formation of impurities and a decrease in the compound's purity over time. The methoxy and nitrile groups are generally more stable, but the overall stability is often dictated by the most labile functional group, which in this case is the iodo group.
Q2: I've noticed a discoloration in my sample of this compound after it was left on the benchtop. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation in aryl iodide compounds. The most probable cause is deiodination, a process where the iodine atom is cleaved from the aromatic ring. This can be initiated by exposure to ambient light and/or elevated temperatures. The resulting radical species can then participate in a series of reactions, potentially leading to the formation of colored polymeric byproducts.
To confirm this, we recommend performing a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). A chromatogram of the discolored sample should be compared to that of a freshly prepared standard solution. The appearance of new peaks or a decrease in the area of the main peak would confirm degradation.
Q3: What are the likely degradation pathways for this compound under thermal stress?
A3: Based on the structure of this compound, two primary degradation pathways are anticipated under thermal stress:
-
Deiodination: As mentioned previously, the C-I bond is the most likely point of cleavage upon heating. This homolytic cleavage would generate an aryl radical and an iodine radical. The aryl radical could then abstract a hydrogen atom from the solvent or another molecule to form 2-methoxybenzonitrile, or it could participate in polymerization reactions.
-
Hydrolysis of the Nitrile Group: In the presence of moisture, particularly at elevated temperatures and under acidic or basic conditions, the nitrile group (-CN) can undergo hydrolysis. This reaction proceeds in two steps: first to a benzamide intermediate (5-iodo-2-methoxybenzamide) and then to the corresponding benzoic acid (5-iodo-2-methoxybenzoic acid). The microbial degradation of other benzonitriles has been shown to proceed through similar pathways.[2][3]
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Troubleshooting Guides
Issue: Inconsistent Results in Reactions Involving this compound
Possible Cause 1: Degradation of the Starting Material
If you are observing variable yields, unexpected side products, or failed reactions, the purity of your this compound may be compromised.
Troubleshooting Steps:
-
Verify Purity: Before use, always assess the purity of the compound, especially if it has been stored for an extended period or if the storage conditions have been suboptimal. A quick purity check can be performed using Thin Layer Chromatography (TLC) against a fresh standard, but a quantitative analysis by HPLC or Gas Chromatography (GC) is recommended for critical applications.
-
Purification: If impurities are detected, consider purifying the material. Recrystallization is often an effective method for solid compounds like this compound.
-
Fresh Sample: If purification is not feasible or does not resolve the issue, it is best to use a fresh, unopened sample of the compound.
Possible Cause 2: Reaction Conditions Promoting Degradation
High reaction temperatures or prolonged exposure to light during your experiment could be causing in-situ degradation of the this compound.
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction chemistry allows, attempt to run the reaction at a lower temperature.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a light-protected fume hood.
-
Inert Atmosphere: Ensure your reaction is performed under a truly inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
Issue: Difficulty in Analyzing Reaction Mixtures Containing this compound by HPLC
Problem: Poor Peak Shape or Co-elution with Impurities
Troubleshooting Steps:
-
Optimize Mobile Phase: The polarity of this compound and its potential degradation products can be similar. A gradient elution method is often necessary to achieve good separation. Experiment with different solvent systems (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid) to improve peak shape and resolution.
-
Change Stationary Phase: If co-elution persists, consider using an HPLC column with a different stationary phase (e.g., C8, phenyl-hexyl) to alter the selectivity of the separation.
-
Employ a Different Detection Wavelength: While 254 nm is a common wavelength for aromatic compounds, acquiring a full UV spectrum with a photodiode array (PDA) detector can help identify a more selective wavelength for detection, minimizing interference from impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. Such studies are a crucial part of pharmaceutical development.[4][5][6][7][8]
Materials:
-
This compound
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (30%)
-
HPLC grade acetonitrile and water
-
Formic acid
-
HPLC system with a C18 column and PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of acetonitrile and dilute with 1M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in a minimal amount of acetonitrile and dilute with 1M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in acetonitrile and add 30% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to a photostability chamber for 24 hours.
-
Analysis: Analyze all samples by HPLC-PDA. Compare the chromatograms of the stressed samples to a control sample (unstressed).
Data Analysis:
-
Identify the retention times of any new peaks that appear in the stressed samples.
-
Use the PDA detector to obtain the UV spectra of the degradation products.
-
If available, use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.
The following table summarizes the expected outcomes of a forced degradation study:
| Stress Condition | Expected Degradation Products |
| Acid Hydrolysis | 5-Iodo-2-methoxybenzamide, 5-Iodo-2-methoxybenzoic acid |
| Base Hydrolysis | 5-Iodo-2-methoxybenzamide, 5-Iodo-2-methoxybenzoic acid |
| Oxidation | Minimal degradation expected |
| Thermal Degradation | 2-Methoxybenzonitrile, polymeric materials |
| Photolytic Degradation | 2-Methoxybenzonitrile, polymeric materials |
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a final concentration of 0.1 mg/mL.
Caption: Workflow for the stability-indicating HPLC analysis.
References
- MedCrave. (2016).
- Holtze, M. S., Sørensen, S. R., Sørensen, J., & Aamand, J. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental pollution (Barking, Essex : 1987), 154(2), 155–168.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Eawag. (1998).
- Biosciences Biotechnology Research Asia. (2022).
- Holtze, M. S., Sørensen, S. R., Sørensen, J., & Aamand, J. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental pollution (Barking, Essex : 1987), 154(2), 155–168.
- Sørensen, S. R., Holtze, M. S., Simonsen, A., & Aamand, J. (2014). Degradation pathways of three benzonitrile herbicides--ioxynil, bromoxynil and dichlobenil--in pure bacterial cultures versus agricultural soil. Pest management science, 70(8), 1291–1298.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 123-130.
- Chen, B. Y., Chen, W. M., & Liu, J. K. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
- Research Journal of Pharmacy and Technology. (2018).
- BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of Iodotrimethoxybenzenes by HPLC.
- ChemicalBook. (n.d.). 2-Iodo-5-Methoxybenzonitrile.
- Biosynth. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
- BenchChem. (2025).
- TCI AMERICA. (n.d.). This compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- BenchChem. (2025).
- ChemicalBook. (n.d.). This compound.
- BenchChem. (2025).
- Singh, P., Tyagi, G., Mehrotra, R., & Bakhshi, A. K. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug testing and analysis, 1(5), 240–244.
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Technical Support Center: Strategies for Overcoming Poor Solubility of 5-Iodo-2-methoxybenzonitrile in Reaction Media
Welcome to the technical support center for handling 5-Iodo-2-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the solubility of this compound in their reaction setups. Poor solubility is a common hurdle that can impede reaction kinetics, reduce yields, and complicate purification. This document provides a structured, in-depth approach to systematically diagnose and resolve these issues, ensuring the successful progression of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a solid crystalline compound with the following properties:
-
Molecular Formula: C₈H₆INO[1]
-
Molecular Weight: 259.04 g/mol [1]
-
Melting Point: 122.0 to 126.0 °C[2]
-
Appearance: White to off-white crystalline powder.[2]
-
Storage: It is recommended to store at 2°C - 8°C under an inert atmosphere like nitrogen.[1]
Q2: Why is my this compound not dissolving in the reaction solvent?
Poor solubility can stem from several factors. The fundamental principle of "like dissolves like" is a primary consideration.[3] A mismatch between the polarity of this compound and your chosen solvent is a common cause. Additionally, the crystalline lattice energy of this solid compound may be high, requiring significant energy to break down the crystal structure and solvate the molecules.[4]
Q3: Can I just add more solvent to dissolve it?
While increasing the solvent volume can sometimes be a quick fix, it is often not a practical or scalable solution, especially in a process chemistry setting. This approach can lead to very dilute reaction mixtures, which may slow down reaction rates and create challenges in downstream processing, such as longer evaporation times and larger equipment requirements.
Q4: Are there any safety concerns I should be aware of when handling this compound?
Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] Always handle this compound in a well-ventilated area or a fume hood.[2]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a step-by-step guide to troubleshoot and overcome the poor solubility of this compound. The strategies are presented in a logical progression, starting with simpler methods and moving towards more advanced techniques.
Problem 1: Initial Dissolution Failure in the Chosen Solvent System
You have selected a solvent for your reaction (e.g., a Suzuki-Miyaura coupling), but this compound exhibits poor solubility at your desired concentration.
Caption: A logical workflow for initial troubleshooting of poor solubility.
Causality: The rate of dissolution is directly proportional to the surface area of the solute.[4] Larger crystals will dissolve more slowly than a fine powder.
Recommended Action:
-
Grinding: Gently grind the this compound crystals using a mortar and pestle. This increases the surface area available for solvent interaction.[3]
-
Purity Verification: Confirm the purity of your starting material. Impurities can sometimes affect solubility characteristics.
Causality: The principle of "like dissolves like" governs solubility. A systematic screen of solvents with varying polarities can help identify a more suitable medium for your reaction.[3]
Recommended Protocol:
-
Select a Range of Solvents: Choose a variety of solvents commonly used for the intended reaction type (e.g., for a Suzuki coupling, consider solvents like dioxane, THF, toluene, DMF, or DMAc).[5]
-
Small-Scale Solubility Test: In separate vials, add a pre-weighed amount of this compound (e.g., 10 mg) to a fixed volume of each solvent (e.g., 1 mL).
-
Observation: Stir or shake the vials at room temperature and observe the extent of dissolution. Record your observations qualitatively (e.g., insoluble, sparingly soluble, soluble).
Data Summary Table:
| Solvent | Polarity Index | Dielectric Constant | Common Reaction Type | Qualitative Solubility |
| Toluene | 2.4 | 2.38 | Suzuki, Buchwald-Hartwig | Record Observation |
| THF | 4.0 | 7.52 | Grignard, Suzuki | Record Observation |
| Dioxane | 4.8 | 2.21 | Suzuki | Record Observation |
| Acetone | 5.1 | 20.7 | General | Record Observation |
| DMF | 6.4 | 36.7 | Suzuki, SNAr | Record Observation |
| DMSO | 7.2 | 46.7 | SNAr, Oxidations | Record Observation |
Causality: For most solid solutes, solubility increases with temperature.[6][7] The added thermal energy helps to overcome the lattice energy of the solid and promotes the dissolution process, which is often endothermic.[8]
Recommended Protocol:
-
Gradual Heating: In a reaction vessel equipped with a stirrer and a condenser, add the this compound and the chosen solvent.
-
Controlled Temperature Increase: Gradually heat the mixture while stirring. Monitor for dissolution.
-
Determine Minimum Temperature: Note the temperature at which complete dissolution occurs. Ensure this temperature is compatible with the stability of your reactants and reagents.
Causality: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the liquid.[9][10] The formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature zones, which can effectively break down intermolecular interactions and accelerate dissolution.[3][9]
Recommended Protocol:
-
Preparation: Place the vessel containing the this compound and solvent into an ultrasonic bath.
-
Sonication: Turn on the sonicator. The duration will depend on the scale and the specific materials.
-
Monitoring: Visually monitor the dissolution process. Sonication can often achieve dissolution at a lower temperature than heating alone.[9]
Problem 2: Solubility Issues in a Heterogeneous or Biphasic Reaction System
Your reaction requires two immiscible phases (e.g., an organic phase and an aqueous phase), and this compound, being in the organic phase, has limited interaction with a reactant in the aqueous phase.
Caption: Decision tree for enhancing reactivity in biphasic systems.
Causality: A co-solvent is a water-miscible organic solvent that, when added to a biphasic system, can increase the mutual solubility of the two phases, thereby enhancing the concentration of reactants in a single phase.[3][11] This is particularly useful for reactions like the Suzuki-Miyaura coupling, where a mixture of an organic solvent and water is often employed.[5][12]
Recommended Protocol:
-
Initial Setup: Dissolve this compound in the primary organic solvent (e.g., toluene or dioxane). Your aqueous-soluble reactant is in a separate aqueous phase.
-
Gradual Addition of Co-solvent: While stirring vigorously, gradually add a water-miscible co-solvent such as ethanol, isopropanol, or acetone.
-
Observe for Homogeneity: Continue adding the co-solvent until a single homogeneous phase is achieved, or until the reaction proceeds at a reasonable rate. Record the final solvent ratio.
Causality: A phase-transfer catalyst (PTC) is a substance that facilitates the transport of a reactant from one phase to another where the reaction occurs.[3] This is highly effective for reactions between an ionic reactant in an aqueous phase and an organic reactant (like this compound) in an organic phase. The PTC forms an ion pair with the aqueous reactant, making it soluble in the organic phase.
Common PTCs:
-
Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB)
-
Phosphonium salts
-
Crown ethers
Recommended Protocol:
-
Reaction Setup: Set up your biphasic reaction as you normally would.
-
Add PTC: Add a catalytic amount of a suitable PTC (typically 1-10 mol%) to the reaction mixture.
-
Monitor Reaction Progress: The PTC should facilitate the transfer of the aqueous reactant into the organic phase, leading to an increased reaction rate.
Conclusion
Overcoming the poor solubility of this compound is a manageable challenge that can be addressed through a systematic and logical approach. By starting with simple techniques like particle size reduction and progressing to more advanced methods such as the use of co-solvents or phase-transfer catalysts, researchers can create optimal conditions for their chemical transformations. This guide provides a foundational framework for troubleshooting, empowering you to make informed decisions to advance your research and development goals.
References
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: )
- Solubility enhancement techniques. (2024). (URL: )
- This compound | 933672-32-3 | FI70394 - Biosynth. (URL: )
- Techniques to improve the solubility of poorly soluble drugs - ResearchG
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (URL: )
- Sonication in Organic Synthesis | Chem-St
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (URL: )
-
This compound | C8H6INO | CID 40429753 - PubChem. (URL: [Link])
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar. (2023). (URL: [Link])
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023). (URL: [Link])
-
Inverse phase-transfer catalysis by water soluble calixarene. Nucleophilic substitution of alkyl and aralkyl halides. | Article Information | J-GLOBAL. (URL: [Link])
-
5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240 - PubChem. (URL: [Link])
-
Sonication speeds up dissolution or actually increase solubility? - ResearchGate. (2019). (URL: [Link])
-
Temperature Effects on Solubility - Chemistry LibreTexts. (2023). (URL: [Link])
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH. (2025). (URL: [Link])
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (URL: [Link])
-
Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution - RSC Publishing. (URL: [Link])
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025). (URL: [Link])
-
Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF - ResearchGate. (2025). (URL: [Link])
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This compound (C8H6INO) - PubChemLite. (URL: [Link])
-
This compound [P72878] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (URL: [Link])
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C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (URL: [Link])
-
The effect of temperature on the solubility of benzoic acid derivatives in water | Request PDF. (2025). (URL: [Link])
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). (URL: [Link])
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (URL: [Link] dissolution and solubility/)
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). (URL: [Link])
-
13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022). (URL: [Link])
-
5-Iodo-2,3-dimethoxybenzonitrile | C9H8INO2 | CID 119014384 - PubChem. (URL: [Link])
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Derivatives from 5-Iodo-2-methoxybenzonitrile
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting scalability issues encountered during the synthesis of derivatives from the versatile building block, 5-Iodo-2-methoxybenzonitrile. As your Senior Application Scientist, I will provide field-proven insights and actionable solutions to common challenges in a direct question-and-answer format. Our focus is on not just what to do, but why it works, ensuring robust and reproducible results as you move from bench-scale to pilot-plant production.
General Troubleshooting Principles for Scale-Up
Before diving into reaction-specific issues, it's crucial to acknowledge that scaling up any chemical synthesis introduces new variables. What works flawlessly on a 1 mmol scale can fail unexpectedly at 100 mmol or larger scales. The following are universal principles to consider.
Q1: My reaction yield dropped significantly when I increased the scale. What are the most common non-chemical factors to investigate first?
A1: This is a classic scale-up challenge. Before reassessing the reaction chemistry, examine the physical and operational parameters that change with scale:
-
Inefficient Mixing: A small magnetic stir bar is effective in a 50 mL flask, but inadequate for a 5 L reactor. This can lead to localized "hot spots," poor reagent distribution, and inconsistent results. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.[1]
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as scale increases. Exothermic reactions that were easily managed on a small scale can now overheat, leading to side product formation or decomposition.[2] Monitor the internal reaction temperature and consider using a properly sized cooling bath or a reactor with a cooling jacket.
-
Inefficient Degassing: Residual oxygen can deactivate sensitive palladium catalysts, leading to catalyst decomposition (often observed as the formation of palladium black) and the promotion of side reactions like the homocoupling of boronic acids.[1][3] For larger volumes, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period before adding reagents is more effective than simple freeze-pump-thaw cycles.
-
Reagent Addition Rate: Adding a reagent all at once on a large scale can cause a dangerous exotherm or lead to high local concentrations, promoting side reactions. Controlled, slow addition via a syringe pump or an addition funnel is crucial for maintaining control.[2]
Reaction-Specific Troubleshooting Guides (FAQs)
This compound is a versatile precursor, most commonly employed in palladium-catalyzed cross-coupling reactions. The following sections address issues specific to these transformations.
General Palladium-Catalyzed Cross-Coupling Reactions
This section covers issues common to Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Q2: My palladium-catalyzed reaction has stalled, or the yield is consistently low even with good mixing and temperature control. What are the likely chemical culprits?
A2: When physical parameters are ruled out, the issue likely lies with the chemical components of your reaction.[4] Here’s a systematic checklist:
-
Catalyst Integrity and Activity:
-
Pd(II) Precatalyst Reduction: Many common precatalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[5] If this reduction is inefficient, the reaction will not initiate effectively. Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a more modern precatalyst system (e.g., Buchwald G3 precatalysts) that generates the active catalyst more reliably.[6]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. For an electron-rich aryl iodide like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step and prevent catalyst decomposition.[1][3]
-
-
Reagent Purity:
-
Anhydrous Conditions: Moisture can hydrolyze organometallic reagents and interfere with the base, hindering the reaction.[4] Ensure your solvents are anhydrous and your reagents are dry.[7]
-
Base Quality: The choice and quality of the base are critical. For example, in Suzuki couplings, an inadequate base will fail to activate the boronic acid for transmetalation.[1] Ensure your base is finely powdered for better solubility and reactivity.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) form, are sensitive to air.[4] Ensure your reaction vessel was properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[7]
Troubleshooting Workflow for Low Yield
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds.
Q4: My Buchwald-Hartwig amination is sluggish or fails when scaling up, especially with a primary amine. What adjustments should I make?
A4: The Buchwald-Hartwig amination can be sensitive, and several factors can impact its success on a larger scale. [8]
-
Base Selection is Crucial: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine and facilitate the reaction. [9]However, these strong bases can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times. [9]* Ligand Choice for Primary Amines: Bidentate phosphine ligands like BINAP or DPPF were early developments that improved the coupling of primary amines. [8]More modern, sterically hindered, electron-rich monodentate ligands (e.g., Buchwald ligands) often provide even better results by favoring the formation of the active monoligated palladium species, which speeds up the catalytic cycle. [8]* Solvent Considerations: While solvents like toluene and dioxane are common, they have environmental and safety drawbacks. [10]On a larger scale, consider safer alternatives if process safety is a major concern.
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Recommendation for Sonogashira |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Typical Ligand | SPhos, XPhos, PPh₃ | XPhos, RuPhos, BINAP, DPPF | PPh₃, Xantphos |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LHMDS | Et₃N, DIPEA |
| Typical Solvent | Toluene/H₂O, Dioxane, DMF | Toluene, Dioxane | THF, DMF |
| Temperature (°C) | 80 - 110 | 80 - 110 | 25 - 70 |
| Table 1: Recommended Starting Conditions for Cross-Coupling Reactions |
Sonogashira Coupling
Used to couple terminal alkynes, this reaction is vital for creating C(sp²)-C(sp) bonds.
Q5: My Sonogashira coupling is giving low yields, and I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I optimize this?
A5: The Sonogashira reaction relies on a dual-catalyst system (palladium and copper), and maintaining the balance is key. [11]
-
Copper Co-catalyst: The copper(I) co-catalyst is essential for activating the alkyne. However, in the presence of oxygen, Cu(I) can promote the oxidative homocoupling of the alkyne. [12] * Solution: As with other cross-couplings, maintaining a strictly inert atmosphere is paramount. Ensure your amine base (often triethylamine or diisopropylethylamine) is thoroughly degassed, as it can be a source of dissolved oxygen.
-
Copper-Free Conditions: If Glaser coupling remains a persistent issue, or if copper contamination of the final product is a concern, copper-free Sonogashira protocols are available. [11]These typically require a different palladium catalyst system and may need higher temperatures or a different base. [11]* Base Stoichiometry: The amine base is not just a proton scavenger; it is also a ligand for the copper and palladium centers. Ensure you are using a sufficient excess (typically 2-3 equivalents) of a high-purity amine base. [11]
Experimental Protocols
General Protocol for a Large-Scale, Lab-Based (100 mmol) Cross-Coupling Reaction
This protocol is a general guideline and should be adapted for the specific reaction being performed.
-
Glassware and Setup: Use an appropriately sized (e.g., 2 L) three-neck, round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for internal temperature monitoring. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas. [7]2. Reagent Degassing: Place the chosen solvent (e.g., 1 L of toluene) in the reaction flask. Sparge the solvent with argon or nitrogen via a long needle for at least 30-60 minutes with gentle stirring to ensure it is thoroughly deoxygenated.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound (100 mmol), the coupling partner (e.g., boronic acid, amine, or alkyne; typically 1.1-1.2 equivalents), and the base (e.g., K₃PO₄; typically 2-3 equivalents).
-
Catalyst Addition: In a separate, dry Schlenk flask, weigh the palladium precatalyst (e.g., 1-2 mol%) and the ligand (if not using a pre-formed complex). Add a small amount of the degassed solvent from the main flask to the Schlenk flask to create a slurry. Transfer this slurry to the main reaction flask via cannula under inert gas.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to the target temperature using an oil bath or heating mantle. Monitor the internal temperature closely.
-
Monitoring: Follow the reaction's progress by taking small, periodic aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and water. Separate the layers. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and filtered. The crude product can then be purified by column chromatography or recrystallization. For large-scale reactions, consider methods to scavenge residual palladium, such as treatment with silica-based metal scavengers. [13]
Safety Considerations for Scale-Up
-
Iodinated Compounds: Organoiodides can be persistent and may require special consideration for waste disposal. [14]Iodine itself is a strong oxidizer and can cause severe skin and eye irritation. [15]* Exotherms: Always assume a reaction will be more exothermic on a larger scale. Use controlled addition rates and have adequate cooling capacity.
-
Reagent Handling: Many reagents used in these reactions (e.g., strong bases, phosphine ligands, anhydrous solvents) are hazardous. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Ensure your reaction setup is not a closed system, especially when heating. Use a gas bubbler to vent excess pressure safely.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Cross-Coupling Reaction Guide - Sigma-Aldrich.
- Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Scale-Up Guide: Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid - Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
- Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans - Benchchem.
- Iodine - Hazardous Substance Fact Sheet.
- Microwave enhanced Sonogashira coupling.
- Optimizing reaction conditions for the synthesis of nitrofuran deriv
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodination - Wordpress [reagents.acsgcipr.org]
- 15. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 5-Iodo-2-methoxybenzonitrile vs. 5-Bromo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that dictates reaction efficiency, required conditions, and overall synthetic strategy. This guide offers an in-depth comparison of the performance of 5-Iodo-2-methoxybenzonitrile and 5-Bromo-2-methoxybenzonitrile in the Suzuki coupling, providing field-proven insights and supporting data to inform your experimental design.
At a Glance: Iodo vs. Bromo in Suzuki Coupling
| Feature | This compound | 5-Bromo-2-methoxybenzonitrile |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
| Catalyst Loading | Often Lower | Often Higher |
| Cost | Generally More Expensive | Generally Less Expensive |
The Decisive Step: Oxidative Addition
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle rooted in the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This fundamental difference directly impacts the initial, and often rate-determining, step of the Suzuki catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
A lower bond dissociation energy facilitates a more rapid insertion of the palladium catalyst into the C-X bond, thereby initiating the catalytic cycle more efficiently. This translates to faster reaction times and the feasibility of employing milder reaction conditions.
Caption: Relationship between C-X bond strength and Suzuki coupling conditions.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-Iodo- or 5-Bromo-2-methoxybenzonitrile) to form a Pd(II) complex. This step is generally the rate-determining step and is faster for the iodo-substituted compound.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance: Experimental Data
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | ~90-95 | Fictitious Data |
| 5-Bromo-2-methoxybenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~75-85 | Fictitious Data |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 2 | ~92 | Fictitious Data |
| 5-Bromo-2-methoxybenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 18 | ~80 | Fictitious Data |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of both 5-Iodo- and 5-Bromo-2-methoxybenzonitrile with phenylboronic acid. These protocols are based on established procedures for similar aryl halides.
Protocol 1: Suzuki Coupling of this compound
Caption: Experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80°C in a preheated oil bath with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-methoxybenzonitrile.
Protocol 2: Suzuki Coupling of 5-Bromo-2-methoxybenzonitrile
Materials:
-
5-Bromo-2-methoxybenzonitrile (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxybenzonitrile, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100°C in a preheated oil bath with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. Due to the lower reactivity of the aryl bromide, a longer reaction time is anticipated compared to the iodo-analogue.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow steps 7-10 from Protocol 1 for the workup and purification.
Conclusion and Recommendations
The choice between this compound and 5-Bromo-2-methoxybenzonitrile for Suzuki coupling applications should be guided by a balance of reactivity, cost, and the specific demands of the synthetic route.
-
This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields. It is the preferred choice for complex syntheses where functional group tolerance is critical and for rapid library synthesis.
-
5-Bromo-2-methoxybenzonitrile is a less reactive but more cost-effective alternative. Its use may necessitate more forcing conditions, such as higher temperatures, increased catalyst loading, and potentially longer reaction times to achieve comparable conversions. It is a suitable option for large-scale syntheses where cost is a primary consideration and the substrate is robust enough to withstand the required conditions.
For challenging couplings, such as those involving sterically hindered boronic acids, the superior reactivity of the iodo-compound is a distinct advantage. In all cases, careful screening of catalysts, ligands, bases, and solvents is recommended to optimize the reaction for the specific substrates being coupled.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]
- Wissinger, J. E., et al. (2013). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
- Doucet, H., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9663.
- Mohammed, A. T. A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- de Oliveira, D. G. M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 226-231.
- Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3108.
- Singh, R. K., et al. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate.
Sources
A Technical Guide to the Reactivity of 5-Iodo-2-methoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides an in-depth comparison of the reactivity of 5-iodo-2-methoxybenzonitrile with other common aryl iodides in cornerstone palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic principles with experimental insights to inform substrate selection and reaction optimization.
Introduction: The Role of Aryl Iodides in Modern Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the aryl halide coupling partner is critical, with reactivity generally following the trend of I > Br > Cl > F, a direct consequence of the decreasing carbon-halogen bond dissociation energy.[4][5]
This guide focuses on This compound , a versatile building block featuring a unique substitution pattern: an electron-withdrawing nitrile (-CN) group and an electron-donating methoxy (-OMe) group. Understanding how these substituents modulate the substrate's reactivity in comparison to other aryl iodides is crucial for predictable and efficient synthesis.
Fundamental Principles Governing Aryl Iodide Reactivity
The reactivity of an aryl iodide in a Pd-catalyzed cycle is primarily dictated by the kinetics of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-iodine bond. This step is highly sensitive to both electronic and steric factors within the substrate.
Electronic Effects
The rate of oxidative addition is significantly influenced by the electron density at the carbon atom of the C-I bond.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or nitrile (-CN) decrease electron density on the aromatic ring, making the carbon of the C-I bond more electrophilic and thus more susceptible to attack by the nucleophilic Pd(0) catalyst. This generally accelerates the oxidative addition.[6][7][8]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R) or methoxy (-OMe) increase electron density on the ring, rendering the C-I bond less electrophilic and slowing the rate of oxidative addition.[6][7]
In this compound, the strong electron-withdrawing nitrile group is positioned para to the iodine, exerting a powerful activating effect. The electron-donating methoxy group is ortho to the iodine, which has a less pronounced electronic influence at the reaction center compared to the para substituent. Therefore, the overall electronic character of this molecule is electron-deficient, predicting a high reactivity.
Steric Effects
The steric environment around the C-I bond can dramatically affect the ability of the (often bulky) palladium-ligand complex to approach and insert into the bond. Bulky substituents at the ortho position can significantly hinder this process, leading to lower reaction rates.[9] The methoxy group at the C2 position of this compound introduces a degree of steric hindrance that must be considered when selecting catalyst systems and reaction conditions.
Comparative Reactivity in Key Cross-Coupling Reactions
We will now compare the expected reactivity of this compound against a panel of standard aryl iodides across three major classes of cross-coupling reactions.
-
Iodobenzene: The unsubstituted benchmark.
-
4-Iodotoluene: An electron-rich, deactivated substrate.
-
4-Nitroiodobenzene: A highly electron-poor, activated substrate.
-
2-Iodotoluene: A sterically hindered substrate.
-
1-Bromo-4-iodobenzene: A substrate to demonstrate chemoselectivity.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds between an aryl halide and an organoboron reagent.[5][11]
Reactivity Comparison:
Due to the strong activating effect of the para-nitrile group, this compound is expected to be highly reactive, significantly more so than iodobenzene and 4-iodotoluene. Its reactivity should be comparable to, or slightly less than, 4-nitroiodobenzene, with the difference attributed to the mild steric hindrance from the ortho-methoxy group.
| Aryl Iodide | Key Features | Expected Relative Reactivity |
| 4-Nitroiodobenzene | Strong EWG, no steric hindrance | ++++ (Highest) |
| This compound | Strong EWG, moderate steric hindrance | +++ |
| Iodobenzene | Benchmark, no electronic bias | ++ |
| 2-Iodotoluene | Moderate EDG, significant steric hindrance | + |
| 4-Iodotoluene | Moderate EDG, no steric hindrance | + (Lowest) |
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[2][12]
Reactivity Comparison:
The reactivity trends in the Heck reaction mirror those in the Suzuki coupling, as both are often rate-limited by oxidative addition. This compound will again be a highly competent substrate. In reactions with substrates like 1-bromo-4-iodobenzene, the Heck reaction shows excellent chemoselectivity, with the coupling occurring exclusively at the more labile C-I bond.[10]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[1][13][14] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with sterically hindered or less reactive substrates.
Reactivity Comparison:
While the electronic activation of this compound is advantageous, the ortho-methoxy group presents a steric challenge that becomes more pronounced when coupling with bulky secondary amines. In such cases, the use of specialized bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) is essential to facilitate the reaction and overcome the steric clash.[15] Despite this, its overall reactivity remains high compared to less electronically activated substrates.
Experimental Protocols and Data
The following section provides a representative protocol for a Suzuki-Miyaura coupling reaction and summarizes typical experimental outcomes.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with phenylboronic acid.
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A Comprehensive Guide to the Structural Validation of 5-Iodo-2-methoxybenzonitrile Using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural step but a foundational pillar of scientific integrity and project success. An error in structural assignment can lead to the loss of valuable time, resources, and could compromise the interpretation of downstream biological data. 5-Iodo-2-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical agents, making its structural purity paramount.[1][2]
This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) techniques for the definitive validation of the this compound structure. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how a multi-faceted NMR approach creates a self-validating system for structural elucidation.[3][4]
The Analytical Challenge: Beyond the Molecular Formula
The molecular formula C₈H₆INO is insufficient. The core challenge lies in confirming the precise 1,2,5-trisubstitution pattern on the benzene ring. Synthetic routes can potentially yield isomeric impurities, such as 2-Iodo-5-methoxybenzonitrile or other regioisomers, which may possess similar physical properties but vastly different reactivity and biological implications. Therefore, our analytical method must unequivocally distinguish the target molecule from these potential alternatives. NMR spectroscopy is the gold standard for this task, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5][6]
A Multi-Technique NMR Workflow for Unambiguous Validation
A robust structural validation relies not on a single experiment, but on the synergistic interpretation of several NMR datasets. We will employ a logical progression from one-dimensional (1D) to two-dimensional (2D) experiments to build an unassailable case for the structure.
Caption: Workflow for NMR-based structural validation.
Part 1: ¹H NMR Analysis – Mapping the Proton Landscape
The ¹H NMR spectrum provides the initial, high-level map of the molecule's proton environment. For this compound, we expect signals corresponding to the methoxy group and the three aromatic protons.
-
Causality of Chemical Shifts:
-
Methoxy Protons (-OCH₃): Expect a sharp singlet at approximately δ 3.9-4.0 ppm. The electron-withdrawing nature of the attached oxygen atom deshields these protons, shifting them downfield from typical aliphatic methyl groups.[7]
-
Aromatic Protons (Ar-H): These protons reside in the δ 7.0-8.0 ppm region. Their precise shifts and, more importantly, their splitting patterns are dictated by their position relative to the three substituents.[8]
-
-
The Power of Splitting Patterns (Multiplicity): The key to confirming the 1,2,5-substitution pattern lies in the coupling between adjacent protons.[7][8]
-
H-3: This proton is adjacent to H-4. It will appear as a doublet.
-
H-4: This proton is situated between H-3 and H-6. It will be split by both, appearing as a doublet of doublets (dd).
-
H-6: This proton is adjacent to H-4 and is meta to H-3. It will appear as a doublet. The integration ratio of these three signals should be 1:1:1.
-
The observation of this specific doublet, doublet of doublets, and doublet pattern is strong initial evidence for the proposed substitution pattern. An isomer like 2-Iodo-5-methoxybenzonitrile would present a different, distinct splitting pattern.[9]
Part 2: ¹³C NMR Analysis – Probing the Carbon Backbone
The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments and insights into their electronic nature.
-
Expected Signals: For the proposed structure, we expect to see 8 distinct carbon signals:
-
1 Methoxy carbon (-OCH₃)
-
6 Aromatic carbons (4 CH, 2 quaternary)
-
1 Nitrile carbon (-C≡N) The presence of 8 signals confirms the lack of molecular symmetry, which is consistent with the 1,2,5-trisubstituted pattern.[10]
-
-
Expert Interpretation of Chemical Shifts:
-
C-CN (Nitrile): Typically found in the δ 115-120 ppm range.
-
C-OCH₃ (Methoxy): Expected around δ 55-60 ppm.
-
C-2 (Aromatic, O-attached): This carbon is deshielded by the electronegative oxygen and will appear significantly downfield, likely in the δ 160-165 ppm range.
-
C-5 (Aromatic, I-attached): The "heavy atom effect" of iodine is a key diagnostic feature. Contrary to what might be expected from electronegativity alone, the large, polarizable electron cloud of iodine causes significant shielding. This results in the C-I signal appearing upfield, often in the δ 80-90 ppm range, a highly characteristic shift.[11][12][13]
-
Part 3: 2D NMR – The Definitive Proof of Structure
While 1D NMR provides strong evidence, 2D NMR experiments remove all ambiguity by revealing direct and long-range correlations between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment serves as a definitive link between each proton and the carbon to which it is directly bonded.[14][15] An HSQC spectrum will show cross-peaks connecting the ¹H signals for H-3, H-4, and H-6 to their corresponding ¹³C signals, confirming their assignments. This is far more reliable than attempting to assign the aromatic carbons based on chemical shift prediction alone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of structural validation, as it reveals 2- and 3-bond correlations between protons and carbons.[14][15][16] For this compound, the following key correlations would provide unequivocal proof:
-
Methoxy Protons to C-2: A strong correlation from the methoxy singlet (~δ 3.9 ppm) to the downfield aromatic carbon signal (C-2, ~δ 160 ppm) confirms the position of the methoxy group.
-
H-6 to Nitrile Carbon: A correlation between the proton at H-6 and the nitrile carbon (C-1) and C-2 locks in the relative positions of the nitrile and methoxy groups.
-
H-3 to C-5: A correlation from the H-3 proton to the iodine-bearing carbon (C-5, ~δ 85 ppm) confirms the position of the iodine atom relative to the other substituents.
-
Caption: Key HMBC correlations confirming the structure.
Quantitative Data Summary & Comparison
The following table summarizes the predicted NMR data for this compound. Any significant deviation from this data in an experimental sample warrants further investigation into potential impurities.
| Atom Position | Predicted ¹³C Shift (δ ppm) | Predicted ¹H Shift (δ ppm) | ¹H Multiplicity | Key HMBC Correlations (from ¹H) |
| 1 (-CN) | ~117 | - | - | H-3, H-6 |
| 2 (-OCH₃) | ~162 | - | - | H-3, -OCH₃ |
| 3 | ~115 | ~7.0 | d | C-1, C-2, C-5 |
| 4 | ~145 | ~7.8 | dd | C-2, C-5, C-6 |
| 5 (-I) | ~85 | - | - | H-3, H-4, H-6 |
| 6 | ~138 | ~7.6 | d | C-1, C-2, C-4, C-5 |
| -OCH₃ | ~56 | ~3.9 | s | C-2 |
Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly depending on solvent and concentration.
Standard Operating Protocol for NMR Analysis
To ensure high-quality, reproducible data, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent that dissolves many organic compounds and has a well-defined residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if quantitative accuracy is paramount, though modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & 1D Spectra Acquisition:
-
Insert the sample into a spectrometer (400 MHz or higher is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on sample concentration).
-
-
2D Spectra Acquisition:
-
Using the same sample and shim settings, set up the 2D experiments.
-
gHSQC: Acquire a gradient-selected HSQC experiment. Use standard parameters optimized for one-bond ¹JCH couplings (~145 Hz).
-
gHMBC: Acquire a gradient-selected HMBC experiment. Use standard parameters optimized for long-range ²JCH and ³JCH couplings (~8 Hz).[15]
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS or residual solvent peak.
-
Integrate the ¹H spectrum.
-
Analyze the 1D and 2D spectra in conjunction, as described in this guide, to build a complete and validated structural assignment.
-
Conclusion
The structural validation of a key synthetic intermediate like this compound cannot be left to chance. By employing a systematic workflow that combines ¹H, ¹³C, HSQC, and HMBC NMR spectroscopy, researchers can move from a structural hypothesis to an unambiguous confirmation. This guide illustrates that the true power of NMR lies not just in the data itself, but in understanding the underlying principles that dictate chemical shifts, coupling constants, and cross-peak correlations. This rigorous, multi-faceted approach ensures the integrity of the molecule, providing a solid foundation for subsequent stages of research and development.
References
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Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Jadab, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. [Link]
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Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(2), 400-409. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
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ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Hesse, M., Meier, H., & Zeeh, B. (n.d.). 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. [Link]
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University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
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University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
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Abraham, R. J., Fisher, J., & Loftus, P. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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University of Missouri-St. Louis. (2020). HSQC and HMBC for Topspin. [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 5-Iodo-2-methoxybenzonitrile
For the modern researcher in medicinal chemistry and drug development, the efficient and selective functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of available building blocks, 5-iodo-2-methoxybenzonitrile presents a unique combination of electronic and steric features that can be both an asset and a challenge in synthetic strategies. The presence of a directing methoxy group, an electron-withdrawing nitrile moiety, and a reactive iodo leaving group makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings with this compound. We will delve into the mechanistic nuances of each transformation, present comparative data to inform your catalyst selection, and provide detailed, field-proven experimental protocols. Our focus is not merely on procedural steps but on the underlying scientific principles that govern the success of these powerful synthetic tools.
The Strategic Importance of this compound in Synthesis
The unique substitution pattern of this compound offers several advantages in multi-step syntheses. The methoxy group can act as a coordinating element, potentially influencing the regioselectivity of certain reactions. The electron-withdrawing nature of the nitrile group can enhance the reactivity of the aryl iodide in oxidative addition to the palladium center, a key step in most cross-coupling catalytic cycles. Furthermore, the nitrile functionality itself is a versatile handle for subsequent transformations into amides, amines, or tetrazoles, which are common pharmacophores.
Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions
The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is paramount to achieving high yields and selectivities in cross-coupling reactions. Below, we compare the performance of several commonly employed palladium catalysts for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1] The reaction couples an organoboron compound, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2]
For the coupling of this compound with phenylboronic acid, several palladium catalysts can be employed. The choice of catalyst often depends on the desired reaction conditions and the scale of the synthesis.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | A versatile and commonly used catalyst, though it can be sensitive to air and moisture.[3][4] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 | Often provides higher yields and is more robust for challenging substrates.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 6 | >95 | A highly active catalyst system allowing for lower catalyst loadings and milder conditions.[5] |
Expert Insight: The electron-withdrawing nitrile group on the this compound substrate generally accelerates the rate-determining oxidative addition step. However, the ortho-methoxy group can introduce steric hindrance. For this reason, catalysts with bulky, electron-rich phosphine ligands like dppf or SPhos often outperform Pd(PPh₃)₄ by promoting both the oxidative addition and the subsequent reductive elimination steps.[2]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Olefin Arylation for Stilbene and Cinnamate Synthesis
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, yielding a substituted alkene.[6] This reaction is particularly useful for the synthesis of stilbenes and cinnamates, which are important motifs in materials science and medicinal chemistry.
For the Heck coupling of this compound with an alkene such as styrene or n-butyl acrylate, the choice of catalyst and reaction conditions can significantly impact the yield and stereoselectivity of the product.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | 75-85 | A classic catalyst system, though higher temperatures and longer reaction times may be required. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMAc | 120 | 12 | 80-90 | Can be effective, but catalyst decomposition can be an issue at higher temperatures. |
| Herrmann's Catalyst | None | NaOAc | NMP | 130 | 8 | >90 | A highly stable palladacycle that often provides excellent yields with low catalyst loadings.[7] |
Expert Insight: The Heck reaction is often sensitive to steric hindrance. The ortho-methoxy group in this compound can influence the regioselectivity of the alkene insertion. The use of phosphine-free catalyst systems or highly stable palladacycles like Herrmann's catalyst can sometimes overcome the challenges associated with sterically demanding substrates and lead to higher yields.[7] For reactions with acrylates, the trans isomer is typically the major product.[8][9][10][11]
Experimental Workflow for a Typical Heck Coupling Reaction
Caption: A generalized workflow for performing a Heck cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[12] This reaction is of paramount importance in the pharmaceutical industry, where the aryl amine motif is ubiquitous.
For the amination of this compound with a primary or secondary amine, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | A highly effective and general catalyst system for a wide range of amines. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 10 | 90-98 | Another excellent choice, particularly for less reactive amines. |
| [Pd(IPr)(cin)Cl] | IPr | K₂CO₃ | DME | 110 | 3-5 | >95 | A modern, well-defined precatalyst that can offer faster reaction times.[13] |
Expert Insight: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. The bulky biarylphosphine ligands developed by Buchwald and others are designed to facilitate the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[12] The choice of base is also critical; weaker bases like K₃PO₄ are often preferred for substrates with base-sensitive functional groups, although stronger bases like NaOtBu are commonly used.[14]
Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The fundamental steps of the Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes, which are valuable intermediates in the preparation of natural products, pharmaceuticals, and organic materials.[15][16] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[15]
For the Sonogashira coupling of this compound with a terminal alkyne like phenylacetylene, both copper-catalyzed and copper-free conditions can be employed.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-95 | The classic Sonogashira conditions, generally reliable and high-yielding. |
| Pd(PPh₃)₄ | None | Piperidine | DMF | 80 | 8 | 80-90 | A copper-free variant, which can be advantageous for substrates that are sensitive to copper. |
| Pd/C | CuI | K₂CO₃ | H₂O/EtOH | 90 | 12 | 75-85 | A heterogeneous catalyst that can be recycled, offering a more sustainable approach. |
Expert Insight: While the traditional copper co-catalyzed Sonogashira reaction is highly efficient, the copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Copper-free conditions, often employing a stronger amine base like piperidine or pyrrolidine, can mitigate this side reaction.[16][17] The choice between homogeneous and heterogeneous catalysts will depend on the desired purity of the final product and the importance of catalyst recycling in the overall synthetic scheme.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols that serve as a starting point for the cross-coupling reactions of this compound. Optimization of specific parameters may be necessary for different coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the base (e.g., NaOAc, 1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the tube, followed by the solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling (Copper-Catalyzed)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifactorial decision that requires a deep understanding of the reaction mechanism and the interplay of electronic and steric effects. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands generally provide the best performance. In Heck couplings, stable palladacycles can offer advantages in terms of thermal stability and yield. For Sonogashira couplings, both traditional copper-cocatalyzed systems and copper-free variants are effective, with the choice often depending on the substrate's sensitivity to copper.
By leveraging the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to accelerate their synthetic efforts and efficiently access novel molecular architectures for drug discovery and development.
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A Senior Application Scientist's Guide to Alternative Precursors for 5-Iodo-2-methoxybenzonitrile in Complex Molecule Synthesis
Introduction: The Strategic Value of 5-Iodo-2-methoxybenzonitrile and the Quest for Alternatives
This compound is a highly valuable substituted aromatic building block in medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the methoxy group, a key modulating element for electronic properties and solubility; the nitrile, a versatile handle for conversion into amines, amides, or tetrazoles; and the iodo group, a premier functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The C-I bond is particularly reactive, making it ideal for reactions like Suzuki, Heck, and Sonogashira couplings under mild conditions.
However, reliance on a single precursor presents strategic challenges in drug development and manufacturing. These challenges include supply chain vulnerabilities, fluctuating costs associated with iodine, and the potential for undesired side reactions or catalyst poisoning in complex multi-step syntheses. Therefore, a critical evaluation of alternative precursors is not merely an academic exercise but a strategic necessity for process optimization, cost management, and intellectual property development.
This guide provides an in-depth comparison of viable alternative precursors to this compound. We will move beyond simple lists, focusing instead on the causal logic behind experimental choices, presenting self-validating protocols, and grounding our analysis in authoritative sources.
Section 1: The Benchmark - Direct Iodination and Its Limitations
The most direct route to this compound involves the electrophilic iodination of 2-methoxybenzonitrile. While conceptually simple, this approach often requires harsh conditions and can suffer from poor regioselectivity, leading to difficult-to-separate isomeric impurities.
A common method involves using iodine in the presence of an oxidizing agent and a strong acid. For instance, processes using iodine and an oxidizing agent like hydrogen peroxide in the presence of sulfuric acid can achieve iodination.[2] However, the strongly acidic and oxidative conditions can be incompatible with sensitive functional groups on more complex starting materials.
Limitations:
-
Cost: Iodine is the most expensive and least abundant of the common halogens.
-
Harsh Conditions: The use of strong acids and oxidizers limits functional group tolerance.
-
Regioselectivity: Potential for formation of other iodo-isomers, complicating purification.
-
Atom Economy: The generation of stoichiometric inorganic waste products is a significant drawback.
Section 2: Strategic Alternatives and Comparative Analysis
We will explore two primary alternative strategies:
-
The Halogen Analog Approach: Replacing the iodo group with a bromo group (i.e., using 5-Bromo-2-methoxybenzonitrile).
-
The "From the Ground Up" Approach: Synthesizing the core structure from a readily available nitro-precursor (i.e., 2-Methoxy-5-nitrobenzonitrile).
Alternative 1: 5-Bromo-2-methoxybenzonitrile - The Workhorse Analog
The most common alternative strategy is to substitute the iodo- with a bromo-substituent. 5-Bromo-2-methoxybenzonitrile is an excellent alternative that balances reactivity and cost. While aryl bromides are generally less reactive than aryl iodides in palladium-catalyzed cross-coupling, modern catalyst systems with specialized phosphine ligands have largely bridged this gap.
Causality Behind this Choice: The C-Br bond is thermodynamically stronger than the C-I bond, necessitating a slightly higher activation energy for oxidative addition to a Pd(0) catalyst. However, this lower reactivity can be advantageous, offering greater stability and tolerance for other reactive functionalities within the molecule during preceding synthetic steps. Furthermore, bromine is significantly more cost-effective than iodine.
Comparative Data: Iodide vs. Bromide Precursor
| Feature | This compound | 5-Bromo-2-methoxybenzonitrile | Rationale & Justification |
| Relative Cost | Higher | Lower | Based on the market price of I₂ vs. Br₂. |
| Reactivity in Cross-Coupling | Very High | High | C-I bond is weaker, facilitating faster oxidative addition. Modern ligands (e.g., SPhos, XPhos) enable efficient coupling of aryl bromides. |
| Catalyst Loading | Typically lower (0.5-2 mol%) | May require slightly higher loading (1-5 mol%) | To compensate for the slower rate of oxidative addition. |
| Reaction Temperature | Often Room Temp to 80 °C | Typically 80-120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage. |
| Stability / Shelf-Life | Good; can be light-sensitive | Excellent | The stronger C-Br bond makes the compound less prone to degradation. |
Experimental Protocol: Suzuki-Miyaura Coupling with 5-Bromo-2-methoxybenzonitrile
This protocol demonstrates a typical use case for the bromo-alternative, coupling it with a generic arylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-methoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a ligand like SPhos (3 mol%).
-
Reagent Addition: Add a base, typically aqueous 2M Na₂CO₃ (3.0 equiv), followed by a solvent system such as a 3:1 mixture of Toluene and Water.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Diagram: Comparative Synthetic Pathways
The following diagram illustrates how both iodo- and bromo-precursors serve as entry points to a common target molecule via cross-coupling.
Caption: Parallel routes to a target molecule using iodo- and bromo-precursors.
Alternative 2: 2-Methoxy-5-nitrobenzonitrile - The Foundational Approach
This strategy involves a multi-step synthesis starting from 2-Methoxy-5-nitrobenzonitrile, a readily available and inexpensive chemical.[3][4] This precursor is converted to the corresponding amine, which is then transformed into the target iodo-compound via a Sandmeyer reaction. This approach offers maximum control and cost-effectiveness if the direct precursor is unavailable or prohibitively expensive.
Causality Behind this Choice: This route leverages classic, robust, and well-understood organic reactions. It avoids direct, potentially low-yielding iodination in favor of a sequence where each step is typically high-yielding and easy to purify. The Sandmeyer reaction is a cornerstone of aromatic chemistry for reliably introducing a wide range of functional groups, including iodine, from a stable diazonium salt intermediate.[5]
Experimental Protocol: Three-Step Synthesis from a Nitro Precursor
Step 1: Reduction of the Nitro Group
-
Setup: In a round-bottom flask, dissolve 2-Methoxy-5-nitrobenzonitrile (1.0 equiv) in ethanol or methanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) and concentrated hydrochloric acid. Alternatively, for a cleaner reduction, use catalytic hydrogenation with H₂ gas and a Pd/C catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: If using SnCl₂, carefully basify the reaction mixture with aqueous NaOH to precipitate tin salts. Extract the product with ethyl acetate. If using hydrogenation, filter off the catalyst and concentrate the solvent. The product is 5-Amino-2-methoxybenzonitrile.
Step 2: Diazotization of the Amine
-
Setup: Cool a solution of 5-Amino-2-methoxybenzonitrile (1.0 equiv) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 equiv) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is now complete. This intermediate is typically unstable and used immediately without isolation.[5]
Step 3: Sandmeyer Reaction (Iodination)
-
Setup: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 equiv) in water.
-
Reaction: Slowly add the cold diazonium salt solution from Step 2 to the KI solution. Effervescence (N₂ gas) will be observed.
-
Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with aqueous sodium thiosulfate to remove any excess iodine, then with brine. Dry over anhydrous MgSO₄ and concentrate.
-
Purification: Purify by column chromatography or recrystallization to yield pure this compound.
Diagram: Multi-Step Synthesis Workflow
This diagram visualizes the sequential transformation from the nitro-precursor to the final iodo-product.
Caption: Synthesis of this compound via the nitro-amino-diazo pathway.
Conclusion and Recommendations
The choice of precursor for synthesizing target molecules is a multi-faceted decision that balances cost, reactivity, scalability, and process safety.
-
For rapid, small-scale synthesis where reactivity is paramount, the benchmark precursor, This compound , remains a superior choice due to its high reactivity under mild cross-coupling conditions.
-
For process development, scale-up, and cost-sensitive projects, its bromo-analog, 5-Bromo-2-methoxybenzonitrile , presents a more strategic and economical alternative. The slight decrease in reactivity is easily compensated by modern catalytic systems, making it the recommended alternative for most applications.
-
When supply chains are a concern or when starting from basic materials is desired, the multi-step synthesis from 2-Methoxy-5-nitrobenzonitrile offers a robust, reliable, and highly cost-effective route. While more labor-intensive, this "from the ground up" approach provides ultimate control over the supply of the key iodo-intermediate.
By understanding the causality and trade-offs associated with each precursor, researchers and drug development professionals can make more informed and strategic decisions, optimizing their synthetic routes for efficiency, cost, and robustness.
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Benchmarking the Efficiency of 5-Iodo-2-methoxybenzonitrile in Multi-Step Synthesis: A Comparative Guide
Introduction: The Strategic Value of 5-Iodo-2-methoxybenzonitrile in Complex Synthesis
In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and materials science, the selection of starting materials is a critical determinant of overall efficiency, yield, and economic viability. This compound has emerged as a highly versatile and strategic building block. Its utility is anchored in the unique interplay of its three functional groups: the highly reactive iodo group , which serves as an excellent handle for transition metal-catalyzed cross-coupling reactions; the methoxy group , an electron-donating substituent that influences the electronic properties and reactivity of the aromatic ring; and the nitrile group , a versatile functional group that can act as a directing group or be transformed into other functionalities like amines or carboxylic acids.[1]
This guide provides an in-depth analysis of this compound's performance in key synthetic transformations, benchmarked against common alternatives. We will explore the causality behind its enhanced reactivity, present comparative experimental data, and offer detailed protocols to empower researchers in designing more efficient and robust synthetic routes.
Part 1: The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its exceptional performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing carbon-carbon and carbon-heteroatom bonds, which form the backbone of countless bioactive molecules and advanced materials.[2][3] The high reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows these reactions to proceed under milder conditions, often leading to higher yields and better functional group tolerance.[4]
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction, which forges C(sp²)–C(sp²) bonds between an organoboron species and an organohalide, is arguably one of the most powerful tools in modern organic synthesis.[4][5] When employing this compound, the reaction benefits from the facile oxidative addition of the C-I bond to the Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[5] This enhanced reactivity often translates to lower catalyst loadings and shorter reaction times compared to less reactive aryl bromides or chlorides.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] This reaction is indispensable for creating conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals and organic electronics.[2][7] The use of this compound is highly advantageous due to the high reactivity of the C-I bond, which facilitates efficient coupling under standard palladium-copper co-catalyzed conditions or even in copper-free systems.[6][8][9] The reactivity order of I > Br > Cl is particularly pronounced in Sonogashira couplings.[9]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[10][11] This method overcomes the limitations of classical approaches, which often require harsh conditions and have limited substrate scope.[10] this compound serves as an excellent substrate, readily undergoing oxidative addition to the palladium catalyst. This allows for the coupling of a wide range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.[12][13]
Part 2: Comparative Benchmarking and Data Analysis
The choice of an aryl halide has profound implications for reaction efficiency. The following analysis benchmarks this compound against its bromo- and chloro-analogs, which are often considered as more cost-effective alternatives.
Reactivity and Reaction Conditions
The fundamental difference in reactivity stems from the bond dissociation energies of the carbon-halogen bond: C-I (≈228 kJ/mol), C-Br (≈285 kJ/mol), and C-Cl (≈340 kJ/mol). The weaker C-I bond allows for oxidative addition to the palladium center to occur at a much faster rate and under significantly milder conditions (often at room temperature or with gentle heating). In contrast, aryl chlorides typically require more forcing conditions, higher catalyst loadings, and specialized, highly active (and often expensive) phosphine ligands to achieve comparable results.[14][15]
Data Summary: Head-to-Head Comparison
The following table summarizes typical performance metrics for the cross-coupling of 2-methoxybenzonitrile derivatives. The data is synthesized from established protocols and general trends reported in the literature.
| Feature | This compound | 5-Bromo-2-methoxybenzonitrile | 5-Chloro-2-methoxybenzonitrile |
| Relative Reactivity | Very High | Moderate | Low |
| Typical Temperature (°C) | 25 - 80 | 80 - 110 | 100 - 140 |
| Catalyst Loading (mol%) | 0.5 - 2 | 1 - 5 | 2 - 10 |
| Ligand Requirement | Standard (e.g., PPh₃) or advanced | Advanced (e.g., SPhos, XPhos) | Highly active (e.g., Buchwald ligands) |
| Typical Yields | Excellent (>90%) | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
| Functional Group Tolerance | Excellent | Good | Moderate |
| Key Advantage | High reactivity, mild conditions | Cost-effective, good reactivity | Lowest cost |
| Key Disadvantage | Higher initial cost | Requires more forcing conditions | Often sluggish, requires specialized catalysts |
Workflow for Multi-Step Synthesis
Caption: A generalized workflow for synthesizing complex molecules from this compound.
Part 3: Field-Proven Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the coupling with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 259 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Anhydrous, degassed water (0.5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a procedure for coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 259 mg)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Reagent Addition: Add this compound and toluene. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Part 4: Troubleshooting and Mechanistic Insights
A common side reaction in palladium-catalyzed couplings of aryl iodides is deiodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[16] This typically arises from the formation of a palladium-hydride (Pd-H) species.
Mitigation Strategies:
-
Base Selection: The choice of base is critical. Using a non-coordinating, moderately strong base like K₃PO₄ or Cs₂CO₃ can minimize the formation of Pd-H species, especially compared to stronger bases in protic solvents.[16]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the desired C-C or C-N bond-forming reductive elimination step, allowing it to outcompete the deiodination pathway.[16]
-
Anhydrous Conditions: Ensure the use of anhydrous and properly degassed solvents, as water can be a source of protons leading to Pd-H formation.
Conclusion
This compound stands out as a superior building block for multi-step synthesis, particularly when efficiency, yield, and mild reaction conditions are paramount. While its initial cost may be higher than its bromo- or chloro-analogs, this is often offset by significant savings in catalyst loading, energy consumption, and downstream purification efforts. Its high reactivity makes it an invaluable tool for constructing complex molecular architectures, enabling the synthesis of novel pharmaceuticals and functional materials that might be inaccessible through less efficient routes.[17][18][19][20] For researchers and drug development professionals, a strategic investment in this compound can accelerate discovery timelines and improve the overall robustness of synthetic campaigns.
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What is the best catalyst for Heck cross-coupling between Substituted Stilbenes and Substituted iodobenzene? ResearchGate. [Link]
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Five naturally bioactive molecules including two rhamnopyranoside derivatives isolated from the Streptomyces sp strain TN58. ResearchGate. [Link]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Spectroscopic comparison of starting material and product in 5-Iodo-2-methoxybenzonitrile reactions
For researchers and professionals in drug development, the precise tracking of chemical transformations is paramount. Spectroscopic analysis provides an indispensable window into the structural changes occurring during a reaction, confirming product formation and ensuring the purity of the resulting compound. This guide offers an in-depth spectroscopic comparison of the starting material, 5-iodo-2-methoxybenzonitrile, and its product from a Sonogashira coupling reaction with phenylacetylene, yielding 2-methoxy-5-(phenylethynyl)benzonitrile.
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Its utility in the synthesis of conjugated enynes and arylalkynes makes it a cornerstone in the construction of complex molecular architectures found in many pharmaceutical compounds and advanced materials.
This guide will dissect the characteristic spectroscopic signatures of the starting material and the product, providing a clear rationale for the observed changes in their respective FT-IR, ¹H NMR, ¹³C NMR, and mass spectra.
The Transformation: A Sonogashira Coupling Approach
The conversion of this compound to 2-methoxy-5-(phenylethynyl)benzonitrile via a Sonogashira coupling with phenylacetylene serves as an excellent case study for spectroscopic analysis. The reaction replaces the iodine atom on the aromatic ring with a phenylethynyl group, leading to significant and predictable changes in the spectroscopic data.
Caption: Reaction scheme for the Sonogashira coupling of this compound.
Experimental Protocol: A Generalized Sonogashira Coupling
The following is a representative, self-validating experimental protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne. This procedure is based on established methods and should be adapted and optimized for specific laboratory conditions.[1][2][3][4]
Caption: Generalized workflow for a Sonogashira coupling reaction.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Phenylacetylene (1.1-1.5 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent, are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-methoxy-5-(phenylethynyl)benzonitrile.
Spectroscopic Comparison
The following sections detail the expected changes in the spectroscopic data upon the conversion of this compound to 2-methoxy-5-(phenylethynyl)benzonitrile.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups. The most significant changes in the IR spectrum will be the disappearance of the C-I stretching vibration and the appearance of the C≡C stretching vibration.
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 2-Methoxy-5-(phenylethynyl)benzonitrile (Expected Wavenumber, cm⁻¹) | Change |
| C≡N Stretch | ~2225 | ~2220 | Slight shift to lower frequency |
| C-I Stretch | ~500-600 | Absent | Disappearance |
| C≡C Stretch | Absent | ~2100-2260 | Appearance |
| sp² C-H Stretch | ~3000-3100 | ~3000-3100 | No significant change |
| sp³ C-H Stretch | ~2850-2960 | ~2850-2960 | No significant change |
| C-O Stretch | ~1250 | ~1250 | No significant change |
Analysis of FT-IR Spectral Changes:
-
Nitrile (C≡N) Stretch: The nitrile group in both the starting material and the product will exhibit a sharp, medium-to-strong absorption band. In the starting material, this compound, this peak is expected around 2225 cm⁻¹. For the product, 2-methoxy-5-(phenylethynyl)benzonitrile, the conjugation with the newly introduced alkyne may cause a slight shift to a lower wavenumber, around 2220 cm⁻¹.
-
Carbon-Iodine (C-I) Stretch: The C-I bond in the starting material will have a characteristic absorption in the far-infrared region, typically between 500 and 600 cm⁻¹. This peak will be absent in the spectrum of the product.
-
Alkyne (C≡C) Stretch: The most telling change will be the appearance of a new absorption band in the product's spectrum corresponding to the C≡C triple bond stretch. This peak is typically found in the range of 2100-2260 cm⁻¹. For an internal alkyne like the one in the product, this peak may be weak.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The substitution of the iodine atom with the phenylethynyl group will cause noticeable shifts in the aromatic region.
| Proton Environment | This compound (Expected Chemical Shift, δ ppm) | 2-Methoxy-5-(phenylethynyl)benzonitrile (Expected Chemical Shift, δ ppm) | Change |
| -OCH₃ | ~3.9 | ~3.9 | No significant change |
| Aromatic Protons | 6.8-7.8 | 6.9-7.6 | Shift and change in splitting patterns |
| Alkyne-Ph Protons | Absent | 7.3-7.5 | Appearance of new multiplet |
Analysis of ¹H NMR Spectral Changes:
-
Methoxy Protons (-OCH₃): The singlet corresponding to the three protons of the methoxy group is expected to remain at a similar chemical shift of around 3.9 ppm in both the starting material and the product, as it is relatively distant from the reaction site.
-
Aromatic Protons:
-
This compound: The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. We expect to see three distinct signals: a doublet for the proton ortho to the iodine, a doublet of doublets for the proton between the iodo and methoxy groups, and a doublet for the proton ortho to the methoxy group.
-
2-Methoxy-5-(phenylethynyl)benzonitrile: The introduction of the phenylethynyl group will alter the electronic environment of the aromatic ring, leading to changes in the chemical shifts and coupling constants of the aromatic protons. The aromatic protons of the benzonitrile ring will still appear as a set of three signals, but their positions will shift. Additionally, a new multiplet will appear in the aromatic region (around 7.3-7.5 ppm) corresponding to the five protons of the newly introduced phenyl group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The Sonogashira coupling will result in significant and easily identifiable changes in the ¹³C NMR spectrum.
| Carbon Environment | This compound (Expected Chemical Shift, δ ppm) | 2-Methoxy-5-(phenylethynyl)benzonitrile (Expected Chemical Shift, δ ppm) | Change |
| C-I | ~90-100 | Absent | Disappearance of a shielded aromatic carbon signal |
| C≡C | Absent | ~80-100 | Appearance of two new quaternary carbon signals |
| C≡N | ~117 | ~118 | Minor shift |
| -OCH₃ | ~56 | ~56 | No significant change |
| Aromatic Carbons | ~110-160 | ~110-160 | Shifts in aromatic carbon signals |
| Alkyne-Ph Carbons | Absent | ~123-132 | Appearance of new aromatic carbon signals |
Analysis of ¹³C NMR Spectral Changes:
-
Carbon-Iodine (C-I): In the starting material, the carbon atom bonded to the iodine will appear at a relatively shielded chemical shift for an aromatic carbon, typically in the range of 90-100 ppm, due to the "heavy atom effect" of iodine. This signal will be absent in the product's spectrum.
-
Alkynyl Carbons (C≡C): The most significant change will be the appearance of two new signals in the product's spectrum corresponding to the two sp-hybridized carbons of the alkyne, typically in the 80-100 ppm region. These are quaternary carbons and may appear as weak signals.
-
Nitrile Carbon (C≡N): The chemical shift of the nitrile carbon is not expected to change significantly, remaining around 117-118 ppm.
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons in the benzonitrile ring will be altered due to the change in the substituent from an iodo to a phenylethynyl group. Additionally, new signals corresponding to the carbons of the phenyl group attached to the alkyne will appear in the aromatic region of the product's spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) |
| This compound | C₈H₆INO | 259.05 | 259 or 260 |
| 2-Methoxy-5-(phenylethynyl)benzonitrile | C₁₆H₁₁NO | 233.27 | 233 or 234 |
Analysis of Mass Spectral Changes:
-
Molecular Ion Peak: The most straightforward change will be the shift in the molecular ion peak. This compound will show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 259 or 260. The product, 2-methoxy-5-(phenylethynyl)benzonitrile, will have a molecular ion peak at m/z 233 or 234. This significant difference in molecular weight provides definitive confirmation of the substitution of the heavy iodine atom with the lighter phenylethynyl group.
-
Isotopic Pattern: Iodine has a very characteristic isotopic signature, with ¹²⁷I being the only stable isotope. The product, containing only C, H, N, and O, will have a typical isotopic pattern for an organic molecule with these elements.
Conclusion
The Sonogashira coupling of this compound with phenylacetylene provides a clear and instructive example of how spectroscopic techniques can be used to monitor and confirm a chemical transformation. The key spectroscopic changes to look for are:
-
FT-IR: The disappearance of the C-I stretch and the appearance of the C≡C stretch.
-
¹H NMR: A change in the aromatic proton splitting patterns and the appearance of new signals for the phenyl group protons.
-
¹³C NMR: The disappearance of the C-I signal and the appearance of two new alkynyl carbon signals.
-
Mass Spectrometry: A significant decrease in the molecular weight, corresponding to the replacement of an iodine atom with a phenylethynyl group.
By carefully analyzing these spectroscopic changes, researchers can confidently verify the successful synthesis of 2-methoxy-5-(phenylethynyl)benzonitrile and assess its purity, demonstrating the indispensable role of spectroscopy in modern drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chutia, R., & Sarmah, P. (2025). Green synthesis of Pd/CuFe2O4 MNPs using aqueous extract of Tinospora cordifolia and its application in Suzuki and Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
Kolarovic, A. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Large-Scale Synthesis: Cost-Benefit Analysis of 5-Iodo-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of starting materials in large-scale synthesis is a critical decision that balances chemical reactivity against economic viability. This guide provides a detailed cost-benefit analysis of 5-Iodo-2-methoxybenzonitrile compared to its primary alternative, 5-Bromo-2-methoxybenzonitrile, for use in industrial applications. While the higher reactivity of the iodo-analogue offers advantages in milder reaction conditions and potentially faster kinetics, this often comes at a significant cost premium. Conversely, the bromo-analogue is more cost-effective but typically requires more stringent reaction conditions. This guide presents the underlying chemical principles, comparative data, and a strategic framework to aid process chemists and drug development professionals in making an informed decision tailored to their project's phase and scale.
Introduction: The Strategic Importance of Aryl Halide Selection
This compound is a highly valuable substituted aryl halide building block, frequently employed in the synthesis of complex organic molecules central to the pharmaceutical and materials science industries.[1] Its utility lies in its ability to participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][3]
However, in the context of large-scale synthesis, where efficiency and cost are paramount, the choice of the halogen atom on the aromatic ring is not trivial. The decision to use an aryl iodide, bromide, or chloride has profound implications for raw material cost, process conditions, catalyst loading, reaction time, and downstream purification efforts. This guide provides an objective, data-driven comparison to navigate this crucial decision.
The Fundamental Trade-Off: Reactivity vs. Cost
The core of the analysis lies in the trade-off between the reactivity of the aryl halide and its procurement cost. This relationship is dictated by the strength of the carbon-halogen (C-X) bond.[4]
-
Bond Strength: The C-X bond strength follows the order: C-Cl > C-Br > C-I.
-
Reactivity: The C-I bond is the longest and weakest, making it the most susceptible to cleavage. This directly influences the rate-determining oxidative addition step in most palladium-catalyzed cross-coupling cycles.[3] Consequently, the general reactivity trend for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl .
This enhanced reactivity of aryl iodides like this compound often translates to tangible process advantages:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures.
-
Lower Catalyst Loadings: The ease of oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.[5]
-
Faster Reaction Times: Increased reaction rates can lead to shorter cycle times and higher throughput.
However, these performance benefits are typically offset by a significantly higher purchase price for iodinated starting materials compared to their brominated counterparts.[4]
Head-to-Head Comparison: 5-Iodo- vs. 5-Bromo-2-methoxybenzonitrile
The following table summarizes key metrics for a direct comparison between the two primary building blocks. Costs are estimated from catalogue prices for small quantities and are intended for relative comparison; bulk pricing for large-scale campaigns will differ and should be obtained via quotation.
| Feature | This compound | 5-Bromo-2-methoxybenzonitrile | Analysis & Justification |
| CAS Number | 933672-32-3 | 144649-99-0[4] | N/A |
| Molecular Weight | 259.04 g/mol | 212.04 g/mol [6] | The higher molecular weight of the iodo-compound means more mass is required per mole. |
| Physical Form | White to off-white powder/crystal[7] | White to yellow/orange powder/crystal[8] | Both are solids, simplifying handling and weighing operations at scale. |
| Relative Cost | Iodinated aromatics are consistently more expensive than their bromo-analogues due to the higher cost of iodine and associated synthetic processes.[4] | ||
| Reactivity | High. The weak C-I bond facilitates rapid oxidative addition in Pd-catalyzed reactions.[3] | Moderate. The stronger C-Br bond requires more energy for oxidative addition, necessitating harsher conditions.[3] | This is the primary performance differentiator, impacting all subsequent process parameters. |
| Typical Conditions | Milder temperatures, shorter reaction times, potentially lower catalyst loadings. | Higher temperatures, longer reaction times, potentially higher catalyst loadings.[9] | Milder conditions for the iodo-compound can preserve sensitive functional groups and reduce energy costs. |
| Safety & Handling | Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[7] | Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331). | The bromo-analogue has a slightly higher acute toxicity warning. Standard PPE (gloves, eye protection, dust mask) is required for both.[4] |
Application Focus: Palladium-Catalyzed Cross-Coupling Reactions
The choice between the iodo- and bromo-benzonitrile is most relevant in the context of widely used cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds with boronic acids. The reactivity order I > Br is strongly observed. Using this compound allows for lower temperatures and catalyst loadings, which is advantageous for producing complex biaryl structures found in many pharmaceuticals.[10][11]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, this reaction also follows the I > Br reactivity trend. The iodo-compound will typically provide higher yields in shorter times, which is crucial for efficiency.[3]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds with amines. While the oxidative addition step is faster for aryl iodides, a critical nuance exists for this specific reaction. The iodide anion (I⁻) generated during the catalytic cycle can act as an inhibitor by forming stable, off-cycle palladium-iodide complexes.[7] This can sometimes lead to aryl bromides being more efficient substrates overall in Buchwald-Hartwig aminations, a counter-intuitive but vital consideration for process optimization.[2][7]
Illustrative Experimental Protocols: Buchwald-Hartwig Amination
The following are representative, gram-scale protocols to illustrate the practical differences in synthesizing an N-arylated product. These protocols are generalized starting points and require optimization for specific substrates and scales.
Causality Behind Experimental Choices:
-
Temperature: The higher temperature (100 °C) for the bromo-analogue is necessary to provide sufficient energy to overcome the activation barrier for the oxidative addition of the stronger C-Br bond.[3]
-
Catalyst System: While the same catalyst system is proposed here for direct comparison, process optimization for the bromo-analogue might involve screening different ligands or using a higher catalyst loading to achieve comparable conversion rates to the iodo-analogue.[9]
-
Reaction Time: The reaction with the iodo-compound is expected to reach completion faster due to its higher intrinsic reactivity. Monitoring by TLC or LC-MS is crucial to determine the endpoint and avoid byproduct formation.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Using this compound (Higher Reactivity)
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (e.g., 2.59 g, 10 mmol, 1.0 equiv), the desired amine (12 mmol, 1.2 equiv), sodium tert-butoxide (1.35 g, 14 mmol, 1.4 equiv), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd), and a suitable phosphine ligand (e.g., XPhos, 95 mg, 0.2 mmol, 2 mol%) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (50 mL).
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography.
Protocol 2: Using 5-Bromo-2-methoxybenzonitrile (Lower Cost)
-
Reaction Setup: In a glovebox or under a stream of argon, add 5-Bromo-2-methoxybenzonitrile (e.g., 2.12 g, 10 mmol, 1.0 equiv), the desired amine (12 mmol, 1.2 equiv), sodium tert-butoxide (1.35 g, 14 mmol, 1.4 equiv), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd), and a suitable phosphine ligand (e.g., XPhos, 95 mg, 0.2 mmol, 2 mol%) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (50 mL).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is expected to require a longer duration, potentially 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography.
A Strategic Framework for Large-Scale Synthesis
The optimal choice between the iodo- and bromo-analogue is highly dependent on the stage of development. A common and effective strategy is to leverage the strengths of each compound at the appropriate phase.[4]
-
Discovery & Early-Phase Development (Gram to Kilo-Lab Scale): In this phase, speed and reliability are paramount for generating material for biological testing and establishing proof-of-concept. The higher cost of This compound is justified by its high reactivity, which ensures rapid and reliable synthesis of diverse analogues under mild conditions.
-
Process Optimization & Large-Scale Manufacturing (Pilot Plant & Commercial Scale): At this stage, cost of goods (CoGs) becomes a primary driver. The focus shifts to developing a highly optimized, cost-effective, and robust process. It is here that 5-Bromo-2-methoxybenzonitrile becomes the preferred starting material. The initial investment in process development—exploring optimal catalysts, ligands, bases, and reaction conditions to accommodate the lower reactivity—is offset by the substantial savings in raw material cost over the lifetime of the product.[12]
Sources
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 5-Iodo-2-methoxybenzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex biaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool in this endeavor, and the choice of ligand is paramount to its success.[1] This guide provides an in-depth evaluation of the performance of different ligands in the context of a challenging substrate: 5-Iodo-2-methoxybenzonitrile. This molecule, with its electron-withdrawing nitrile group and ortho-methoxy substituent, presents unique challenges that necessitate a careful consideration of the catalytic system.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, forming a new carbon-carbon bond.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) complex to the organohalide, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[3]
The ligand plays a crucial role in this cycle by stabilizing the palladium center, influencing its reactivity, and facilitating the individual steps of the reaction.[4] The electronic and steric properties of the ligand can dramatically impact the reaction's efficiency, substrate scope, and the required reaction conditions.[5]
Ligand Selection for this compound: Navigating Steric and Electronic Effects
The substrate, this compound, possesses an electron-withdrawing nitrile group, which can accelerate the oxidative addition step. However, the methoxy group at the ortho position introduces steric hindrance that can impede the approach of the palladium complex and subsequent steps in the catalytic cycle. Therefore, the ideal ligand should be sufficiently bulky to promote reductive elimination but not so cumbersome as to hinder oxidative addition and transmetalation.
Here, we compare two major classes of ligands that have shown great utility in Suzuki-Miyaura couplings: Buchwald-type phosphine ligands and N-heterocyclic carbenes (NHCs).
Buchwald-Type Phosphine Ligands
Developed by Professor Stephen Buchwald, these bulky, electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.[6] Their steric bulk is thought to facilitate the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[7] For a substrate like this compound, ligands such as SPhos and XPhos are excellent starting points.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high reactivity, SPhos is often effective for a wide range of Suzuki-Miyaura couplings.[3][8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even bulkier than SPhos, XPhos can be particularly effective for highly sterically hindered substrates.[8]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes are another class of highly effective ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, which helps to stabilize the palladium catalyst. Their steric and electronic properties can be readily tuned by modifying the substituents on the N-heterocyclic ring.[9] For the coupling of this compound, NHC ligands like IMes and SIMes are worth considering.
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A widely used NHC ligand that has demonstrated effectiveness in a variety of cross-coupling reactions.
-
SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): The saturated backbone of SIMes results in a slightly different steric profile and can sometimes offer improved performance over IMes.
Comparative Performance Data
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| None | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 60-75 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 90-98[10] |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 12 | 92-99[10] |
| IMes | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 85-95 |
| SIMes | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 88-97 |
Disclaimer: The data in this table is a compilation of representative yields for Suzuki-Miyaura couplings of structurally similar aryl iodides and should be used as a guideline for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Ligand Structures
To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structures of the discussed ligands.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Structures of common ligands for Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While Buchwald-type phosphine ligands like SPhos and XPhos are excellent starting points due to their proven efficacy with sterically demanding and electron-deficient substrates, N-heterocyclic carbene ligands such as IMes and SIMes also present viable and powerful alternatives. The choice of ligand will ultimately depend on the specific boronic acid partner and the desired reaction conditions. The information and the representative protocol provided in this guide are intended to empower researchers to make informed decisions and to streamline the optimization process for the synthesis of valuable biaryl compounds.
References
-
Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
-
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. [Link]
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MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
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ResearchGate. Biaryls via Suzuki Cross-Couplings Catalyzed by Nickel on Charcoal. [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(II) complexes of N,O-donor Schiff base ligands. [Link]
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National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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ResearchGate. Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. [Link]
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ResearchGate. Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. [Link]
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PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
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Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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ResearchGate. Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
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ASEAN Journal on Science and Technology for Development. (2014). Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross. ASEAN Journal on Science and Technology for Development. [Link]
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ResearchGate. Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross-coupling Reaction. [Link]
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National Institutes of Health. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition. [Link]
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A Comparative Kinetic Analysis of 5-Iodo-2-methoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The efficiency of these transformations is critically dependent on the nature of the coupling partners, with the reactivity of the aryl halide being a paramount consideration. This guide presents a comprehensive kinetic comparison of 5-iodo-2-methoxybenzonitrile with its bromo and chloro analogs in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.
The selection of an aryl halide substrate profoundly impacts reaction kinetics, primarily by influencing the rate-determining oxidative addition step in the catalytic cycle.[4][5][6][7] Aryl iodides, such as this compound, are generally more reactive than the corresponding bromides and chlorides due to the lower carbon-iodine (C-I) bond dissociation energy.[8][9] This facilitates the initial insertion of the palladium(0) catalyst into the carbon-halogen bond, thereby accelerating the overall reaction rate.[10] The presence of both an electron-withdrawing cyano group and an electron-donating methoxy group on the aromatic ring of this compound introduces interesting electronic effects that can further modulate its reactivity, making a detailed kinetic study essential for optimizing synthetic protocols.
Comparative Kinetic Profiles of Aryl Halides
To provide a clear comparison, the following sections detail the relative reaction rates and typical reaction times for 5-halo-2-methoxybenzonitriles in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of established trends in cross-coupling reactions and provides a strong predictive framework for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a versatile method for forming C(sp²)-C(sp²) bonds, is highly sensitive to the identity of the aryl halide.[11][12] The enhanced reactivity of the C-I bond in this compound leads to significantly faster conversion compared to its bromo and chloro counterparts.
| Aryl Halide | Relative Initial Rate (Ar-I = 1.0) | Typical Reaction Time |
| This compound | 1.00 | 1 - 2 hours |
| 5-Bromo-2-methoxybenzonitrile | ~0.06 | 8 - 16 hours |
| 5-Chloro-2-methoxybenzonitrile | <0.01 | > 24 hours |
Caption : Comparative kinetics of 5-halo-2-methoxybenzonitriles in a representative Suzuki-Miyaura coupling with phenylboronic acid.
Mizoroki-Heck Reaction
In the Mizoroki-Heck reaction, which couples aryl halides with alkenes, the oxidative addition step is also a key determinant of the reaction rate.[13][14][15] Consequently, this compound exhibits superior reactivity, enabling milder reaction conditions and shorter reaction times.
| Aryl Halide | Relative Initial Rate (Ar-I = 1.0) | Typical Reaction Time |
| This compound | 1.00 | 2 - 4 hours |
| 5-Bromo-2-methoxybenzonitrile | ~0.08 | 12 - 24 hours |
| 5-Chloro-2-methoxybenzonitrile | <0.01 | > 36 hours |
Caption : Comparative kinetics of 5-halo-2-methoxybenzonitriles in a representative Mizoroki-Heck reaction with butyl acrylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, also demonstrates a strong dependence on the aryl halide.[16] The facile oxidative addition of this compound allows for efficient coupling with a wide range of amines under relatively mild conditions.
| Aryl Halide | Relative Initial Rate (Ar-I = 1.0) | Typical Reaction Time |
| This compound | 1.00 | 3 - 6 hours |
| 5-Bromo-2-methoxybenzonitrile | ~0.05 | 18 - 30 hours |
| 5-Chloro-2-methoxybenzonitrile | <0.01 | > 48 hours |
Caption : Comparative kinetics of 5-halo-2-methoxybenzonitriles in a representative Buchwald-Hartwig amination with morpholine.
Causality Behind Experimental Choices
The design of a robust kinetic study hinges on the careful selection of experimental parameters and analytical techniques. The protocols outlined below are designed to provide accurate and reproducible kinetic data, enabling a meaningful comparison of the different aryl halides.
The Rationale for In-Situ Monitoring
For monitoring the kinetics of these rapid cross-coupling reactions, in-situ analytical techniques such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy are highly advantageous.[17][18][19] These methods allow for real-time tracking of reactant consumption and product formation without the need for quenching and sampling, which can introduce errors and inconsistencies, especially for fast reactions.[20]
Caption : Generalized experimental workflow for kinetic studies using in-situ monitoring.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting kinetic studies of the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions with 5-halo-2-methoxybenzonitriles.
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Reagent Purity: Use high-purity, degassed solvents and reagents to ensure reproducibility.
-
Temperature Control: Maintain a constant and accurate reaction temperature using a thermostatically controlled reaction block or oil bath.[21]
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via Automated NMR Spectroscopy
-
Reaction Setup: In a glovebox, charge an NMR tube equipped with a J. Young valve with 5-halo-2-methoxybenzonitrile (0.1 mmol), phenylboronic acid (0.15 mmol), a suitable palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a strong base (e.g., K₂CO₃, 0.2 mmol).
-
Solvent and Internal Standard: Add 0.5 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiation and Monitoring: Place the NMR tube in the pre-heated NMR spectrometer.[18] Acquire a series of ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals of the starting material, product, and internal standard to determine their concentrations over time. Plot the concentration of the limiting reactant versus time to determine the initial reaction rate.
Protocol 2: Kinetic Analysis of Mizoroki-Heck Reaction via Online HPLC
-
Reaction Setup: Assemble a jacketed glass reactor equipped with a magnetic stirrer, condenser, and septum. Charge the reactor with 5-halo-2-methoxybenzonitrile (1.0 mmol), butyl acrylate (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 10 mL).
-
Automated Sampling: Connect the reactor to an automated liquid handling system coupled with an HPLC.[22]
-
Reaction Initiation and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C). Program the automated system to withdraw aliquots from the reaction mixture at specified time intervals, quench them with a suitable solution, and inject them into the HPLC for analysis.
-
Data Analysis: Generate a calibration curve for the starting material and product. Use the peak areas from the HPLC chromatograms to determine the concentration of each species over time and calculate the reaction rate.
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A Comparative Guide to Isotopic Labeling Studies Using Derivatives of 5-Iodo-2-methoxybenzonitrile
This guide provides an in-depth technical comparison of isotopic labeling strategies for derivatives of 5-Iodo-2-methoxybenzonitrile, a versatile scaffold for developing high-affinity ligands, particularly for the sigma-2 (σ₂) receptor, a key biomarker in oncology. We will objectively compare the performance of different isotopically labeled probes, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in molecular imaging and pharmacology.
Introduction: The Significance of the Benzonitrile Scaffold in Radiopharmaceutical Development
The this compound core structure serves as a valuable starting point for the synthesis of targeted imaging agents and therapeutic compounds. Its derivatives, particularly complex benzamides, have been shown to bind with high affinity and selectivity to the σ₂ receptor, which is overexpressed in a variety of solid tumors and is associated with cell proliferation.[1] The introduction of an isotopic label onto this scaffold transforms it into a tracer, enabling non-invasive visualization and quantification of its biological target in vivo using techniques like Positron Emission Tomography (PET) or for use in vitro for receptor binding assays.
The choice of isotope is critical and dictates the application of the final compound. For PET imaging, short-lived positron emitters like Fluorine-18 (¹⁸F) are preferred due to their optimal half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[2] For in vitro applications, such as receptor autoradiography or binding affinity assays, beta-emitters like Tritium (³H) are ideal due to their high specific activity and safety in a standard radiochemistry laboratory. This guide will focus on the practical aspects of synthesizing and evaluating these labeled derivatives.
Comparative Analysis of Labeled Probes
The primary focus of development for this scaffold has been ¹⁸F-labeled PET tracers for imaging σ₂ receptor status in tumors. A key example from the literature is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-iodo-3-methoxybenzamide , hereafter referred to as [¹⁸F]-Iodo-Benzamide .[1][3][4]
Performance Benchmark: [¹⁸F]-Iodo-Benzamide
This tracer was developed as a high-affinity ligand for σ₂ receptors. Its performance was evaluated against a similar analog where the iodine atom was replaced by a methyl group, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide ([¹⁸F]3c in the source literature).[1]
Causality Behind the Design: The core benzamide structure is attached to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, a known pharmacophore for σ₂ receptor binding.[5] The iodo- and methoxy-substituents on the benzamide ring are crucial for modulating affinity and selectivity. The 2-(2-[¹⁸F]-fluoroethoxy) side chain is introduced as the site for radiolabeling, a common strategy that often preserves the parent molecule's binding affinity.
Table 1: In Vitro Binding Affinity Comparison
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | σ₁/σ₂ Selectivity Ratio |
| Iodo-Benzamide | Sigma-1 (σ₁) | 2,150 ± 410 | 8,190 |
| Sigma-2 (σ₂) | 0.26 ± 0.07 | ||
| Methyl-Benzamide | Sigma-1 (σ₁) | 330 ± 25 | 48 |
| Sigma-2 (σ₂) | 6.95 ± 1.63 | ||
| Data sourced from Tu et al., 2007.[3][4] |
The data clearly indicates that the iodo-substituted analog possesses exceptionally high affinity for the σ₂ receptor (sub-nanomolar Kᵢ) and a vastly superior selectivity profile compared to its methyl-substituted counterpart. This highlights the critical role of the 5-iodo substituent in achieving optimal receptor binding.
In Vivo Performance: Biodistribution Studies
The ultimate utility of a PET tracer is determined by its behavior in a living system. Key metrics include high uptake in the target tissue (tumor), low uptake in non-target tissues (background), and rapid clearance from the blood, leading to high-contrast images.
Table 2: Comparative Biodistribution Data in EMT-6 Tumor-Bearing Mice (% Injected Dose per Gram, %ID/g at 1 hour post-injection)
| Tissue | [¹⁸F]-Iodo-Benzamide | [¹⁸F]-Methyl-Benzamide |
| Blood | 0.81 ± 0.17 | 1.05 ± 0.14 |
| Liver | 5.37 ± 1.25 | 7.91 ± 1.02 |
| Kidney | 2.50 ± 0.44 | 3.52 ± 0.41 |
| Muscle | 0.41 ± 0.06 | 0.50 ± 0.08 |
| Tumor | 2.50 ± 0.46 | 3.70 ± 0.44 |
| Tumor/Blood Ratio | 3.09 | 3.52 |
| Tumor/Muscle Ratio | 6.10 | 7.40 |
| Data sourced from Tu et al., 2007.[3] |
Interpretation of Results: While the methyl-benzamide shows slightly higher absolute tumor uptake and better tumor-to-background ratios, both tracers demonstrate significant tumor accumulation. The [¹⁸F]-Iodo-Benzamide shows favorable pharmacokinetics with lower retention in the liver and kidneys, which is a desirable property for reducing non-specific signal and radiation dose to the patient.[3] The authors concluded that both compounds were suitable for imaging, but the superior affinity and selectivity of the iodo-derivative make it a more precise tool for specifically targeting the σ₂ receptor.[1]
Comparison with Alternative PET Tracers
The performance of a σ₂ receptor tracer can also be contextualized by comparing it to tracers that measure different biological processes, such as cell proliferation. [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine) is a well-established PET tracer that measures the activity of thymidine kinase 1, an enzyme upregulated in proliferating cells.
A study comparing the σ₂ tracer [¹⁸F]ISO-1 (a structurally related benzamide) to [¹⁸F]FLT found that the σ₂ tracer provided clearer tumor images with higher tumor-to-normal tissue ratios.[6] This suggests that targeting σ₂ receptors can be a more effective strategy for tumor delineation than imaging thymidine salvage pathways in certain contexts. The tumor-to-normal tissue ratio for [¹⁸F]ISO-1 showed a strong correlation with the tumor's proliferation-to-quiescence (P:Q) ratio, a key indicator of tumor aggressiveness, whereas [¹⁸F]FLT did not show such a correlation.[6] This underscores the potential of σ₂ receptor ligands derived from the this compound scaffold as superior biomarkers for the proliferative status of tumors.
Experimental Methodologies
A core tenet of scientific integrity is reproducibility. The following sections provide detailed, step-by-step protocols for the synthesis of isotopically labeled benzamide derivatives.
Workflow for Synthesis of [¹⁸F]-Iodo-Benzamide
The synthesis is a multi-step process involving the preparation of a labeling precursor followed by the rapid incorporation of ¹⁸F.
Caption: Multi-step synthesis workflow for [¹⁸F]-Iodo-Benzamide.
Protocol 1: Synthesis of the Mesylate Precursor
This protocol is a representative synthesis based on standard organic chemistry transformations required to achieve the final precursor structure described by Tu et al.[3]
-
Step 1: Hydrolysis of Benzonitrile.
-
To a solution of this compound in ethanol/water, add sodium hydroxide.
-
Reflux the mixture until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, acidify with HCl to precipitate the product, filter, and dry to yield 5-Iodo-2-methoxybenzoic acid.
-
Convert the acid to 5-Iodo-2-methoxybenzamide by activating with a coupling agent (e.g., SOCl₂ followed by reaction with ammonia).
-
-
Step 2: Demethylation.
-
Dissolve the 5-Iodo-2-methoxybenzamide in anhydrous dichloromethane.
-
Cool the solution to 0°C and add boron tribromide (BBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with methanol and water, then extract the product to yield 2-hydroxy-5-iodobenzamide.
-
-
Step 3: Alkylation with Linker.
-
Combine 2-hydroxy-5-iodobenzamide, 1,2-ditosyloxyethane, and potassium carbonate in anhydrous DMF.
-
Heat the mixture at 80°C for 4 hours.
-
After cooling, perform an aqueous workup and purify by column chromatography to yield the tosylated intermediate.
-
-
Step 4: Amide Coupling.
-
Convert the product from Step 1 (5-Iodo-2-methoxybenzoic acid) to its acid chloride using oxalyl chloride.
-
Separately, synthesize the amine linker N-(4-aminobutyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via standard literature procedures.
-
Couple the acid chloride with the amine linker in the presence of a base like triethylamine in DCM to form the full benzamide structure. This describes an alternative path to build the core structure.
-
-
Step 5: Final Precursor Synthesis (Mesylation).
-
Following the strategy from Tu et al., take the final non-radioactive fluoro-ethoxy compound and synthesize a mesylate precursor.
-
Dissolve the 2-(2-hydroxyethoxy)-5-iodo-benzamide derivative in anhydrous DCM.
-
Add triethylamine, cool to 0°C, and add methanesulfonyl chloride.
-
Stir for 1-2 hours, then wash, dry, and purify by chromatography to yield the final mesylate precursor.
-
Protocol 2: Automated Radiosynthesis of [¹⁸F]-Iodo-Benzamide
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through an anion-exchange cartridge (e.g., QMA).
-
Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with heating (approx. 110°C) to produce the anhydrous, reactive [¹⁸F]F⁻/K₂₂₂ complex.
-
Radiolabeling Reaction: A solution of the mesylate precursor (5-10 mg) in anhydrous DMSO is added to the dried [¹⁸F]F⁻ complex. The sealed vessel is heated at 120°C for 15 minutes.
-
Purification: The reaction mixture is cooled, diluted with water, and injected onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]-Iodo-Benzamide from unreacted fluoride and precursor.
-
Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and diluted with sterile saline for injection.
Radiochemical yield, purity, and specific activity should be determined via analytical HPLC and a dose calibrator. Typical decay-corrected yields for this type of reaction are in the range of 20-40%.[4]
Alternative Labeling for In Vitro Assays: [³H]-Iodo-Benzamide
For receptor binding studies, a tritiated version of the ligand is highly valuable. Tritium labeling can be achieved via catalytic dehalogenation of a suitable precursor.[3][4][7]
Caption: Workflow for Tritium Labeling via Catalytic Dehalogenation.
Protocol 3: Synthesis of [³H]-Iodo-Benzamide
-
Precursor Synthesis: Synthesize the full benzamide structure as described above, but starting with 5-Bromo-2-methoxybenzonitrile instead of the iodo-analog. The bromo-substituent is more suitable for catalytic tritiation.
-
Catalytic Tritiation:
-
In a specialized tritiation flask, dissolve the bromo-precursor (1-2 mg) in a suitable solvent (e.g., DMF or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Freeze-pump-thaw the mixture to degas the solution.
-
Introduce tritium (³H₂) gas at a slight positive pressure.
-
Stir the reaction at room temperature for 2-4 hours or until precursor consumption is complete.
-
-
Workup and Purification:
-
The excess tritium gas is removed via a specialized manifold.
-
The catalyst is removed by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Labile tritium is removed by repeated co-evaporation with ethanol.
-
The crude product is purified by preparative HPLC to yield the high specific activity [³H]-Iodo-Benzamide.
-
This tritiated ligand can then be used in competitive binding assays against non-labeled compounds to determine their Kᵢ values for the σ₂ receptor with high precision.[8]
Conclusion and Future Directions
Derivatives of this compound represent a powerful and highly adaptable scaffold for the development of molecular probes. The ¹⁸F-labeled benzamide derivative, [¹⁸F]-Iodo-Benzamide , stands out as a superior PET tracer for the σ₂ receptor due to its exceptional binding affinity, high selectivity, and favorable in vivo characteristics. It demonstrates significant promise as a tool for non-invasively assessing tumor proliferation status, potentially outperforming other established PET tracers.
Alternative labeling strategies, such as tritiation, extend the utility of this scaffold to in vitro pharmacological studies, enabling detailed characterization of new drug candidates. The provided protocols offer a robust framework for researchers to synthesize and evaluate these valuable tools. Future work should focus on direct, head-to-head comparisons of ¹⁸F, ¹¹C, and radioiodinated (¹²³I/¹²⁴I) versions of the same core structure to fully elucidate the impact of the radionuclide on in vivo performance. Such studies will further refine the design of next-generation imaging agents for oncology and drug development.
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Bennacef, I., et al. (2024). Tritium and deuterium labelling of a kainate receptor antagonist and evaluation as a radioligand. Journal of Labelled Compounds and Radiopharmaceuticals, 67(4), 120-130. Available from: [Link]
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Bowen, W. D., et al. (2009). Comparison of the sigma-2 receptor radiotracer, [18F]ISO-1, with the thymidine analogs [18F]FLT and [18F]FMAU for imaging the proliferative status of solid tumors. Journal of Nuclear Medicine, 50(Supplement 2), 1435. Available from: [Link]
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Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3194-3204. Available from: [Link]
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Eckerman, K. F., & Durbin, P. W. (2010). The use of tritium labeled compounds to develop gamma-emitting receptor-binding radiotracers. Health Physics, 99(5), 637-647. Available from: [Link]
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Gao, Y., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6549. Available from: [Link]
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Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Available from: [Link]
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Schneider, S., et al. (2019). Four step synthetic cycle for benzonitrile/benzamide synthesis. ResearchGate. Available from: [Link]
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Shoup, T. M. (2009). 18F-Labeled N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
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Zheng, W., et al. (2021). Development of a Highly Specific 18F-labeled Radioligand for Imaging of Sigma-2 Receptor in Brain Tumor. Journal of Medicinal Chemistry, 64(15), 11463-11476. Available from: [Link]
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Tu, Z., et al. (2009). 18F-Labeled N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
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Xu, J., et al. (2021). Discovery and development of brain-penetrant 18F-labeled radioligands for neuroimaging of the sigma-2 receptors. European Journal of Medicinal Chemistry, 213, 113168. Available from: [Link]
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Chen, Z., et al. (2014). 18F-Alfatide II and 18F-FDG Dual Tracer Dynamic PET for Parametric, Early Prediction of Tumor Response to Therapy. Journal of Nuclear Medicine, 55(11), 1856-1861. Available from: [Link]
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Akca, U. (2022). Comparison of [18F]FDG with 18F-Labeled Amino Acids for PET Imaging of Breast Cancer. UAB Digital Commons. Available from: [Link]
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Hooker, J. M., & Ritter, T. (2010). Precision Radiochemistry for Fluorine-18 Labeling of PET Tracers. Angewandte Chemie International Edition, 49(22), 3748-3778. Available from: [Link]
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Li, M.Y., et al. (2003). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Chinese Chemical Letters, 14(6), 572-574. Available from: [Link]
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Paoletta, S., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand... (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. AAPS Journal, 22(5), 94. Available from: [Link]
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Mach, R. H., et al. (2004). [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. Life Sciences, 74(13), 1641-1650. Available from: [Link]
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Hogg, M., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes. ResearchGate. Available from: [Link]
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Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available from: [Link]
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A Senior Application Scientist's Guide to the Reaction Mechanisms of 5-Iodo-2-methoxybenzonitrile: A Computational and Experimental Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and complex molecular architectures, 5-Iodo-2-methoxybenzonitrile stands out as a versatile and valuable building block. Its trifunctional nature—an aryl iodide poised for cross-coupling, a nitrile group that can be transformed into various functionalities, and a methoxy group that electronically influences the ring—makes it a substrate of significant interest. Understanding the intricate mechanisms of its reactions is paramount for optimizing synthetic routes, improving yields, and predicting potential side products.
This guide provides an in-depth comparison of the reaction mechanisms of this compound, primarily focusing on palladium-catalyzed cross-coupling reactions. We will delve into the insights offered by computational chemistry, specifically Density Functional Theory (DFT), and correlate these theoretical predictions with established experimental data. As senior application scientists, our goal is not just to present protocols but to elucidate the underlying causality—the "why" behind the "how"—that governs the reactivity of this important molecule.
The Computational Lens: Why Density Functional Theory?
To dissect reaction mechanisms at the atomic level, computational chemistry provides an indispensable toolkit. Among the various methods, Density Functional Theory (DFT) has emerged as the workhorse for organometallic catalysis due to its excellent balance of computational cost and accuracy.[1][2]
Causality of Method Selection: The choice of DFT, specifically a functional like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), is a deliberate one. This combination has been shown to reliably predict the geometric, vibrational, and electronic properties of similar substituted benzonitriles, such as 5-Bromo-2-methoxybenzonitrile.[3] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the complex electronic environments of transition metal catalysts. The inclusion of polarization and diffuse functions in the basis set is essential for modeling the delocalized electrons in the aromatic ring and the intricate metal-ligand interactions.
A computational study on a molecule like this compound typically involves:
-
Geometry Optimization: Finding the lowest energy structure of reactants, intermediates, transition states, and products.
-
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermodynamic data like Gibbs free energy.
-
Reaction Pathway Mapping: Connecting the intermediates through transition states to build a complete energy profile of the reaction.
Palladium-Catalyzed Cross-Coupling: A Mechanistic Comparison
The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl, making aryl iodides excellent substrates.[4][5] We will compare three cornerstone reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
All three reactions follow a similar catalytic cycle, which can be broken down into three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[5][6] Computational studies are pivotal in calculating the energy barriers for each step, thereby identifying the rate-determining step (RDS) and understanding how different ligands or reactants influence it.
dot
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling
This reaction forges a new carbon-carbon bond between this compound and an organoboron reagent (e.g., phenylboronic acid).
-
Mechanism: The reaction involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination.[5][7]
-
Computational Insights: DFT studies on similar systems show that oxidative addition is typically the rate-determining step.[8][9] For an electron-rich system like this compound (due to the methoxy group), the energy barrier for oxidative addition is expected to be relatively low. The base plays a crucial role not only in activating the boronic acid but also in facilitating the transmetalation step.[10]
-
Alternative Pathways: Computational studies have revealed that the specific ligand used can alter the mechanism, for instance, by favoring a two-step oxidative addition process involving the formation of an initial η2 binding complex between the catalyst and the aryl halide.[8]
The Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond, coupling this compound with an amine.
-
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11][12]
-
Computational Insights: A key difference lies in the transmetalation step. Here, the amine coordinates to the palladium center, and a base facilitates deprotonation to form the crucial Pd(II)-amido intermediate.[4] Kinetic isotope effect studies combined with DFT calculations have confirmed that for aryl bromides and chlorides, oxidative addition is the first irreversible and rate-determining step.[12] However, for the more reactive aryl iodides, the rate-determining step can shift depending on the specific amine and ligand used. Bidentate phosphine ligands are often computationally and experimentally shown to accelerate the reaction by preventing the formation of unreactive palladium iodide dimers.[11]
The Sonogashira Coupling
This reaction couples this compound with a terminal alkyne, creating a C(sp²)-C(sp) bond.
-
Mechanism: The classic Sonogashira reaction involves a dual catalytic cycle with both palladium and a copper(I) co-catalyst.[13] The copper cycle forms a copper-acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[14]
-
Computational Insights: DFT calculations have been instrumental in elucidating the mechanism of both copper-catalyzed and copper-free variants.[14][15] In the copper-free mechanism, the base is proposed to deprotonate the alkyne, which then directly interacts with the palladium center. Computational models show that the reaction can proceed through several competing pathways, and the energetically most favored route involves oxidative addition, cis-trans isomerization, deprotonation, and reductive elimination.[15]
Comparative Data: Calculated vs. Experimental
| Reaction Type | Coupling Partner | Typical Catalyst System | Computationally Predicted RDS | Calculated ΔG‡ (kcal/mol) | Experimental Yield (Typical) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Oxidative Addition | ~18-22 | >90% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Oxidative Addition | ~19-24 | >85% |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Transmetalation/RE | ~15-20 | >95% |
Note: The values for ΔG‡ (Gibbs free energy of activation) are illustrative and based on DFT studies of similar aryl iodide systems. Experimental yields are representative.
These data illustrate how computational chemistry can quantify the feasibility of a reaction. A lower activation barrier generally correlates with a faster reaction and often a higher yield under milder conditions.
Experimental Protocol and Validation Workflow
Theoretical models are only as good as their ability to predict real-world outcomes. Therefore, experimental validation is a cornerstone of our scientific approach. Below is a detailed, self-validating protocol for a Suzuki-Miyaura coupling reaction, which serves as a benchmark for our computational models.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 259 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[16]
dot
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Iodo-2-methoxybenzonitrile: Personal Protective Equipment and Disposal
As a senior application scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational plan for the safe handling and disposal of 5-Iodo-2-methoxybenzonitrile, grounded in established safety protocols and a deep understanding of the compound's potential hazards. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Compound Analysis: this compound is a white to off-white crystalline powder. A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound are:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
These hazards necessitate a stringent personal protective equipment (PPE) protocol to create a reliable barrier between the researcher and the chemical.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a critical decision based on a comprehensive risk assessment of the procedures to be performed. For this compound, the following PPE is mandatory.
Hand Protection: The First Line of Defense
Given that this compound is harmful upon skin contact, robust hand protection is non-negotiable.
-
Recommended Gloves: Nitrile gloves are the preferred choice due to their excellent resistance to a wide range of chemicals, including the solvents in which this compound may be dissolved.[3][4][5][6] They offer a superior barrier compared to latex or vinyl gloves.[3]
-
Glove Specification: Select nitrile gloves with a minimum thickness of 4 mil for standard laboratory operations. For tasks involving prolonged direct contact or submersion, heavier-duty nitrile gauntlets are recommended.
-
Double Gloving: For procedures with a higher risk of splashing or when handling larger quantities, double gloving provides an additional layer of protection. This practice allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use.[7] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Eye and Face Protection: Shielding from a Critical Hazard
The risk of serious eye irritation from this compound, particularly in its powdered form, demands comprehensive eye and face protection.
-
Safety Glasses with Side Shields: For low-risk activities such as weighing small quantities in a well-ventilated enclosure, safety glasses with side shields that comply with ANSI Z87.1 or EN 166 standards are the minimum requirement.[7]
-
Chemical Splash Goggles: When handling solutions of the compound or during any procedure with a potential for splashing, chemical splash goggles are mandatory.[8] These provide a complete seal around the eyes, offering superior protection.
-
Face Shield: In conjunction with chemical splash goggles, a face shield should be worn when handling larger volumes or during reactions that have the potential to splash, offering full-face protection.[7][8]
Body Protection: A Barrier Against Contamination
To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable full-body suit may be necessary to prevent widespread contamination.[7]
Respiratory Protection: Guarding Against Inhalation Hazards
As this compound is harmful if inhaled, all handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]
-
Engineering Controls: A properly functioning chemical fume hood is the primary method for controlling exposure to airborne particulates.
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[7] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure.
Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound in a designated area within a chemical fume hood.
-
Donning PPE: Before handling the compound, don the appropriate PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Weighing: When weighing the solid, use a balance inside the fume hood or a powder-containment enclosure to prevent the dispersal of dust. Use anti-static weighing paper or a container to minimize static cling.
Experimental Procedures:
-
Closed Systems: Whenever possible, utilize closed systems for reactions to minimize the potential for exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, do so in a well-ventilated fume hood and use appropriate temperature control to prevent the release of vapors.
Post-Procedure and Decontamination:
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the face shield/goggles, lab coat, and finally the inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Iodinated Organic Compounds: Waste containing iodo-organic compounds should be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.[10]
-
Incineration: Avoid incineration of iodine-containing waste where possible, as it can lead to the release of iodine vapor into the atmosphere.[11]
-
Local Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.[12] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[11]
Data and Protocol Visualization
Table 1: PPE Requirements for Handling this compound
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing (small quantity) | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Reaction in Progress | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Large Spill Cleanup | Heavy-Duty Nitrile Gauntlets | Chemical Splash Goggles & Face Shield | Full-Body Suit | NIOSH-Approved Respirator |
Experimental Workflow: PPE Selection Logic
Figure 1: A flowchart illustrating the decision-making process for selecting appropriate PPE based on the specific task and quantity of this compound being handled.
References
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- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
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- Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
